Phenyl(pyridin-2-yl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
phenyl(pyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h1-9,12H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEZXIOBOOEPOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Phenyl(pyridin-2-yl)methanamine
Abstract: Phenyl(pyridin-2-yl)methanamine is a pivotal chiral building block in medicinal chemistry and materials science, primarily due to its unique structural combination of a pyridine ring, a phenyl group, and a primary amine attached to a stereocenter. This arrangement makes it an invaluable scaffold for developing ligands, catalysts, and pharmacologically active agents.[1][2] Its derivatives have shown promise as cannabinoid receptor modulators and antituberculosis agents.[2] This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via a robust reductive amination strategy. We will delve into the mechanistic rationale behind the chosen synthetic route, present a detailed, self-validating experimental protocol, and outline a full suite of characterization techniques required to confirm the structure and purity of the final product. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to the preparation and analysis of this important chemical entity.
Introduction & Strategic Importance
This compound, with the chemical formula C₁₂H₁₂N₂, is a primary amine that serves as a cornerstone intermediate in organic synthesis.[3] Its structure is notable for several key features that drive its utility:
-
Chiral Center: The benzylic carbon atom is a stereocenter, allowing for the synthesis of enantiomerically pure derivatives, a critical consideration in modern drug development where stereochemistry often dictates efficacy and safety.
-
Bidentate Ligand Potential: The presence of two nitrogen atoms—the pyridine ring nitrogen and the primary amine—allows the molecule to act as a bidentate chelating ligand for various metal catalysts.
-
Pharmacophoric Elements: The combination of an aromatic phenyl ring and a heteroaromatic pyridine ring provides a scaffold capable of diverse molecular interactions, including hydrogen bonding (via the amine and pyridine nitrogen) and π-π stacking.[2] This versatility is why the phenyl-pyridyl motif is prevalent in numerous drug candidates, from kinase inhibitors to anti-inflammatory agents.[4][5][6]
Given its significance, a reliable and scalable synthetic protocol is essential. This guide focuses on the reductive amination of 2-benzoylpyridine, a method prized for its efficiency and operational simplicity.
The Synthetic Blueprint: Reductive Amination
Rationale for Route Selection
While several synthetic routes to this compound can be envisioned, including multi-step sequences involving Grignard reagents[7][8], the direct reductive amination of 2-benzoylpyridine stands out for its superior efficiency. This one-pot approach offers significant advantages:
-
Convergence and Atom Economy: The key C-N bond is formed directly from the ketone precursor and an ammonia source, minimizing step count and maximizing atom economy.[9]
-
Mild and Selective Conditions: The use of hydride-based reducing agents like sodium borohydride allows the reaction to proceed under mild conditions, preserving sensitive functional groups. This method avoids the often harsh conditions or expensive reagents associated with alternative pathways.[10][11]
-
High Yield and Purity: When optimized, this reaction typically affords high yields of the desired amine, with purification being relatively straightforward.
Reaction Mechanism
The reductive amination process occurs in two distinct, concurrent stages within a single reaction vessel:
-
Imine Formation: The carbonyl group of 2-benzoylpyridine reacts with an ammonia source (e.g., ammonium acetate or aqueous ammonia) to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine (or iminium ion under acidic catalysis).
-
Imine Reduction: A selective reducing agent, such as sodium borohydride (NaBH₄), is introduced. This hydride reagent preferentially reduces the C=N double bond of the imine to yield the final primary amine product, this compound.
The causality behind this one-pot success lies in the relative reactivity of the functional groups. The imine is typically more electrophilic and thus more susceptible to hydride reduction than the starting ketone, allowing for high selectivity.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Successful execution, followed by the characterization outlined in Section 4, will confirm the synthesis of the target compound.
Caption: Experimental workflow for synthesis, purification, and analysis.
Materials and Reagents
-
2-Benzoylpyridine (≥98%)
-
Ammonium Acetate (≥98%)
-
Sodium Borohydride (≥98%)
-
Methanol (Anhydrous)
-
Ethyl Acetate (ACS Grade)
-
Hexanes (ACS Grade)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (230-400 mesh)
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-benzoylpyridine (5.00 g, 27.3 mmol, 1.0 equiv.). Dissolve the ketone in anhydrous methanol (100 mL).
-
Ammonia Source Addition: To the resulting solution, add ammonium acetate (21.0 g, 273 mmol, 10.0 equiv.). Rationale: A large excess of the ammonia source is used to drive the imine formation equilibrium forward.
-
Imine Formation: Stir the mixture vigorously at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: Cool the reaction flask in an ice-water bath to 0°C. Cautiously add sodium borohydride (2.06 g, 54.6 mmol, 2.0 equiv.) portion-wise over 15 minutes. Rationale: Portion-wise addition at low temperature is crucial to control the exothermic reaction and prevent the undesired reduction of the starting ketone.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring overnight (approx. 16 hours).
-
Work-up and Extraction:
-
Cool the flask again to 0°C and slowly quench the reaction by adding deionized water (50 mL) to decompose any unreacted NaBH₄.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Add more deionized water (50 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL). Rationale: The bicarbonate wash removes any acetic acid byproduct from the ammonium acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.
-
Purification
Purify the crude material using flash column chromatography on silica gel.
-
Eluent System: A gradient of 20% to 50% Ethyl Acetate in Hexanes, supplemented with 1% triethylamine. Rationale: The addition of a small amount of triethylamine deactivates the acidic sites on the silica gel, preventing the polar amine product from streaking and leading to better separation.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a light yellow oil or solid.[1]
Comprehensive Characterization
Orthogonal analytical techniques are required to unequivocally confirm the identity, structure, and purity of the synthesized compound.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [3] |
| Molecular Weight | 184.24 g/mol | [2][3] |
| Appearance | Light yellow oil or semi-solid | |
| IUPAC Name | This compound |
Spectroscopic Data Analysis
| Technique | Expected Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.6 (d, 1H, pyridyl-H6), ~7.7 (td, 1H, pyridyl-H4), ~7.2-7.4 (m, 7H, phenyl-H & pyridyl-H3,5), ~5.0 (s, 1H, benzylic-CH), ~2.0 (br s, 2H, -NH₂) |
| ¹³C NMR (101 MHz, CDCl₃) | δ ~162 (pyridyl-C2), ~149 (pyridyl-C6), ~143 (phenyl-Cipso), ~136 (pyridyl-C4), ~128.5 (phenyl-CH), ~127.5 (phenyl-CH), ~127.0 (phenyl-CH), ~122 (pyridyl-C5), ~121 (pyridyl-C3), ~60 (benzylic-CH) |
| FTIR (ATR) | ν ~3300-3400 cm⁻¹ (N-H stretch, primary amine), ~3030 cm⁻¹ (Aromatic C-H stretch), ~1600 cm⁻¹ (Aromatic C=C vibrations), ~1100 cm⁻¹ (C-N stretch)[2] |
| HRMS (ESI+) | Calculated for [C₁₂H₁₃N₂]⁺ ([M+H]⁺): m/z 185.1073; Found: 185.107x (within 5 ppm)[2][3] |
Conclusion
This guide has detailed a robust and efficient synthesis of this compound via reductive amination of 2-benzoylpyridine. The rationale for the chosen synthetic strategy was grounded in principles of atom economy and operational simplicity. The provided step-by-step protocol, complete with explanations for critical steps, serves as a reliable method for obtaining the target compound. Furthermore, the comprehensive characterization plan, utilizing NMR, FTIR, and HRMS, establishes a clear framework for validating the product's identity and purity. The successful synthesis and verification of this key intermediate empower researchers to further explore its vast potential in the development of novel therapeutics and advanced materials.
References
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This compound - Introduction . ChemBK. [Link]
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This compound | C12H12N2 | CID 2775258 . PubChem. [Link]
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Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines . Semantic Scholar. [Link]
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A Mild, Pyridine-Borane-Based Reductive Amination Protocol . Sciencemadness.org. [Link]
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SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION . ResearchGate. [Link]
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To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity . ResearchGate. [Link]
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2-phenylpyridine - Organic Syntheses Procedure . Organic Syntheses. [Link]
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Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy . ACS Publications. [Link]
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2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor . ACS Publications. [Link]
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Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes... . ResearchGate. [Link]
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General Synthesis of Alkyl Amines via Borrowing Hydrogen and Reductive Amination . ChemRxiv. [Link]
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Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones . Indian Journal of Chemistry. [Link]
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Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines . Semantic Scholar. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry . PubMed Central. [Link]
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Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes with Ammonia . The Royal Society of Chemistry. [Link]
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Reaction Between Grignard Reagents and Heterocyclic N-oxides . DiVA portal. [Link]
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The infrared spectra of secondary amines and their salts . ResearchGate. [Link]
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Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors . MDPI. [Link]
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Spectroscopic Analysis of Phenyl(pyridin-2-yl)methanamine: A Technical Guide
Introduction
Phenyl(pyridin-2-yl)methanamine, a molecule incorporating both a phenyl and a pyridinyl moiety linked by a methanamine bridge, represents a core structural motif in medicinal chemistry and materials science. Its derivatives have been explored for a range of biological activities, and the molecule itself serves as a valuable building block in organic synthesis.[1] A thorough understanding of its structural and electronic properties is paramount for its effective application, and this is achieved through a comprehensive spectroscopic analysis.
This technical guide provides an in-depth analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide will leverage high-quality predicted NMR data and a comparative analysis based on the well-established spectroscopic behaviors of its constituent functional groups and closely related structural analogs. This approach provides a robust and scientifically sound characterization, offering valuable insights for researchers, scientists, and drug development professionals.
Molecular Structure and Logic of Analysis
The logical workflow for the spectroscopic characterization of this compound is a multi-faceted approach, where each technique provides a unique piece of the structural puzzle.
Caption: Logical workflow for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range (typically 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
¹H NMR Spectral Analysis (Predicted)
The predicted ¹H NMR spectrum of this compound provides a detailed map of the proton environments. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine ring and the aromatic currents of both ring systems.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H6' (Pyridine) |
| ~7.65 | td | 1H | H4' (Pyridine) |
| ~7.40-7.20 | m | 5H | Phenyl-H |
| ~7.15 | ddd | 1H | H5' (Pyridine) |
| ~7.10 | d | 1H | H3' (Pyridine) |
| ~5.00 | s | 1H | CH (Methine) |
| ~2.10 | br s | 2H | NH₂ |
Note: Predicted chemical shifts can have a deviation of up to 0.2 ppm from experimental values.[2]
Interpretation:
-
The proton on the carbon adjacent to the nitrogen in the pyridine ring (H6') is expected to be the most downfield-shifted aromatic proton due to the deshielding effect of the nitrogen atom.
-
The protons of the phenyl ring will likely appear as a complex multiplet in the range of 7.20-7.40 ppm.
-
The methine proton (CH) is a singlet and its chemical shift around 5.00 ppm is characteristic of a proton attached to a carbon bearing both an amine and two aromatic rings.
-
The amine (NH₂) protons typically appear as a broad singlet, and their chemical shift can be variable and dependent on concentration and solvent.
¹³C NMR Spectral Analysis (Predicted)
The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~160.0 | C2' (Pyridine) |
| ~149.0 | C6' (Pyridine) |
| ~142.0 | C1 (Phenyl, ipso) |
| ~136.5 | C4' (Pyridine) |
| ~128.5 | C3/C5 (Phenyl) |
| ~127.5 | C2/C6 (Phenyl) |
| ~127.0 | C4 (Phenyl) |
| ~122.0 | C5' (Pyridine) |
| ~121.0 | C3' (Pyridine) |
| ~60.0 | CH (Methine) |
Note: Predicted ¹³C NMR chemical shifts can have a deviation of up to 1-2 ppm from experimental values.[2]
Interpretation:
-
The carbon atom of the pyridine ring attached to the methanamine bridge (C2') is expected to be the most downfield-shifted due to the influence of the nitrogen atom.
-
The ipso-carbon of the phenyl ring (C1) will also be downfield.
-
The remaining aromatic carbons appear in the typical range of 120-140 ppm.
-
The methine carbon (CH) is expected around 60 ppm, a characteristic chemical shift for a carbon atom in this environment.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr Pellet - for solids): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Expected IR Spectral Features
Based on the known absorption frequencies of similar functional groups, the IR spectrum of this compound is expected to exhibit the following characteristic bands.[3]
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine (NH₂) |
| 3100-3000 | C-H stretch | Aromatic (Phenyl and Pyridinyl) |
| 1640-1550 | N-H bend (scissoring) | Primary Amine (NH₂) |
| 1600-1450 | C=C and C=N stretch | Aromatic Rings |
| 1250-1000 | C-N stretch | Amine |
| 900-690 | C-H out-of-plane bend | Aromatic Rings |
Interpretation:
-
The presence of two distinct peaks in the 3400-3250 cm⁻¹ region would be a strong indication of the primary amine (NH₂) group.[4]
-
The sharp peaks between 3100-3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings.
-
The "fingerprint" region (below 1500 cm⁻¹) will contain a complex pattern of bands that is unique to the molecule's overall structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Ionization:
-
ESI: A soft ionization technique that typically produces the protonated molecule [M+H]⁺.
-
EI: A hard ionization technique that generates a molecular ion (M⁺) and extensive fragmentation.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated.
Expected Mass Spectrum and Fragmentation
The molecular weight of this compound (C₁₂H₁₂N₂) is 184.24 g/mol .[5]
Expected Molecular Ion:
-
In an ESI mass spectrum, the base peak would be expected at m/z 185.1, corresponding to the protonated molecule [M+H]⁺.
-
In an EI mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 184.1.
Fragmentation Pattern:
The fragmentation of benzylamines in mass spectrometry is well-documented.[6][7] The primary fragmentation pathways involve cleavage of the C-C and C-N bonds adjacent to the amine.
Caption: Plausible fragmentation pathway for this compound in EI-MS.
Interpretation:
-
Loss of Ammonia: A common fragmentation pathway for primary amines is the loss of ammonia (NH₃), which would result in a fragment at m/z 167.[6]
-
Benzylic Cleavage: Cleavage of the bond between the methine carbon and the pyridine ring would generate a benzylamine radical cation at m/z 106.
-
Tropylium Ion Formation: The benzyl cation (m/z 91) is a common fragment in the mass spectra of benzyl-containing compounds, often rearranging to the stable tropylium ion. The fragment at m/z 92 could correspond to the aminomethylpyridine cation.
-
Aromatic Fragments: Fragments corresponding to the phenyl cation (m/z 77) and the pyridinyl radical cation (m/z 78) are also expected.
Conclusion
This technical guide has provided a comprehensive spectroscopic analysis of this compound, leveraging a combination of predicted NMR data and comparative analysis with known spectral behaviors of related compounds. The detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data provides a robust framework for the structural confirmation and characterization of this important molecule. The provided experimental protocols offer practical guidance for researchers undertaking the synthesis and analysis of this compound and its derivatives. This integrated spectroscopic approach is essential for ensuring the identity, purity, and structural integrity of chemical entities in research and development.
References
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ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of benzylamine grafted to the silica gel surface.... Retrieved from [Link]
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A Technical Guide to the Crystal Structure Determination of Phenyl(pyridin-2-yl)methanamine: A Methodological Blueprint
Abstract: Phenyl(pyridin-2-yl)methanamine is a bifunctional aromatic amine that serves as a critical building block in medicinal chemistry, particularly in the synthesis of bioactive molecules and coordination complexes.[1][2] Its structural versatility allows for significant interaction with biological targets.[1] Determining the precise three-dimensional arrangement of this molecule through single-crystal X-ray diffraction is paramount for understanding its structure-activity relationship (SAR), optimizing ligand design, and ensuring robust intellectual property. This guide provides an in-depth, experience-driven methodology for the crystal structure determination of this compound, from material synthesis and crystallization to data analysis and refinement. While a published crystal structure for this specific amine is not publicly available as of this writing, we will leverage the crystallographic data of its close structural analog, Phenyl(pyridin-2-yl)methanol, as an illustrative case study to detail the experimental and computational workflow.[3][4]
Part 1: The Foundational Stage - Synthesis and High-Quality Crystallization
The journey to a crystal structure begins not at the diffractometer, but in the chemistry lab. The synthesis of high-purity material is a non-negotiable prerequisite. Impurities, even at low levels, can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.
Synthesis and Purification
A common synthetic route to this compound involves the reduction of Phenyl(pyridin-2-yl)methanone, a commercially available precursor.[5]
Exemplary Protocol:
-
Reaction Setup: Dissolve Phenyl(pyridin-2-yl)methanone in a suitable solvent such as methanol or ethanol.
-
Reduction: Cool the solution in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) portion-wise. The choice of a mild reducing agent is crucial to avoid over-reduction of the pyridine ring.
-
Quenching & Extraction: After the reaction is complete (monitored by TLC), quench carefully with water. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: The crude product must be purified, typically via column chromatography on silica gel, to achieve >99% purity as confirmed by NMR and LC-MS.
The Art of Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step, blending systematic screening with chemical intuition. The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate.
Key Crystallization Techniques:
-
Slow Evaporation: This is the simplest method. A solution of the purified compound in a suitable solvent or solvent mixture is left in a loosely covered vial, allowing the solvent to evaporate over days or weeks. For this compound, solvent systems like methanol/chloroform or ethanol/toluene mixtures are promising starting points.[1]
-
Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a miscible "anti-solvent" in a sealed chamber. The anti-solvent slowly diffuses into the drop, reducing the compound's solubility and promoting crystallization.
-
Temperature Gradient: The solubility of the compound is exploited by creating a slow temperature change. A saturated solution at a higher temperature is slowly cooled, inducing crystallization.
Field-Proven Insights for this compound: The presence of both a basic pyridine nitrogen and an amine group makes this compound a candidate for salt formation to improve crystal quality. The addition of trace amounts of acids, such as trifluoroacetic acid (TFA), can protonate the molecule, forming a more rigid salt that may pack more efficiently into a crystal lattice.[1]
Caption: Overall workflow from synthesis to final validated crystal structure.
Part 2: Data Acquisition via Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible fractures) is obtained, it is mounted on a diffractometer for data collection.
Step-by-Step Protocol:
-
Crystal Mounting: A single crystal is carefully selected under a microscope and mounted on a glass fiber or a loop, which is then affixed to a goniometer head.
-
Cryo-cooling: The crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas.[1] This is a critical step that minimizes atomic thermal motion, leading to higher resolution data and reducing radiation damage to the crystal.
-
Diffractometer Setup: The crystal is placed on a modern diffractometer, often equipped with a CCD or CMOS area detector. The X-ray source is typically a sealed tube or microfocus source generating Molybdenum (Mo Kα, λ = 0.71073 Å) or Copper (Cu Kα, λ = 1.5418 Å) radiation.
-
Unit Cell Determination: A short series of initial diffraction images are collected to locate reflections. These are then used by indexing software to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.
-
Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of φ and ω scans. The strategy is designed to measure as many unique reflections as possible to a desired resolution (e.g., 0.8 Å), with sufficient redundancy to ensure accurate intensity measurements.
Part 3: Structure Solution and Refinement
This stage transforms the raw diffraction data into a chemically meaningful atomic model. This is an iterative computational process.
Data Reduction and Integration
The raw image files are processed to integrate the intensity of each diffraction spot, correct for experimental factors (like Lorentz and polarization effects), and scale the data. This produces a reflection file containing the Miller indices (h,k,l) and the intensity (I) and standard uncertainty (σ(I)) for each reflection.
Structure Solution
The "phase problem" is the central challenge in crystallography. While we can measure the intensities (which are related to the square of the structure factor amplitude, |F|²), the phase information (α) is lost. The structure is solved using computational methods to retrieve these phases.
-
Direct Methods (e.g., SHELXD): This is the most common approach for small molecules. It uses statistical relationships between the intensities of strong reflections to derive initial phase estimates, which are then used to generate an initial electron density map.[1]
Structure Refinement
The initial model from the solution step is a rough approximation. Refinement is the process of iteratively adjusting the atomic parameters (positional coordinates, displacement parameters) to improve the agreement between the calculated structure factors (Fc) from the model and the observed structure factors (Fo) from the experiment.
-
Least-Squares Refinement (e.g., SHELXL): The process minimizes the difference between Fo² and Fc².[1] The quality of the fit is monitored by the R-factor (R1) and the weighted R-factor (wR2). A final R1 value below 0.05 (5%) is generally considered good for a high-quality structure.
The Refinement Cycle: This is an iterative process where the scientist's expertise is crucial.
Caption: The iterative cycle of refining a crystal structure model.
Self-Validation and Trustworthiness: A key tool for validating the model during refinement is the difference Fourier map . This map shows regions where the observed electron density (Fo) is higher or lower than the calculated density (Fc). Large positive peaks indicate missing atoms, while negative troughs suggest atoms that are misplaced or have incorrect assignments. A fully refined and correct structure will have a "flat" difference map with no significant residual peaks.[3]
Part 4: Data Analysis and Interpretation - A Case Study
To illustrate the final output, we present the crystallographic data for the closely related Phenyl(pyridin-2-yl)methanol.[3] We would expect this compound to crystallize in a similar system, with the primary difference being the nature of the hydrogen bonding.
Table 1: Expected Crystallographic Data Summary (Based on the analog Phenyl(pyridin-2-yl)methanol[3])
| Parameter | Value | Significance |
| Chemical Formula | C₁₂H₁₁NO | For the amine, this would be C₁₂H₁₂N₂ |
| Formula Weight | 185.22 | For the amine, this would be 184.24[2] |
| Crystal System | Orthorhombic | Defines the basic symmetry of the unit cell. |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| a (Å) | 7.4385 (8) | Unit cell dimension. |
| b (Å) | 14.3429 (16) | Unit cell dimension. |
| c (Å) | 9.2255 (10) | Unit cell dimension. |
| V (ų) | 984.27 (19) | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Radiation | Mo Kα (λ = 0.71073 Å) | X-ray wavelength used for the experiment. |
| T (K) | 296 | Temperature of data collection. |
| Reflections collected | 7290 | Total number of diffraction spots measured. |
| Independent reflections | 2245 | Number of unique reflections. |
| R[F² > 2σ(F²)] (R1) | 0.039 | Agreement factor; <0.05 indicates a very good model. |
| wR(F²) | 0.084 | Weighted agreement factor. |
| Goodness-of-fit (S) | 0.81 | Should be close to 1 for a good model. |
| Δρ_max, Δρ_min (e Å⁻³) | 0.09, -0.12 | Residual electron density; should be close to zero. |
Structural Insights: For the methanol analog, the crystal structure revealed that the pyridine and phenyl rings are inclined to each other by 71.42°.[3][4] The key intermolecular interaction is an O—H⋯N hydrogen bond that links molecules into helical chains.[3]
For this compound, we would hypothesize a similar non-planar conformation. However, the hydrogen bonding would be different and potentially more complex. The amine group (-NH₂) has two hydrogen bond donors, while the pyridine nitrogen is an acceptor. This could lead to N—H⋯N hydrogen bonds, forming chains, dimers, or more complex three-dimensional networks, which would fundamentally influence the compound's physical properties, such as solubility and melting point.
Conclusion
The determination of the crystal structure of this compound is a multi-stage process that demands precision in both experimental execution and computational analysis. A successful outcome hinges on the ability to synthesize high-purity material and, critically, to grow high-quality single crystals. The subsequent steps of X-ray data collection, structure solution, and iterative refinement provide a definitive, three-dimensional model of the molecule. This structural blueprint is an invaluable asset for drug development professionals, enabling a deeper understanding of molecular interactions and providing the foundation for rational drug design.
References
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Lee, C., & Kim, Y. (2014). Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. [Link]
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Lee, C., & Kim, Y. (2014). Crystal structure of phen-yl(pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o947. [Link]
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PubChem (n.d.). This compound. National Center for Biotechnology Information. [Link]
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ChemBK (2024). This compound. [Link]
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Physical and chemical properties of Phenyl(pyridin-2-yl)methanamine
An In-Depth Technical Guide to Phenyl(pyridin-2-yl)methanamine
Abstract: this compound is a bifunctional aromatic amine featuring a phenyl group and a pyridin-2-yl moiety linked by a methanamine bridge. This unique structure provides two key sites for chemical interaction: a nucleophilic primary amine and a basic pyridine nitrogen, making it a highly versatile building block in synthetic chemistry. This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and coordination chemistry. All protocols and data are presented to support researchers and drug development professionals in leveraging this compound's full potential.
Core Molecular and Physicochemical Properties
This compound, identified by CAS Number 39930-11-5, is a compound of significant interest due to its structural motifs which are prevalent in numerous biologically active molecules.[1][2] Its fundamental properties are summarized below. The physical form can vary, presenting as a liquid, semi-solid, or a low-melting solid in its free-base form, while its salts, such as the dihydrochloride, are typically crystalline solids with significantly higher melting points.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 39930-11-5 | [3][5] |
| Molecular Formula | C₁₂H₁₂N₂ | [1][3] |
| Molecular Weight | 184.24 g/mol | [1][6] |
| Appearance | Liquid, semi-solid, or solid | [3] |
| Boiling Point | 312.2°C at 760 mmHg | [6] |
| Flash Point | 163.3°C | [6] |
| Vapor Pressure | 0.000536 mmHg at 25°C | [6] |
| InChI Key | BAEZXIOBOOEPOS-UHFFFAOYSA-N | [1][2] |
Synthesis and Reactivity Profile
The reactivity of this compound is dominated by its two nitrogen centers. The primary amine is a potent nucleophile, readily participating in reactions like acylation, alkylation, and imine formation. The pyridine nitrogen atom is basic and serves as a hydrogen bond acceptor or a coordination site for metal ions, a property exploited in the development of novel anticancer complexes.[2]
Synthetic Pathway: Reductive Amination
A robust and common method for synthesizing primary amines like this compound is the reductive amination of a ketone precursor. This pathway offers high yields and avoids harsh conditions. The logical precursor, Phenyl(pyridin-2-yl)methanone, is commercially available.[7] The reaction proceeds via an intermediate imine, which is then reduced in situ to the target amine.
Caption: Workflow for the synthesis of this compound.
Core Reactivity
The molecule's dual functionality allows for selective chemical modifications. The primary amine is generally more nucleophilic and basic than the pyridine nitrogen, allowing for selective reactions under controlled pH conditions.
Caption: Key reactive sites on this compound.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of this compound is critical. Standard spectroscopic methods provide a definitive fingerprint of the molecule.
Predicted Spectroscopic Data
-
¹H NMR (in CDCl₃): The spectrum would feature complex multiplets in the aromatic region (δ 7.0-8.6 ppm) corresponding to the nine protons of the phenyl and pyridyl rings. A characteristic singlet for the methine proton (CH) would appear around δ 5.0-5.5 ppm. A broad singlet, corresponding to the two amine (NH₂) protons, would be observed, with its chemical shift being concentration and solvent dependent (typically δ 1.5-3.0 ppm).
-
¹³C NMR (in CDCl₃): The spectrum would show multiple signals in the aromatic region (δ 120-160 ppm) for the eleven aromatic carbons. A single aliphatic signal for the methine carbon would be expected around δ 55-65 ppm.
-
Infrared (IR) Spectroscopy: Key absorbances would include a doublet for the primary amine N-H stretch (around 3300-3400 cm⁻¹), aromatic C-H stretches (>3000 cm⁻¹), and characteristic C=C and C=N stretching vibrations from the aromatic rings in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 184. Common fragmentation patterns would involve the loss of the phenyl radical (m/z = 77) or the pyridyl radical (m/z = 78).
Experimental Protocol: NMR Sample Preparation and Analysis
This protocol ensures reproducible and high-quality data for structural verification.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate line broadening factor (e.g., 0.3 Hz) and perform Fourier transformation.
-
Analysis and Validation: Calibrate the spectrum to the TMS peak. Integrate all signals to determine proton ratios. Analyze chemical shifts and coupling patterns to confirm that they match the expected structure described in section 3.1. The integration ratio of aromatic:methine:amine protons should be approximately 9:1:2.
Applications in Research and Development
The structural framework of this compound is a privileged scaffold in medicinal chemistry.[8] Its derivatives have shown significant biological activity.
-
Cannabinoid Receptor Modulators: The core structure is used as a building block for potent cannabinoid receptor modulators. The pyridine nitrogen often plays a crucial role in forming hydrogen bonds with receptor residues, enhancing binding affinity and potency.[2]
-
Anticancer Agents: The compound and its analogs are utilized as ligands in the synthesis of palladacycle complexes. These organometallic compounds have demonstrated strong DNA-binding affinity and selective cytotoxicity against cancer cell lines, making them promising candidates for anticancer drug development.[2]
-
Organic Synthesis: It serves as a key intermediate in the synthesis of more complex molecules, including potential antituberculosis agents and other bioactive compounds.[2][6]
Safety and Handling
This compound is classified as a corrosive substance and requires careful handling to ensure personnel safety.[3]
Table 2: GHS Safety Information
| Category | Information | Source(s) |
| Signal Word | Danger | [3] |
| Pictogram | GHS05 (Corrosion) | [3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | [3] |
| Precautionary Statements | P260: Do not breathe dust/fumes. P280: Wear protective gloves/clothing/eye protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][9] |
Storage: The compound should be stored in a tightly sealed container in a dark, cool, and well-ventilated place under an inert atmosphere. For long-term stability, storage in a freezer at or below -20°C is recommended.[3]
References
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ChemBK. (2024). This compound - Physico-chemical Properties. Retrieved from [Link]
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(4-(Pyridin-2-yl)phenyl)methanamine. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Phenyl-(2-pyridyl)-methylamine. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
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Aribo Biotechnology. (n.d.). CAS: 91-02-1 Name: Phenyl(pyridin-2-yl)methanone. Retrieved from [Link]
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ResearchGate. (2014). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Retrieved from [Link]
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Supporting Information. (n.d.). Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]
- Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
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PubMed Central. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Retrieved from [Link]
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Boron Molecular. (n.d.). phenyl(pyridin-2-yl)methanone. Retrieved from [Link]
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The Advent and Synthetic Evolution of Phenyl(pyridin-2-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl(pyridin-2-yl)methanamine, a deceptively simple molecule at the confluence of aromatic and heterocyclic chemistries, holds a significant position as a versatile building block and precursor in medicinal chemistry. Its structural motif is a key feature in a range of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, tracing its synthetic evolution from foundational methods to modern, more efficient protocols. By examining the causality behind experimental choices and providing detailed, self-validating protocols, this guide aims to equip researchers with a thorough understanding of this important chemical entity.
Introduction: The Significance of a Privileged Scaffold
The pyridine ring is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of approved drugs.[1] Its ability to engage in hydrogen bonding, π-stacking, and metal coordination, coupled with its metabolic stability, makes it a highly desirable moiety in drug design. When combined with a phenyl group through a methanamine bridge, as in this compound, the resulting molecule offers a unique three-dimensional structure and a rich electronic landscape. This bifunctional aromatic amine has garnered considerable attention as a precursor for a variety of bioactive molecules, including potential anticancer agents and cannabinoid receptor modulators.[2]
The core structure of this compound allows for diverse chemical modifications, enabling the exploration of vast chemical spaces in the pursuit of novel therapeutics. Understanding its synthesis, from its historical roots to contemporary methods, is crucial for chemists working in drug discovery and development.
The Dawn of Synthesis: Early Methodologies and Their Chemical Logic
While a definitive, singular "discovery" of this compound in the historical literature is not readily apparent, its synthesis can be understood within the broader context of the development of pyridine chemistry in the late 19th and early 20th centuries. The foundational reactions of this era provided the chemical tools necessary for the construction of such molecules. Early synthetic approaches would have logically centered on the formation of the central carbon-nitrogen bond or the reduction of a pre-existing functional group.
Two primary historical routes are plausible for the initial syntheses of this compound: the reductive amination of 2-benzoylpyridine and the catalytic hydrogenation of 2-benzoylpyridine oxime.
The Leuckart-Wallach Reaction: Reductive Amination of 2-Benzoylpyridine
The Leuckart-Wallach reaction, first described by Rudolf Leuckart in 1885 and later expanded upon by Otto Wallach, provides a direct method for the reductive amination of ketones and aldehydes using ammonium formate or formamide as both the ammonia source and the reducing agent.[3][4] The application of this reaction to 2-benzoylpyridine represents a logical and historically significant route to this compound.
The causality behind this choice of reaction lies in the ready availability of the starting ketone, 2-benzoylpyridine, which could be prepared via several established methods, including the Friedel-Crafts acylation of pyridine. The Leuckart-Wallach reaction, despite requiring high temperatures, offered a one-pot approach to the desired amine.
Materials:
-
2-Benzoylpyridine
-
Ammonium formate (or Formamide and Formic Acid)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 2-benzoylpyridine (1 equivalent) and a significant excess of ammonium formate (3-5 equivalents) is heated to 160-180 °C.
-
The reaction mixture is maintained at this temperature for several hours (typically 6-12 hours), during which the formation of the formamide intermediate occurs.
-
Upon completion (monitored by thin-layer chromatography), the reaction mixture is cooled to room temperature.
-
The excess ammonium formate is removed, and the residue is treated with concentrated hydrochloric acid to hydrolyze the formamide intermediate to the corresponding amine hydrochloride salt. This mixture is heated under reflux for 2-4 hours.
-
After cooling, the acidic solution is washed with diethyl ether to remove any unreacted starting material or non-basic byproducts.
-
The aqueous layer is then made strongly alkaline with a concentrated sodium hydroxide solution.
-
The liberated free amine is extracted into an organic solvent such as diethyl ether or dichloromethane.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound.
-
Purification can be achieved by vacuum distillation or recrystallization of a suitable salt (e.g., the dihydrochloride).
Causality in Experimental Choices:
-
Excess Ammonium Formate: The use of a large excess of ammonium formate serves to drive the equilibrium towards the formation of the iminium ion and ensures a sufficient supply of the reducing agent (formate).
-
High Temperature: The high reaction temperature is necessary to overcome the activation energy for both the formation of the imine and the subsequent reduction. It also facilitates the decomposition of ammonium formate into ammonia and formic acid.
-
Acid Hydrolysis: The final acid hydrolysis step is crucial for converting the initially formed N-formyl derivative into the desired primary amine.
Catalytic Hydrogenation of 2-Benzoylpyridine Oxime
Another historically significant approach involves the reduction of an oxime derivative. The synthesis of oximes from ketones and hydroxylamine was a well-established reaction in the late 19th and early 20th centuries. The subsequent reduction of the oxime to the corresponding amine could be achieved through various methods, with catalytic hydrogenation emerging as a powerful technique.
The choice of this two-step pathway was often dictated by the desire for milder reaction conditions compared to the Leuckart-Wallach reaction and the potential for higher yields and cleaner products.
Part A: Oximation of 2-Benzoylpyridine
Materials:
-
2-Benzoylpyridine
-
Hydroxylamine hydrochloride
-
Sodium acetate (or other suitable base)
-
Ethanol
-
Water
Procedure:
-
A solution of 2-benzoylpyridine (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
A solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents) in water is added to the flask.
-
The mixture is heated to reflux for 1-3 hours.
-
Upon completion, the reaction mixture is cooled, and the product, 2-benzoylpyridine oxime, often precipitates.
-
The solid is collected by filtration, washed with cold water, and dried.
Part B: Catalytic Hydrogenation of 2-Benzoylpyridine Oxime
Materials:
-
2-Benzoylpyridine oxime
-
Raney Nickel (or Platinum oxide, Palladium on carbon)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas source
-
Parr hydrogenator or similar apparatus
Procedure:
-
The 2-benzoylpyridine oxime is dissolved in ethanol in a pressure-resistant reaction vessel.
-
A catalytic amount of Raney Nickel (slurry in ethanol) is carefully added to the vessel.
-
The vessel is sealed and purged with nitrogen, followed by hydrogen.
-
The mixture is then subjected to hydrogen pressure (typically 3-5 atm) and agitated at room temperature or with gentle heating.
-
The reaction is monitored by the uptake of hydrogen.
-
Once the reaction is complete, the catalyst is carefully filtered off (caution: Raney Nickel is pyrophoric).
-
The solvent is removed from the filtrate under reduced pressure to yield this compound.
Causality in Experimental Choices:
-
Choice of Catalyst: Raney Nickel was a common choice for such reductions due to its high activity and relatively low cost. Platinum and palladium catalysts offered alternatives with potentially different selectivities and activities.
-
Solvent: Ethanol is a good solvent for both the oxime and the resulting amine, and it is relatively inert under hydrogenation conditions.
-
Pressure: The use of hydrogen pressure increases the concentration of dissolved hydrogen, thereby accelerating the rate of reaction.
Evolution of Synthesis: Modern and More Efficient Approaches
While the historical methods laid the groundwork, modern organic synthesis has introduced more refined, efficient, and scalable methods for the preparation of this compound and its derivatives. These advancements often focus on improving yields, reducing reaction times, employing milder conditions, and enhancing enantioselectivity for chiral applications.
Modern Reductive Amination
Contemporary reductive amination protocols often employ milder and more selective reducing agents than the harsh conditions of the Leuckart-Wallach reaction. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are frequently used.
Materials:
-
2-Benzoylpyridine
-
Ammonium acetate
-
Sodium cyanoborohydride
-
Methanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Ethyl acetate
Procedure:
-
To a solution of 2-benzoylpyridine (1 equivalent) and ammonium acetate (10 equivalents) in methanol, sodium cyanoborohydride (1.5 equivalents) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with hydrochloric acid.
-
The aqueous layer is washed with ethyl acetate.
-
The aqueous layer is then basified with sodium hydroxide solution and extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to give the product.
Asymmetric Synthesis
For applications in medicinal chemistry, the synthesis of enantiomerically pure this compound is often required. This is typically achieved through the asymmetric reduction of 2-benzoylpyridine or its corresponding imine. Chiral catalysts, often based on transition metals like rhodium, ruthenium, or iridium, are employed to control the stereochemical outcome of the reduction.
Data Summary: A Comparative Overview of Synthetic Routes
| Synthetic Method | Precursor | Key Reagents | Typical Conditions | Advantages | Disadvantages |
| Leuckart-Wallach Reaction | 2-Benzoylpyridine | Ammonium formate | 160-180 °C | One-pot synthesis | Harsh conditions, low to moderate yields, formation of byproducts |
| Catalytic Hydrogenation of Oxime | 2-Benzoylpyridine Oxime | H₂, Raney Ni (or Pt, Pd) | Room temp. to moderate heat, 3-5 atm H₂ | Milder conditions, often cleaner reactions | Two-step process, handling of pyrophoric catalysts |
| Modern Reductive Amination | 2-Benzoylpyridine | Ammonium acetate, NaBH₃CN | Room temperature | Mild conditions, good yields | Use of toxic cyanide reagents |
Conclusion: A Continuing Legacy in Chemical Synthesis
The journey of this compound from its plausible inception through foundational reactions to its synthesis via modern, sophisticated methods reflects the broader evolution of organic chemistry. The principles of reductive amination and catalytic hydrogenation, established over a century ago, remain central to its preparation, albeit with significant refinements in reagents and conditions. As a key building block in the ongoing quest for new medicines, the efficient and selective synthesis of this compound will undoubtedly continue to be an area of active research and development. This guide has aimed to provide not just a set of protocols, but a deeper understanding of the chemical logic that has driven the synthesis of this important molecule through history.
References
An In-depth Technical Guide to Phenyl(pyridin-2-yl)methanamine (CAS 39930-11-5)
This guide provides a comprehensive technical overview of Phenyl(pyridin-2-yl)methanamine, a versatile bifunctional amine of significant interest in medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data, practical synthetic methodologies, and key applications, grounding all information in established scientific principles and authoritative sources.
Core Compound Identity and Physicochemical Properties
This compound, registered under CAS Number 39930-11-5, is a chiral aromatic amine featuring a central methane carbon bonded to a phenyl group, a pyridin-2-yl moiety, and a primary amine. This unique arrangement of a basic amine, an electron-deficient pyridine ring, and a lipophilic phenyl group makes it a valuable building block for creating molecules with diverse pharmacological activities.[1]
Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 39930-11-5 | PubChem[2] |
| Molecular Formula | C₁₂H₁₂N₂ | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Synonyms | alpha-(2-pyridyl)benzylamine, Phenyl(2-pyridinyl)methylamine, 2-(Aminobenzyl)pyridine | PubChem[2] |
| InChIKey | BAEZXIOBOOEPOS-UHFFFAOYSA-N | Sigma-Aldrich[3] |
Physicochemical & Computed Data
The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. The data below has been aggregated from various chemical suppliers and computational databases.
| Property | Value | Source(s) |
| Molecular Weight | 184.24 g/mol | PubChem[2] |
| Appearance | Liquid, semi-solid, or solid; Light yellow to orange-yellow crystal | Sigma-Aldrich[3], ChemBK[4] |
| Melting Point | 122-125 °C | ChemBK[4] |
| Boiling Point | 312.2 °C at 760 mmHg | ChemBK[4] |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Ambeed[5] |
| Consensus Log Po/w | 1.76 | Ambeed[5] |
| Purity | Typically ≥95% | Sigma-Aldrich[3] |
Note: Discrepancies in physical state are common for such compounds and can depend on purity and ambient conditions.
Synthesis, Reactivity, and Spectroscopic Profile
Understanding the synthesis and reactivity of this compound is fundamental to its application. The primary amine and the pyridine nitrogen are the key reactive sites, participating in nucleophilic additions, substitutions, and coordination chemistry.
Synthetic Strategy: Reductive Amination Pathway
A robust and common method for synthesizing primary amines like this compound is the reduction of the corresponding ketone, Phenyl(pyridin-2-yl)methanone (also known as 2-benzoylpyridine). This transformation can be efficiently achieved using hydride reducing agents like sodium borohydride (NaBH₄), a mild and selective reagent suitable for this purpose.[6]
The causality behind this choice is NaBH₄'s chemoselectivity; it readily reduces ketones and aldehydes while typically not affecting more stable carbonyls like esters or amides, which might be present in more complex substrates.[5][7] This selectivity simplifies the reaction work-up and purification process.
Spectroscopic Characterization Profile
For a researcher, confirming the structure of the synthesized product is paramount. Spectroscopic methods provide the necessary evidence.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenyl and pyridine rings, typically in the δ 7.0–8.7 ppm range. A characteristic singlet or broad singlet for the amine (NH₂) protons would appear, and its chemical shift would be concentration and solvent-dependent. The benzylic proton (CH) would likely appear as a singlet around δ 5.0-5.5 ppm.
-
¹³C NMR: The carbon NMR would confirm the presence of 12 unique carbon environments (unless symmetry exists), with aromatic signals in the δ 120–160 ppm range and a signal for the benzylic carbon around δ 50-60 ppm.
-
FTIR: Infrared spectroscopy is key for identifying functional groups. A primary amine will show a characteristic N-H stretching vibration, often appearing as a doublet (symmetric and asymmetric stretches) in the 3300–3500 cm⁻¹ region.
-
Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry would be used to confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should correspond to the calculated exact mass of C₁₂H₁₃N₂⁺.[1]
Applications in Research and Drug Development
The structural features of this compound make it a privileged scaffold in medicinal chemistry. Its ability to form hydrogen bonds (via the amine) and engage in π-stacking and coordination (via the aromatic rings) allows for potent interactions with biological targets.[1]
Key application areas include:
-
Cannabinoid Receptor Modulators: The scaffold has been used as a core intermediate in the synthesis of potent cannabinoid receptor modulators.[1]
-
Anticancer Agents: It serves as a ligand in the creation of palladium complexes that have demonstrated significant DNA-binding affinity and selective activity against cancer cell lines.[1]
-
Protein Degraders: As a bifunctional molecule, it is an ideal building block in the design of Proteolysis-Targeting Chimeras (PROTACs) and other molecular glues.[8]
-
Antituberculosis Agents: Derivatives have been explored as intermediates in the development of new drugs targeting Mycobacterium tuberculosis.[1]
Safety, Handling, and Storage
Proper handling of any chemical reagent is crucial for laboratory safety. This compound is classified as a corrosive substance.
GHS Hazard Information
| GHS Data | Information | Source |
| Pictogram | GHS05 (Corrosion) | Sigma-Aldrich[3] |
| Signal Word | Danger | Sigma-Aldrich[3] |
| Hazard Statement | H314: Causes severe skin burns and eye damage. | Sigma-Aldrich[3], Ambeed[5] |
| Precautionary Statements | P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 | Sigma-Aldrich[3], Ambeed[5] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[9]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. For long-term stability, it is recommended to store in a freezer under an inert atmosphere (e.g., argon or nitrogen) at temperatures below -20°C.[3]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4]
Self-Validating Experimental Protocol: Synthesis via Ketone Reduction
This protocol details the synthesis of this compound from 2-benzoylpyridine. Each step is designed for clarity, reproducibility, and safety, with explanations for key procedural choices.
Objective: To synthesize this compound with high purity.
Materials & Equipment:
-
2-Benzoylpyridine (1.0 eq)
-
Sodium borohydride (NaBH₄) (1.5 - 2.0 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, stir bar, ice bath, separatory funnel, rotary evaporator, standard glassware.
Step-by-Step Methodology:
-
Reaction Setup (The "Why"): In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-benzoylpyridine (1.0 eq) in anhydrous methanol (approx. 10-15 mL per gram of ketone). Causality: Methanol is an excellent solvent for both the ketone and NaBH₄, and its protic nature facilitates the reaction mechanism after the initial hydride transfer.
-
Controlling Exothermicity (The "Why"): Cool the solution to 0 °C using an ice-water bath. Causality: The reaction of NaBH₄ is exothermic. Cooling the reaction prevents potential side reactions and ensures controlled reactivity, which is a cornerstone of a trustworthy protocol.
-
Reagent Addition (The "Why"): Slowly add sodium borohydride (1.5 eq) to the stirred solution in small portions over 10-15 minutes. You may observe gas evolution (H₂). Causality: Portion-wise addition is critical for managing the reaction rate and exotherm. A molar excess of NaBH₄ ensures the complete conversion of the starting material, a self-validating check for reaction completion.
-
Reaction Monitoring (The "Why"): After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material spot has disappeared. Causality: TLC provides a real-time assessment of the reaction's progress, preventing premature work-up and ensuring the protocol is followed to completion.
-
Quenching (The "Why"): Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly and cautiously add deionized water to quench the excess NaBH₄. Causality: Quenching safely decomposes the reactive excess hydride, which would otherwise react violently during the extraction phase. This is a critical safety and validation step.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Liquid-Liquid Extraction (The "Why"): To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer the mixture to a separatory funnel. Add saturated aqueous NaHCO₃ solution to neutralize any acidic byproducts and ensure the amine product is in its free-base form. Shake the funnel, venting frequently. Causality: The amine product is more soluble in the organic solvent than in water. Using a weak base like NaHCO₃ ensures the amine is not protonated, maximizing its partitioning into the organic layer for efficient extraction.
-
Purification Washes (The "Why"): Separate the organic layer. Wash the organic layer sequentially with water and then brine. Causality: The water wash removes residual water-soluble impurities, and the brine wash helps to break any emulsions and begins the drying process by removing bulk water before treatment with a drying agent.
-
Drying and Isolation (The "Why"): Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Causality: Removing all traces of water is essential before solvent evaporation to obtain a pure, dry product and prevent hydrolysis or degradation upon storage.
-
Final Purification (Optional): If necessary, the crude product can be further purified by column chromatography on silica gel.
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An In-Depth Technical Guide to the Stability and Reactivity of Phenyl(pyridin-2-yl)methanamine
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and reactivity of Phenyl(pyridin-2-yl)methanamine, a key building block in medicinal chemistry and materials science. By examining the distinct chemical properties of its constituent benzylamine and 2-aminopyridine moieties, this document offers researchers, scientists, and drug development professionals a predictive framework for its behavior under various stress conditions and in synthetic transformations. We delve into the principal degradation pathways—including oxidation, hydrolysis, and thermolysis—and explore the molecule's reactivity profile concerning N-alkylation, N-acylation, and metal coordination. This guide is grounded in established chemical principles and supported by data from analogous structures, providing both theoretical insights and practical, field-proven experimental protocols.
Introduction: The Structural and Pharmaceutical Significance of this compound
This compound, with the chemical structure C₁₂H₁₂N₂, is a bifunctional organic molecule that has garnered significant interest as a versatile intermediate in the synthesis of novel therapeutic agents and functional materials.[1] Its structure uniquely combines a chiral benzylic amine center with a pyridine ring, a common scaffold in drug discovery. This arrangement offers a rich platform for generating molecular diversity and for engaging with biological targets through various non-covalent interactions.
The pyridine ring's electron-deficient nature enhances its ability to act as a hydrogen bond acceptor and to participate in π-stacking and coordination chemistry, making it a valuable pharmacophore.[2] Derivatives of this core structure have been investigated for a range of biological activities, including as anti-mycobacterial agents and as ligands for anticancer palladium complexes.[2][3] Understanding the intrinsic stability and reactivity of this molecule is therefore paramount for designing robust synthetic routes, ensuring the long-term stability of active pharmaceutical ingredients (APIs), and predicting potential metabolic pathways.
This guide will systematically explore the factors governing the stability of this compound and provide detailed insights into its characteristic chemical reactions.
Chemical Stability Profile
The overall stability of this compound is determined by the interplay of its three key structural features: the primary amine, the benzylic carbon-hydrogen bond, and the pyridine ring. Forced degradation studies, which intentionally expose a compound to stress conditions, are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.[4][5]
Oxidative Stability
Oxidative degradation is a primary concern for this compound due to the presence of two susceptible sites: the primary amine and the benzylic carbon.
-
Mechanism of Degradation : The primary amine can be oxidized to form hydroxylamines or nitroso compounds. The benzylic position is particularly prone to oxidation, which can proceed via a hydride transfer mechanism to yield the corresponding imine, Phenyl(pyridin-2-yl)methanimine.[6] This imine is susceptible to further hydrolysis to form benzaldehyde and 2-aminopyridine. In biological systems, enzymes such as Monoamine Oxidase B (MAO-B) are known to catalyze the oxidative deamination of benzylamines.[7] Furthermore, the nitrogen atom of the pyridine ring can be oxidized to form a pyridine-N-oxide, a common metabolite for pyridine-containing drugs.[8]
-
Causality of Experimental Choice : Forced degradation studies for oxidation are typically conducted using strong oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).[8][9] H₂O₂ is chosen as it mimics potential oxidative stress from reactive oxygen species in vivo or peroxide impurities in excipients. The concentration and temperature are tuned to achieve a target degradation of 5-20%, which is sufficient to identify major degradants without completely destroying the molecule.[10]
Experimental Protocol: Oxidative Forced Degradation
-
Preparation : Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Stress Condition : To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Incubation : Store the solution in the dark at 40°C for 24 hours. A control sample (without H₂O₂) should be stored under the same conditions.
-
Analysis : After incubation, quench the reaction if necessary (e.g., with sodium bisulfite). Analyze the stressed and control samples by a stability-indicating HPLC-UV method, coupled with mass spectrometry (LC-MS) to identify the masses of degradation products.
-
Expected Degradants : Monitor for the formation of Phenyl(pyridin-2-yl)methanimine, benzaldehyde, 2-aminopyridine, and the corresponding N-oxide.
Hydrolytic Stability
Hydrolysis is a potential degradation pathway, particularly at pH extremes.
-
Mechanism of Degradation : While the core structure lacks readily hydrolyzable groups like esters or amides, degradation can be induced under harsh acidic or basic conditions.[11] The primary point of hydrolytic instability would be any imine intermediate formed via oxidation. The imine C=N bond is readily hydrolyzed to a carbonyl and an amine. The stability of the pyridine ring itself is generally high, but related aminopyrimidines have shown susceptibility to hydrolytic deamination in strongly alkaline solutions.[12]
-
Causality of Experimental Choice : Hydrolytic stability is assessed across a range of pH values (typically acidic, neutral, and basic) to mimic physiological conditions and potential manufacturing or formulation environments.[5] Hydrochloric acid (HCl) and sodium hydroxide (NaOH) are standard reagents for this purpose.
Experimental Protocol: Hydrolytic Forced Degradation
-
Preparation : Prepare three separate 1 mg/mL solutions of this compound in:
-
0.1 M HCl (acidic condition)
-
Purified Water (neutral condition)
-
0.1 M NaOH (basic condition)
-
-
Incubation : Heat the solutions at 60°C for 48 hours. Store corresponding control samples at 4°C.
-
Analysis : At various time points (e.g., 0, 8, 24, 48 hours), withdraw aliquots, neutralize them, and analyze by HPLC-UV to quantify the parent compound and detect any degradation products.
Thermal and Photolytic Stability
-
Thermal Stability : Benzylamines exhibit high thermal stability. Studies on benzylamine itself show that decomposition only begins at temperatures exceeding 650°C, with the primary cleavage occurring at the C-N bond.[13] Therefore, this compound is expected to be thermally stable under typical pharmaceutical storage and processing conditions. Significant degradation would only be expected under extreme heat.
-
Photostability : The pyridine ring can absorb UV radiation.[14] While this can lead to photoreactions, pyridine derivatives are also used as photostabilizers, suggesting they possess mechanisms for dissipating light energy without degradation.[15] However, direct and prolonged exposure to high-intensity UV light could potentially lead to the formation of reactive intermediates. Photostability testing should follow ICH Q1B guidelines.[16]
Experimental Protocol: Photostability Testing
-
Sample Preparation : Place solid this compound and a 1 mg/mL solution (in a photochemically inert solvent like acetonitrile/water) in transparent containers.
-
Control : Prepare parallel samples wrapped in aluminum foil to serve as dark controls.
-
Exposure : Expose the samples to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.
-
Analysis : Compare the exposed samples to the dark controls using HPLC-UV to assess for any degradation.
Data Summary: Predicted Stability Profile
| Stress Condition | Predicted Stability | Likely Degradation Products |
| Oxidation (3% H₂O₂) | Susceptible | Phenyl(pyridin-2-yl)methanimine, Benzaldehyde, 2-Aminopyridine, this compound-N-oxide |
| Acid Hydrolysis (0.1 M HCl, 60°C) | Likely Stable | Minimal degradation expected. |
| Base Hydrolysis (0.1 M NaOH, 60°C) | Likely Stable | Minimal degradation expected. |
| Thermal (< 100°C) | Stable | No significant degradation expected. |
| Photolytic (ICH Q1B) | Likely Stable | Minor, unspecified photodegradants possible. |
Chemical Reactivity Profile
The reactivity of this compound is dominated by the nucleophilicity of the primary amine, the ability of both nitrogen atoms to coordinate with metals, and the potential for reactions at the activated benzylic position.
Reactions at the Primary Amine: N-Acylation and N-Alkylation
The lone pair of electrons on the primary amine makes it a potent nucleophile, readily participating in acylation and alkylation reactions.
-
N-Acylation : This is a fundamental reaction for creating amide bonds, which are prevalent in pharmaceuticals. The reaction typically involves an acylating agent like an acyl chloride or a carboxylic anhydride.
-
Causality of Experimental Choice : A non-nucleophilic, sterically hindered base such as N,N-Diisopropylethylamine (DIPEA) is crucial.[17] A less hindered base like triethylamine could compete as a nucleophile, leading to side products. The reaction is often run at 0°C to control the exothermicity and improve selectivity.
-
-
N-Alkylation : This reaction introduces alkyl groups to the nitrogen, leading to secondary or tertiary amines. Alkylating agents are typically alkyl halides or alcohols (via "borrowing hydrogen" catalysis).[18]
-
Causality of Experimental Choice : In reactions with alkyl halides, a base is required to neutralize the resulting acid. For less reactive halides, heating may be necessary. Catalytic methods using alcohols as alkylating agents are considered greener alternatives as they produce water as the only byproduct.[19]
-
Experimental Protocol: N-Acylation with Acyl Chloride
-
Setup : To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equivalent).
-
Solvent and Base : Dissolve the amine in anhydrous dichloromethane (DCM). Add DIPEA (1.5 equivalents).
-
Acylation : Cool the mixture to 0°C in an ice bath. Add the desired acyl chloride (1.1 equivalents) dropwise.
-
Reaction : Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup and Purification : Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, then brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting amide by flash column chromatography.
Coordination Chemistry: Metal Complex Formation
Both the pyridine nitrogen and the primary amine nitrogen can act as Lewis bases, coordinating to metal centers to form stable complexes.[20] This property is exploited in catalysis and the development of metal-based drugs.[2]
-
Mechanism : The lone pair of electrons on the nitrogen atoms can be donated to vacant orbitals of a transition metal ion (e.g., Pd²⁺, Cu²⁺, Ni²⁺), forming a coordinate covalent bond. This compound can act as a bidentate ligand, chelating to the metal through both nitrogen atoms to form a stable five-membered ring.
Reactivity of the Benzylic Position
The benzylic C-H bond is the weakest C-H bond in the molecule due to the resonance stabilization of the resulting benzylic radical or cation.[21] This allows for selective reactions at this position.
-
Oxidation : As discussed in the stability section, strong oxidizing agents can convert the benzylic amine to an imine and subsequently to a ketone (phenyl(pyridin-2-yl)methanone).
-
Halogenation : Radical halogenating agents like N-Bromosuccinimide (NBS) can selectively halogenate the benzylic position, replacing the hydrogen with a bromine atom. This provides a handle for further nucleophilic substitution reactions.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) help to visualize the relationships and workflows described.
Caption: Predicted degradation pathways under stress conditions.
Caption: Experimental workflows for major synthetic transformations.
Conclusion
This compound is a robust molecule with predictable stability and reactivity, making it a reliable building block in drug discovery and development. Its primary liabilities are related to oxidative degradation at the benzylic amine and pyridine nitrogen. The molecule is anticipated to be stable under typical hydrolytic and thermal conditions. The nucleophilic primary amine provides a reliable handle for synthetic diversification through well-established N-acylation and N-alkylation protocols. Furthermore, its capacity for metal chelation offers opportunities in catalysis and bioinorganic chemistry. The insights and protocols detailed in this guide provide a solid foundation for scientists to confidently handle, transform, and formulate this valuable chemical entity.
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Quantum chemical calculations for Phenyl(pyridin-2-yl)methanamine
An In-Depth Technical Guide to Quantum Chemical Calculations for Phenyl(pyridin-2-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a molecule of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of bioactive compounds and functional materials.[1] A thorough understanding of its three-dimensional structure, electronic properties, and conformational landscape is paramount for rational drug design and the development of novel applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful in-silico laboratory to elucidate these properties with high accuracy. This guide offers a comprehensive, field-proven protocol for conducting such calculations, grounded in established theoretical principles and tailored to the specific chemical nature of this compound. We will delve into the causality behind methodological choices, from the selection of DFT functionals and basis sets to the implementation of solvation models, ensuring a self-validating and robust computational workflow.
Introduction: The Scientific Imperative for Computational Analysis
This compound, with its constituent phenyl and pyridine rings linked by a chiral methanamine bridge, possesses a rich stereoelectronic profile. The pyridine moiety offers a hydrogen bond acceptor and a potential coordination site for metal ions, while the phenyl ring provides a lipophilic domain. The amine group can act as a hydrogen bond donor and a basic center.[2] This intricate combination of functionalities makes its biological activity and material properties highly sensitive to its conformation and electronic structure.
Experimental characterization through techniques like NMR and X-ray crystallography provides invaluable data, but often captures only a single, low-energy state (e.g., the solid-state crystal structure).[3] Quantum chemical calculations, however, allow for a dynamic exploration of the molecule's potential energy surface, revealing the relative energies of different conformers, the distribution of electron density, and the nature of its frontier molecular orbitals.[4] This information is critical for:
-
Drug Development: Understanding how the molecule might interact with a biological target, predicting its reactivity, and guiding the synthesis of more potent and selective analogs.[5]
-
Materials Science: Predicting the molecule's photophysical properties, its potential for self-assembly, and its suitability for applications in organic electronics.[6]
-
Conformational Analysis: Identifying the most stable conformations in different environments (gas phase vs. solvent) and the energy barriers to interconversion between them.[7]
This guide will provide the foundational knowledge and practical steps to perform high-quality quantum chemical calculations on this compound, empowering researchers to unlock a deeper understanding of this important molecule.
Theoretical Framework: A Rationale-Driven Approach
The accuracy of any quantum chemical calculation is contingent on the judicious selection of the theoretical method. For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[8]
The Choice of Density Functional
The exchange-correlation functional is the heart of a DFT calculation. For organic molecules containing both aromatic rings and flexible linkers, a hybrid functional is generally recommended.
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a widely used and well-benchmarked hybrid functional that often provides excellent results for the geometries and relative energies of organic molecules.[9][10] Its broad applicability makes it a reliable starting point for many investigations.
-
ωB97XD: This is a range-separated hybrid functional that includes empirical dispersion corrections. It is particularly well-suited for studying systems where non-covalent interactions, such as π-stacking between the phenyl and pyridine rings, may play a role in conformational stability.[11]
Recommendation: For general-purpose geometry optimizations and electronic structure analysis of this compound, B3LYP is a robust choice. For detailed conformational analysis where weak intramolecular interactions are of interest, ωB97XD is recommended.
The Basis Set: A Foundation for Accuracy
The basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of the calculation.
-
Pople-style basis sets (e.g., 6-311++G(d,p)): These are computationally efficient and widely used. The "6-311" indicates a triple-zeta valence description, providing flexibility for the valence electrons. The "++G" adds diffuse functions to both heavy atoms and hydrogens, which are crucial for describing anions and weak, long-range interactions. The "(d,p)" adds polarization functions, which are essential for accurately describing bonding in molecules with non-spherical electron distributions, such as those with sp2 and sp3 hybridized atoms.[12]
-
Correlation-consistent basis sets (e.g., cc-pVTZ): These are designed to systematically converge towards the complete basis set limit and are often used for high-accuracy energy calculations. However, they are more computationally demanding than Pople-style basis sets.
Recommendation: The 6-311++G(d,p) basis set provides an excellent compromise between accuracy and computational cost for molecules like this compound and is suitable for geometry optimizations, frequency calculations, and the prediction of most electronic properties.[9]
Accounting for the Solvent: Implicit Solvation Models
Many chemical and biological processes occur in solution. The presence of a solvent can significantly influence the conformation and electronic properties of a molecule.[7][13] Explicitly modeling solvent molecules is computationally very expensive. A more tractable approach is to use an implicit solvation model, which treats the solvent as a continuous medium with a given dielectric constant.
-
Polarizable Continuum Model (PCM): This is a widely used and effective implicit solvation model. The "integral equation formalism" variant (IEFPCM) is a common implementation.[14]
-
Solvation Model based on Density (SMD): This model is parameterized to provide accurate solvation free energies for a wide range of solvents.[7]
Recommendation: For calculations in a solvent, the IEFPCM model is a reliable choice. If highly accurate solvation energies are required, the SMD model should be considered. The choice of solvent (e.g., water, DMSO, chloroform) should reflect the experimental conditions of interest.
Experimental Protocol: A Step-by-Step Workflow
The following protocol outlines the key steps for performing a comprehensive quantum chemical analysis of this compound. This workflow is applicable to most modern quantum chemistry software packages, such as Gaussian, ORCA, or GAMESS.
Step 1: Building the Initial Molecular Structure
-
Use a molecular builder/editor (e.g., Avogadro, GaussView, ChemDraw) to construct the 3D structure of this compound.
-
Ensure correct atom types, bond orders, and initial stereochemistry at the chiral center.
-
Perform an initial, quick geometry optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry. This reduces the number of steps required for the more computationally expensive quantum mechanical optimization.
Step 2: Geometry Optimization
-
Create an input file for your quantum chemistry software.
-
Specify the desired level of theory. For a gas-phase optimization, this would include the functional and basis set (e.g., B3LYP/6-311++G(d,p)).
-
For an optimization in solvent, include the solvation model (e.g., SCRF=(PCM, Solvent=Water)).
-
Specify the task as "Opt" for geometry optimization.
-
Run the calculation. The software will iteratively adjust the molecular geometry to find a stationary point on the potential energy surface.
Step 3: Frequency Calculation and Thermochemical Analysis
-
Once the geometry optimization has successfully converged, perform a frequency calculation at the same level of theory.
-
Specify the task as "Freq".
-
This calculation will yield the vibrational frequencies of the molecule. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
The output will also provide important thermochemical data, such as the zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
Step 4: Analysis of Electronic Properties
-
From the output of the converged calculation, you can extract a wealth of information about the molecule's electronic structure.
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's kinetic stability and electronic excitation energy.[9]
-
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions.
-
Mulliken or Natural Bond Orbital (NBO) Population Analysis: These analyses provide the partial atomic charges on each atom, offering a quantitative measure of the electron distribution.
Step 5: Conformational Analysis (Optional but Recommended)
-
To explore the conformational landscape, perform a potential energy surface (PES) scan.
-
Identify the key rotatable bonds (dihedral angles) in this compound, primarily the C-C and C-N bonds of the methanamine bridge.
-
Set up a series of constrained geometry optimizations where one dihedral angle is systematically rotated (e.g., in 15-degree increments), while all other geometric parameters are allowed to relax.
-
Plot the relative energy versus the dihedral angle to identify the low-energy conformers and the rotational energy barriers between them.
Data Presentation and Visualization
Summary of Computational Parameters
For clarity and reproducibility, it is essential to document the computational parameters used.
| Parameter | Recommended Choice | Rationale |
| Software | Gaussian, ORCA, GAMESS | Widely used and validated quantum chemistry packages. |
| Functional | B3LYP or ωB97XD | B3LYP for general use; ωB97XD for systems with important non-covalent interactions.[9][11] |
| Basis Set | 6-311++G(d,p) | Excellent balance of accuracy and cost for organic molecules.[12] |
| Solvation Model | IEFPCM or SMD | Accounts for bulk solvent effects on geometry and energetics.[7][14] |
| Task Sequence | 1. Opt 2. Freq | Ensures a true energy minimum is found and provides thermochemical data. |
Illustrative Results for this compound
The following table presents hypothetical yet realistic data that could be obtained from the calculations described above. This serves as an example of how to present the key findings.
| Property | Gas Phase | Water (IEFPCM) | Units |
| Total Energy | -575.12345 | -575.13456 | Hartrees |
| HOMO Energy | -6.21 | -6.35 | eV |
| LUMO Energy | -0.98 | -1.05 | eV |
| HOMO-LUMO Gap | 5.23 | 5.30 | eV |
| Dipole Moment | 2.15 | 2.89 | Debye |
Visualizations
Visual representations are crucial for interpreting computational results. The following diagrams, generated using Graphviz, illustrate the computational workflow and the molecular structure.
Caption: Computational workflow for the quantum chemical analysis of this compound.
Caption: 2D structure of this compound with atom numbering.
Conclusion and Outlook
This technical guide has provided a comprehensive and scientifically grounded protocol for performing quantum chemical calculations on this compound. By following the outlined workflow and understanding the rationale behind the choice of theoretical methods, researchers can confidently generate high-quality data on the molecule's geometry, stability, and electronic properties. The insights gained from these calculations are invaluable for accelerating the drug discovery process, designing novel materials, and fundamentally understanding the chemical behavior of this versatile molecular scaffold. Future work could involve applying these methods to study reaction mechanisms involving this compound, its interaction with metal catalysts, or its binding modes within a protein active site through more advanced QM/MM (Quantum Mechanics/Molecular Mechanics) simulations.
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An In-Depth Technical Guide to the Solubility of Phenyl(pyridin-2-yl)methanamine
Abstract: Phenyl(pyridin-2-yl)methanamine is a pivotal building block in medicinal chemistry and materials science, notably as a precursor for bioactive molecules like cannabinoid receptor modulators and anticancer agents.[1] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing purification strategies, and formulating final products. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in its fundamental physicochemical properties. It offers a predictive solubility profile across a spectrum of common laboratory solvents and presents an authoritative, step-by-step experimental protocol for precise solubility determination. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals.
The Physicochemical Landscape of this compound
The solubility of a compound is intrinsically linked to its molecular structure.[2][3] By examining the key features of this compound, we can construct a robust theoretical framework to predict its behavior in various solvent systems. The principle of "like dissolves like" serves as our guiding tenet, meaning substances with similar intermolecular forces are more likely to be soluble in one another.[4]
Molecular Structure Analysis
This compound (C₁₂H₁₂N₂) possesses a unique architecture that dictates its solubility.[5][6] It features:
-
A nonpolar phenyl group , which contributes to hydrophobic character.
-
A polar pyridine ring , whose nitrogen atom can act as a hydrogen bond acceptor.
-
A primary amine group (-NH₂) , which is a key site for hydrogen bonding, acting as both a donor and acceptor.
This combination of polar and nonpolar moieties results in a molecule with moderate overall polarity and significant potential for engaging in various intermolecular interactions.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantification due to its specificity and sensitivity. A calibration curve must be generated using standard solutions of this compound of known concentrations to ensure accurate measurement.
Data Interpretation and Reporting
The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of mg/mL or mol/L, at the specified temperature.
Factors Influencing Solubility
Effect of pH on Aqueous Solubility
As a basic compound, the aqueous solubility of this compound is highly pH-dependent.
-
At pH > pKa: The compound exists predominantly in its neutral, free base form, which has lower water solubility.
-
At pH < pKa: The amine group becomes protonated (R-NH₃⁺), forming a salt. This charged species is significantly more polar and thus more soluble in water due to strong ion-dipole interactions.
This relationship is critical for applications such as drug formulation, where buffer selection can control the concentration of the dissolved active ingredient.
Caption: Influence of pH on the aqueous solubility of an amine.
Effect of Temperature
For most solid solutes, solubility increases with temperature. This is an endothermic process where heat provides the energy needed to overcome the solute-solute and solvent-solvent intermolecular forces. However, this relationship must be determined empirically for each solute-solvent system.
Conclusion
The solubility of this compound is governed by its hybrid chemical structure, which allows for a range of intermolecular interactions. While theoretical predictions provide a valuable starting point, precise, quantitative data must be obtained through rigorous experimental protocols such as the shake-flask method. Understanding the interplay between the compound's physicochemical properties and solvent characteristics, particularly the effects of pH and temperature, is essential for its effective application in scientific research and development.
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A Comprehensive Technical Guide to the Thermochemical Analysis of Phenyl(pyridin-2-yl)methanamine
Abstract
This technical guide provides a comprehensive framework for the thermochemical analysis of Phenyl(pyridin-2-yl)methanamine, a molecule of significant interest in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining both established experimental techniques and robust computational methodologies. By leveraging data from structurally analogous compounds and detailing validated protocols, this guide establishes a self-validating system for determining key thermochemical parameters such as enthalpy of formation, bond dissociation energies, and thermal stability. This work is intended to empower researchers to generate high-quality, reliable thermochemical data, crucial for understanding the stability, reactivity, and safety profile of this compound and its derivatives.
Introduction: The Significance of Thermochemical Data in Drug Development
This compound and its derivatives are scaffolds of considerable interest in the development of novel therapeutic agents and functional materials. A thorough understanding of a molecule's thermochemical properties is a cornerstone of modern drug development and materials science. These properties govern a substance's stability under various conditions, its potential decomposition pathways, and its reactivity. For a pharmaceutical compound, thermal stability is paramount, directly impacting its shelf-life, formulation strategies, and safety.
This guide will delineate a multi-pronged approach to the thermochemical characterization of this compound, integrating experimental calorimetry with high-level computational chemistry. This dual approach provides a cross-validation framework, enhancing the reliability and accuracy of the obtained data.
Experimental Thermochemical Analysis
The experimental determination of thermochemical properties relies on a suite of calorimetric techniques. Each method provides a unique piece of the thermodynamic puzzle, and when used in concert, they offer a comprehensive profile of the molecule's behavior.
Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability
Differential Scanning Calorimetry (DSC) is a fundamental technique for identifying phase transitions, such as melting and crystallization, and for assessing thermal stability.[1] It measures the difference in heat flow between a sample and a reference as a function of temperature.
The choice of a controlled heating rate is critical; a slower rate provides better resolution of thermal events, while a faster rate can enhance the detection of subtle transitions. The use of a nitrogen atmosphere prevents oxidative degradation of the sample, ensuring that the observed thermal events are intrinsic to the molecule itself.[2]
-
Sample Preparation: Accurately weigh 5-15 mg of this compound into a hermetically sealed aluminum pan.[2] An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond any expected thermal events (e.g., 300 °C).
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion.
Figure 1: Experimental workflow for Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) for Decomposition Profile
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.[3][4] It is invaluable for determining the decomposition temperature and identifying the presence of volatile components such as residual solvents or water.[5]
A controlled heating rate is employed to ensure that the sample's temperature is uniform and that the observed mass loss is a true reflection of the decomposition kinetics. The choice of atmosphere (inert or oxidative) can provide insights into the mechanism of decomposition.
-
Sample Preparation: Place a precisely weighed sample (5-10 mg) of this compound into a tared TGA pan.
-
Instrument Setup: Position the pan in the TGA furnace. Purge the furnace with a controlled atmosphere, typically nitrogen, at a constant flow rate.
-
Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a linear heating rate (e.g., 10 °C/min).
-
Data Analysis: The TGA thermogram plots the percentage of initial mass versus temperature. The onset temperature of mass loss indicates the beginning of decomposition.
Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Bomb Calorimetry for Enthalpy of Formation
Bomb calorimetry is the gold standard for determining the standard enthalpy of combustion, from which the standard enthalpy of formation can be derived.[6] The sample is combusted in a high-pressure oxygen environment, and the heat released is measured.
The use of a "bomb" ensures that the combustion occurs at a constant volume.[6] The high pressure of oxygen promotes complete combustion. For nitrogen-containing compounds, it is crucial to analyze the final products for the formation of nitric acid, as this side reaction contributes to the total heat evolved and must be corrected for.[7]
-
Sample Preparation: A pellet of known mass (approximately 1 g) of this compound is prepared. A fuse wire of known length and mass is attached to the ignition system, with the wire in contact with the pellet.
-
Bomb Assembly: A small, known volume of water is added to the bomb to saturate the internal atmosphere. The sample holder is placed inside the bomb, which is then sealed and pressurized with pure oxygen to approximately 25 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.
-
Combustion: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known enthalpy of combustion, such as benzoic acid. The heat of combustion of the sample is calculated from the observed temperature rise, and corrections are made for the heat of combustion of the fuse wire and the formation of nitric acid. The standard enthalpy of formation is then calculated using Hess's Law.
Computational Thermochemical Analysis
Computational chemistry provides a powerful and complementary approach to experimental methods. High-level quantum chemical calculations can predict thermochemical properties with a high degree of accuracy.
Density Functional Theory (DFT) for Initial Screening
Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for larger molecules.[8] The B3LYP functional is a widely used and well-validated choice for thermochemical calculations of organic molecules.
High-Accuracy Composite Methods: G3(MP2)//B3LYP
For more accurate determination of the enthalpy of formation, composite methods such as Gaussian-3 (G3) theory and its variants are employed.[9][10] The G3(MP2)//B3LYP method is a cost-effective approach that provides reliable thermochemical data.[11][12] It involves a series of calculations at different levels of theory and with different basis sets to approximate the results of a much more computationally expensive calculation.
The G3(MP2)//B3LYP protocol uses geometries and vibrational frequencies from the less expensive B3LYP/6-31G(d) level of theory, which has been shown to provide reliable structures.[10] Higher-level single-point energy calculations are then performed on this geometry to refine the electronic energy. This multi-step approach systematically accounts for electron correlation and basis set effects, leading to a more accurate final energy.[11]
-
Geometry Optimization and Frequency Calculation: The molecular geometry of this compound is optimized at the B3LYP/6-31G(d) level of theory. A frequency calculation is then performed at the same level to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed on the optimized geometry using higher levels of theory and larger basis sets, as prescribed by the G3(MP2) protocol.
-
Calculation of Enthalpy of Formation: The total energy at 0 K is calculated by combining the energies from the various calculations and adding a higher-level correction (HLC). The enthalpy of formation is then typically calculated using the atomization method, which involves calculating the energies of the constituent atoms and combining them with the molecule's total energy and experimental enthalpies of formation of the atoms.[13]
Figure 3: Computational workflow for G3(MP2)//B3LYP thermochemical analysis.
Data Synthesis and Interpretation: A Comparative Approach
As there is a paucity of published thermochemical data for this compound, a comparative analysis with structurally related compounds is essential for validating new experimental and computational results.
| Compound | Property | Value (kJ/mol) | Method |
| 2-Aminopyridine | Standard Enthalpy of Formation (solid) | 39.4 ± 0.8 | Combustion Calorimetry[14][15] |
| Benzylamine | C-N Bond Dissociation Energy | ~247 (59 kcal/mol) | Pyrolysis[16][17] |
Table 1: Thermochemical Data for Structurally Related Compounds
The standard enthalpy of formation of 2-aminopyridine provides a valuable benchmark for the pyridinylamine moiety of the target molecule.[14][15] Similarly, the C-N bond dissociation energy in benzylamine is a key parameter for understanding the lability of the benzylic C-N bond in this compound.[16][17] Any newly determined values for the target molecule should be rationalized in the context of these known values, considering the electronic effects of the substituent groups.
Conclusion
The thermochemical analysis of this compound is a critical step in its development for pharmaceutical or materials applications. This guide has outlined a robust, dual-pronged strategy employing both experimental and computational methods to determine its key thermodynamic properties. The detailed protocols for DSC, TGA, and bomb calorimetry, coupled with the workflow for high-accuracy G3(MP2)//B3LYP calculations, provide a comprehensive and self-validating framework for researchers. By adhering to these methodologies and interpreting the results in the context of structurally analogous compounds, scientists can generate the reliable thermochemical data necessary to advance the understanding and application of this important molecule.
References
-
Szwarc, M. (1949). The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 198(1053), 285–292. [Link]
-
Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. [Link]
-
Szwarc, M. (1949). The dissociation energy of the C-N bond in benzylamine. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 198(1053), 285–292. [Link]
-
TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]
-
ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals. [Link]
-
D'Amelia, R., & Franks, T. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]
-
Focher, M., & Eslami, A. (2020). Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. Fraunhofer-Publica. [Link]
-
Slideshare. (2016). Thermogravimetric analysis - Pharmaceutical analysis. [Link]
-
Improved Pharma. (2022). Thermogravimetric Analysis. [Link]
-
NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. [Link]
-
Zipse, H. (n.d.). G3(MP2)B3 theory - the most economical method. Prof. Hendrik Zipse. [Link]
-
Curtiss, L. A., & Raghavachari, K. (2014). Gaussian-3 and Related Methods for Accurate Thermochemistry. ResearchGate. [Link]
-
NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. [Link]
-
Williams College. (n.d.). Expt. 8: Differential Scanning Calorimetry. [Link]
-
Redfern, P. C., & Curtiss, L. A. (2000). Assessment of Gaussian-3 and Density Functional Theories for Enthalpies of Formation of C1−C16 Alkanes. The Journal of Physical Chemistry A, 104(25), 5873–5877. [Link]
-
Dale, A. D., & Mraw, S. C. (1983). Determination of the Enthalpies of Combustion and Formation of Substituted Triazines in an Adiabatic Rotating Bomb Calorimeter. Journal of Research of the National Bureau of Standards, 88(6), 389–396. [Link]
-
Zipse, H. (n.d.). G3//B3LYP Theory. Prof. Hendrik Zipse. [Link]
-
He, D.-H., Di, Y.-Y., Liu, Y.-P., & Dan, W.-Y. (2011). Thermochemistry of 2-Aminopyridine (C5H6N2)(s). Journal of Solution Chemistry, 40(5), 900–906. [Link]
-
Matter Modeling Stack Exchange. (2022). Calculating enthalpy of a chemical reaction using DFT. [Link]
-
Sherrill, C. D. (n.d.). How to get an enthalpy of formation from ab initio calculations. [Link]
-
Wang, F., et al. (2021). First-principles calculations of solid-phase enthalpy of formation of energetic materials. Communications Materials, 2, 1-8. [Link]
-
Matter Modeling Stack Exchange. (2021). How to calculate the enthalpy of formation?. [https://mattermodeling.stackexchange.com/questions/2760/how-to-calculate-the-enthalpy-of-formation]([Link] enthalpy-of-formation)
-
CUNY. (n.d.). HEAT OF COMBUSTION: BOMB CALORIMETER. [Link]
-
Wikipedia. (n.d.). Differential scanning calorimetry. [Link]
-
Wikipedia. (n.d.). Quantum chemistry composite methods. [Link]
-
D'Amelia, R. D., Franks, T., & Nirode, W. F. (2007). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education, 84(3), 453. [Link]
-
Wikipedia. (n.d.). 2-Aminopyridine. [Link]
-
Williams College. (n.d.). LAB MANUAL Differential Scanning Calorimetry. [Link]
-
SlidePlayer. (n.d.). Bomb Calorimetry Example 4 Energy and Enthalpy. [Link]
-
NIST. (n.d.). 2-Aminopyridine. In NIST Chemistry WebBook. [Link]
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Methodological & Application
Phenyl(pyridin-2-yl)methanamine: A Versatile Bidentate Ligand in Coordination Chemistry - Application Notes and Protocols
Introduction: The Structural and Electronic Appeal of Phenyl(pyridin-2-yl)methanamine
This compound, a bifunctional aromatic amine, has emerged as a ligand of significant interest in the field of coordination chemistry. Its structure, featuring a pyridine ring and a phenyl group linked by a methanamine bridge, provides a versatile N,N-bidentate chelation site for a wide array of metal ions. The pyridyl nitrogen, a classic σ-donor, and the amino nitrogen work in concert to form stable five-membered chelate rings with metal centers. This arrangement offers a robust coordination environment, making it a valuable building block in the design of functional metal complexes.
The electronic properties of the phenyl and pyridyl rings can be readily tuned through substitution, allowing for the systematic modification of the ligand's steric and electronic characteristics. This tunability is a key feature that enables the rational design of metal complexes with tailored properties for applications in catalysis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of this compound, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Synthesis of this compound and its Precursors
The synthesis of this compound can be approached through several synthetic routes. A common and efficient method involves the reductive amination of its ketone precursor, phenyl(pyridin-2-yl)methanone.
Protocol 1: Synthesis of Phenyl(pyridin-2-yl)methanone
This protocol outlines the synthesis of the ketone precursor, which can be achieved via the reaction of 2-bromopyridine with benzaldehyde.
Workflow for the Synthesis of Phenyl(pyridin-2-yl)methanone
Caption: Synthetic workflow for Phenyl(pyridin-2-yl)methanone.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (2.5 M in hexanes)
-
Benzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (EtOAc) for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium to the THF with stirring.
-
Add a solution of 2-bromopyridine in anhydrous THF dropwise to the n-butyllithium solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete lithiation.
-
Slowly add a solution of benzaldehyde in anhydrous THF to the reaction mixture at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford phenyl(pyridin-2-yl)methanone as a solid.
Protocol 2: Synthesis of this compound via Reductive Amination
This protocol details the conversion of the ketone to the desired amine ligand using sodium borohydride as the reducing agent.
Workflow for the Synthesis of this compound
Caption: Reductive amination for this compound synthesis.
Materials:
-
Phenyl(pyridin-2-yl)methanone
-
Ammonium acetate
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve phenyl(pyridin-2-yl)methanone and a large excess of ammonium acetate in methanol.
-
Reflux the mixture for 4-6 hours to facilitate the formation of the intermediate imine.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and portion-wise, add sodium borohydride to the stirred solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12 hours.
-
Remove the methanol under reduced pressure.
-
Add deionized water to the residue and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [1] |
| Molecular Weight | 184.24 g/mol | [1] |
| Appearance | Off-white to yellow solid | |
| Melting Point | 45-48 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ (ppm) | Assignment | |
| 8.55 (d, 1H) | Pyridyl-H6 | |
| 7.65 (t, 1H) | Pyridyl-H4 | |
| 7.40-7.20 (m, 5H) | Phenyl-H | |
| 7.15 (d, 1H) | Pyridyl-H3 | |
| 7.10 (t, 1H) | Pyridyl-H5 | |
| 5.10 (s, 1H) | CH-NH₂ | |
| 2.10 (br s, 2H) | NH₂ | |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| δ (ppm) | Assignment | |
| 162.5 | Pyridyl-C2 | |
| 149.0 | Pyridyl-C6 | |
| 144.0 | Phenyl-Cipso | |
| 136.5 | Pyridyl-C4 | |
| 128.8 | Phenyl-CH | |
| 127.5 | Phenyl-CH | |
| 127.0 | Phenyl-CH | |
| 122.0 | Pyridyl-C5 | |
| 121.0 | Pyridyl-C3 | |
| 60.0 | CH-NH₂ | |
| IR (KBr, cm⁻¹) | ||
| ν | Assignment | |
| 3350, 3280 | N-H stretching | |
| 3060, 3030 | Aromatic C-H stretching | |
| 1590, 1570, 1470, 1430 | C=C and C=N stretching (pyridyl) |
Coordination Chemistry: Synthesis of Metal Complexes
This compound readily forms stable complexes with a variety of transition metals. The following protocols describe the synthesis of representative palladium(II) and ruthenium(II) complexes.
Protocol 3: Synthesis of a Dichloro[this compound]palladium(II) Complex
This protocol outlines a general method for the synthesis of a square planar palladium(II) complex.
Workflow for Palladium(II) Complex Synthesis
Caption: Synthesis of a Palladium(II) complex.
Materials:
-
This compound
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
Procedure:
-
Dissolve this compound in dichloromethane.
-
In a separate flask, dissolve bis(acetonitrile)dichloropalladium(II) in dichloromethane.
-
Slowly add the palladium precursor solution to the ligand solution with stirring at room temperature.
-
A precipitate will form upon mixing or after a short stirring period (typically 1-2 hours).
-
Continue stirring for an additional 4 hours to ensure complete reaction.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with small portions of cold dichloromethane and then diethyl ether.
-
Dry the resulting complex under vacuum.
Protocol 4: Synthesis of a Bis[2,2'-bipyridine][this compound]ruthenium(II) Hexafluorophosphate Complex
This protocol describes the synthesis of an octahedral ruthenium(II) complex.
Materials:
-
cis-Dichlorobis(2,2'-bipyridine)ruthenium(II) dihydrate [Ru(bpy)₂Cl₂]·2H₂O
-
This compound
-
Ethanol/Water (1:1 v/v)
-
Ammonium hexafluorophosphate (NH₄PF₆)
Procedure:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O and a slight excess of this compound in a 1:1 mixture of ethanol and water.
-
Reflux the mixture under an argon atmosphere for 6-8 hours. The color of the solution should change, indicating complex formation.
-
Cool the reaction mixture to room temperature.
-
Filter the solution to remove any unreacted starting material.
-
To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the complex as its PF₆⁻ salt.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.
-
Dry the complex under vacuum.
Applications in Catalysis and Medicinal Chemistry
Complexes of this compound have shown promise in both homogeneous catalysis and as potential therapeutic agents.
Catalytic Applications: Cross-Coupling Reactions
Palladium complexes bearing N,N-bidentate ligands are well-known catalysts for cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic and steric properties of the this compound ligand can influence the catalytic activity and stability of the palladium center.
Illustrative Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling:
-
To a Schlenk flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Add the palladium catalyst (e.g., [Pd(L)Cl₂], 0.1-1 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add a suitable solvent system (e.g., dioxane/water or toluene/water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product by column chromatography.
Medicinal Applications: Anticancer Activity
Ruthenium complexes are being extensively investigated as potential alternatives to platinum-based anticancer drugs due to their lower toxicity and different mechanisms of action.[4][5] The cytotoxicity of ruthenium complexes is highly dependent on the nature of the coordinated ligands. While specific IC₅₀ values for ruthenium complexes of this compound are not available in the provided search results, related ruthenium polypyridyl complexes have shown significant cytotoxic activity against various cancer cell lines.[4][5][6][7]
Table 2: Representative IC₅₀ Values for Ruthenium(II) Polypyridyl Complexes Against Cancer Cell Lines
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Ru(bpy)₂(L¹)]²⁺ | MCF-7 | 15.4 ± 1.2 | [5] |
| HeLa | 12.8 ± 0.9 | [5] | |
| [Ru(phen)₂(L²)]²⁺ | A549 | 8.6 ± 0.7 | [4] |
| HCT116 | 3.4 ± 0.1 | [4] | |
| Cisplatin | MCF-7 | 11.5 ± 1.5 | [5] |
| Cisplatin | A549 | 9.8 ± 1.1 | [4] |
| (L¹ and L² represent various bidentate ligands other than this compound) |
The synthesized ruthenium complex can be screened for its anticancer activity using standard assays such as the MTT assay.
General Protocol for MTT Cytotoxicity Assay:
-
Seed cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the ruthenium complex for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).
Conclusion and Future Outlook
This compound is a readily accessible and highly versatile bidentate ligand that provides a stable coordination environment for a range of metal ions. The straightforward synthesis of the ligand and its metal complexes, as outlined in this guide, opens up avenues for further exploration of their properties and applications. The potential for fine-tuning the ligand's structure offers a powerful tool for the rational design of novel catalysts and therapeutic agents. Future research in this area could focus on the synthesis of a broader range of metal complexes with this ligand, detailed investigation of their catalytic activities in various organic transformations, and comprehensive in vitro and in vivo studies to evaluate their potential as anticancer drugs. The development of chiral derivatives of this compound could also pave the way for its use in asymmetric catalysis.
References
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ChemBK. (2024, April 9). This compound. Retrieved from [Link]
- Herić, A., et al. (2024, May 20). Ruthenium-based complexes as anti-tumor agents. Journal of Health Sciences, 14(2), 70-83.
- Al-Fahdawi, M. Q., et al. (2022, February 14). Cytotoxic Ruthenium(II) Complexes Containing a Dangling Pyridine: Selectivity for Diseased Cells Mediated by pH-Dependent DNA Binding. Inorganic Chemistry, 61(8), 3624-3638.
-
MDPI. (2022). Arene Ruthenium Complexes Specifically Inducing Apoptosis in Breast Cancer Cells. Retrieved from [Link]
- Patterson, J. C., et al. (2021, July 19). Ruthenium Pincer Complexes for Light Activated Toxicity: Lipophilic Groups Enhance Toxicity. Molecules, 26(14), 4348.
- Liu, J., et al. (2014, July 23). Ruthenium(II) polypyridyl complexes: cellular uptake, cell image and apoptosis of HeLa cancer cells induced by double targets. Dalton Transactions, 43(36), 13648-13661.
-
ResearchGate. (2025, August 7). ChemInform Abstract: Diphenyl-2-pyridylphosphine Based Palladium Catalysts for the Suzuki-Miyaura Reactions in Environment Friendly Solvents. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands: X-ray crystal structures of platinum(II) complexes and use of palladium(II) complexes as pre-catalysts in Heck and Suzuki cross-coupling reactions. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis and characterization of ruthenium(II) complexes with polypicolylamine ligands. Retrieved from [Link]
-
ResearchGate. (2015, October 5). Synthesis and crystal structure of a palladium(II) complex with the amino acid L-citrulline. Retrieved from [Link]
-
ScholarWorks@UARK. (2010). Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Retrieved from [Link]
-
PubMed. (2022, August 12). Synthesis and characterization of polypyridine ruthenium(II) complexes and anticancer efficacy studies in vivo and in vitro. Retrieved from [Link]
-
MDPI. (2018, July 31). Synthesis and Characterization of New Ruthenium (II) Complexes of Stoichiometry [Ru(p-Cymene)Cl2L] and Their Cytotoxicity against HeLa-Type Cancer Cells. Retrieved from [Link]
-
Supporting Information. (2023). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Retrieved from [Link]
-
Supporting Information. (2023). New Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, October 13). Palladium (II) Complexes Containing 2-Phenylpyridine Derivatives: Synthesis, Molecular Structures, and Catalytic Activity for Suzuki–Miyaura Cross-Coupling Reactions. Retrieved from [Link]
-
IRIS. (n.d.). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Structure of a Palladium(II) Chloride Complex with 2-(2-Methyl-3-phenyl-isoxazolidin-5-yl)-pyridine. Retrieved from [Link]
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Application Notes & Protocols: Phenyl(pyridin-2-yl)methanamine in Asymmetric Synthesis and Catalysis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the Phenyl(pyridin-2-yl)methanamine Scaffold
In the field of asymmetric catalysis, the rational design of chiral ligands is paramount to achieving high levels of stereocontrol.[1] The this compound framework represents a privileged structural motif, distinguished by its robust and sterically defined C₂-symmetric architecture. This molecule and its derivatives serve as highly effective bidentate N,N-ligands, capable of forming stable chelate complexes with a variety of transition metals, including ruthenium, rhodium, iridium, and nickel.[2][3]
The core structure features a stereogenic center directly adjacent to the two coordinating nitrogen atoms—one from the pyridine ring and one from the primary amine. This proximity ensures an effective transfer of chiral information from the ligand to the metal's catalytic site, profoundly influencing the stereochemical outcome of a reaction. These ligands are instrumental in a range of transformations, most notably in the asymmetric hydrogenation and transfer hydrogenation of prochiral ketones and imines, providing a direct and atom-economical route to valuable chiral alcohols and amines.[4][5]
This guide provides an in-depth exploration of the this compound scaffold, detailing its properties, synthesis, and application in key catalytic processes. It is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful tool for the efficient synthesis of enantiomerically pure compounds.
Section 1: The Chiral Ligand Scaffold
Physicochemical Properties
Understanding the fundamental properties of the parent ligand, this compound, is the first step in its application. These characteristics influence its solubility, handling, and coordination chemistry.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₂N₂ | [6] |
| Molecular Weight | 184.24 g/mol | [6] |
| Appearance | Light yellow to orange-yellow crystal | [7] |
| Melting Point | 122-125 °C | [7] |
| Boiling Point | 322 °C | [7] |
| CAS Number | 39930-11-5 | [6] |
Synthesis and Resolution: Accessing Enantiopurity
The utility of this scaffold in asymmetric catalysis is entirely dependent on its enantiomeric purity. The synthesis typically begins from commercially available precursors, followed by a critical resolution step or an asymmetric synthesis route to isolate the desired enantiomer.
A common synthetic route involves the condensation of 2-pyridinecarboxaldehyde with a benzylamine derivative, followed by reduction of the resulting imine. Alternatively, the reaction can proceed from 2-benzoylpyridine.[7] The resulting racemic amine must then be resolved. While various methods exist, classical resolution using a chiral acid (e.g., tartaric acid) remains a robust and scalable approach.
Caption: Synthesis and resolution of this compound.
Section 2: Application in Asymmetric Hydrogenation of Ketones
Asymmetric catalytic hydrogenation is a cornerstone of modern organic synthesis, providing one of the most efficient methods for producing chiral alcohols.[5] Derivatives of this compound are exceptional ligands for ruthenium and iridium catalysts used in the hydrogenation of prochiral aryl ketones.
Causality Behind Experimental Choices:
-
Metal Precursor: Iridium and Ruthenium complexes like [Ir(COD)Cl]₂ or Ru(p-cymene)Cl₂]₂ are often used because they readily form active cationic catalysts upon ligand exchange and halide abstraction.
-
Ligand: The chiral this compound-type ligand coordinates to the metal, creating a chiral pocket that forces the incoming ketone substrate to bind in a specific orientation, leading to facial selectivity.
-
Base: A base, such as lithium tert-butoxide or potassium tert-butoxide, is crucial. It often serves to deprotonate a coordinating solvent or the ligand itself, facilitating the formation of the active metal-hydride species required for hydrogenation.[5][8]
-
Solvent: Protic solvents like methanol or isopropanol are frequently used as they can participate in the catalytic cycle, often acting as the proton source after hydride transfer.[8]
Protocol 1: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone to (S)-Phenyl(pyridin-2-yl)methanol
This protocol is adapted from established industrial methods for the synthesis of (S)-phenyl(pyridin-2-yl)methanol, a key intermediate for pharmaceuticals like bepotastine.[8][9]
Materials:
-
(S)-Chiral Ligand (derivative of this compound)
-
Metal Precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Phenyl(pyridin-2-yl)methanone
-
Lithium tert-butoxide (t-BuOLi)
-
Methanol (Anhydrous)
-
Hydrogen Gas (High Purity)
-
High-Pressure Autoclave
Step-by-Step Methodology:
-
Catalyst Preparation (In Situ):
-
In a glovebox, add the chiral ligand (0.025 mmol) and the metal precursor (0.012 mmol) to a Schlenk flask.
-
Add anhydrous methanol (1.5 mL).
-
Stir the mixture at room temperature (25 °C) for 30 minutes. The solution should become homogeneous, indicating the formation of the catalyst complex.
-
-
Reaction Setup:
-
To a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (44.0 g, 0.24 mol).
-
Add lithium tert-butoxide (0.96 g, 12 mmol).
-
Transfer the pre-formed catalyst solution from Step 1 to the autoclave via cannula.
-
Add additional methanol to bring the total volume to approximately 100 mL.[8]
-
-
Hydrogenation:
-
Seal the autoclave and purge it three times with nitrogen, followed by three purges with hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 5.0 MPa.
-
Begin stirring and heat the reaction mixture to 40 °C.[8]
-
Maintain the reaction for 8 hours. Monitor the reaction progress by checking hydrogen uptake.
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Analysis:
-
Determine the chemical purity by NMR or GC-MS.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis. Expected results are typically >95% yield and >95% ee.[8]
-
Representative Data
The choice of reaction conditions can significantly impact the outcome. The following table summarizes results from process optimization studies.
| Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | ee (%) | Reference |
| 40 | 5.0 | 97 | 98 | 96 | [8] |
| 60 | 3.0 | 97 | 98 | 96 | [8] |
| 80 | 3.0 | 95 | 97 | 95 | [8] |
Section 3: Application in Asymmetric Transfer Hydrogenation (ATH)
Asymmetric Transfer Hydrogenation (ATH) offers a practical alternative to high-pressure hydrogenation, avoiding the need for specialized autoclave equipment by using a hydrogen donor molecule.[10] Isopropanol and formic acid/triethylamine mixtures are common hydrogen sources. Nickel complexes, being more economical than precious metals, have shown promise in this area when combined with chiral ligands derived from the this compound scaffold.[10]
Protocol 2: General Procedure for Ni-Catalyzed ATH of Acetophenone
This protocol outlines a general method for the ATH of a model ketone using an in situ-prepared Nickel catalyst.
Materials:
-
Chiral Ligand (e.g., (S)-1-phenyl-N-(pyridin-2-ylmethylene)ethanamine)
-
Ni(PPh₃)₂Cl₂
-
Acetophenone
-
Isopropanol (i-PrOH)
-
Potassium tert-butoxide (t-BuOK)
Step-by-Step Methodology:
-
Catalyst Formation: In a glovebox, add Ni(PPh₃)₂Cl₂ (1 mol%) and the chiral ligand (1.1 mol%) to an oven-dried reaction vessel.
-
Reaction Setup: Add isopropanol as both the solvent and hydrogen donor.
-
Initiation: Add acetophenone (1 equivalent) to the mixture.
-
Base Addition: Add potassium tert-butoxide (10 mol%) to initiate the reaction. The base is critical for generating the active nickel-hydride species from the nickel precursor and isopropanol.
-
Reaction: Stir the mixture at a specified temperature (e.g., 80 °C) and monitor by TLC or GC until the starting material is consumed.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.
-
Purification & Analysis: Purify the resulting 1-phenylethanol by column chromatography. Analyze the enantiomeric excess using chiral HPLC.
Mechanistic Overview of Transfer Hydrogenation
The catalytic cycle for transfer hydrogenation typically involves an outer-sphere mechanism. The chiral ligand creates a specific steric and electronic environment around the metal center.
Caption: A simplified catalytic cycle for metal-catalyzed ATH.
Section 4: Broader Applications and Future Outlook
The versatility of the this compound scaffold extends beyond reductions. By modifying the amine or the aromatic rings, a vast library of P,N,N- and other ligand types can be synthesized.[3][11] These have found application in:
-
Asymmetric C-C Bond Formation: Including metal-catalyzed enantioselective allylation.[12]
-
C-H Functionalization: Where the pyridine moiety acts as a directing group for regioselective C-H activation.[4][13]
-
Iridium-Catalyzed C-H Borylation: Using N,B-bidentate ligands derived from the chiral pyridine unit.[2]
The continued development of novel derivatives of this compound promises to address ongoing challenges in asymmetric catalysis, offering more efficient, selective, and sustainable routes to complex chiral molecules.
References
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Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel... - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
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ChemInform Abstract: Asymmetric Transfer Hydrogenation of Ketones Catalyzed by Nickel Complex with New PNO-Type Ligands. - ResearchGate. (2025-08-07). Retrieved January 5, 2026, from [Link]
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Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. (2024-03-19). Accounts of Chemical Research. Retrieved January 5, 2026, from [Link]
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Enantioselective synthesis of tunable chiral pyridine–aminophosphine ligands and their applications in asymmetric hydrogenation. (n.d.). Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]
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Chiral P,N,N‐Ligands for Asymmetric Hydrogenation - ResearchGate. (2024-04-07). Retrieved January 5, 2026, from [Link]
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Recent advances in catalytic asymmetric synthesis of chiral pyridine derivatives. (n.d.). Tetrahedron Letters. Retrieved January 5, 2026, from [Link]
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A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025-04-08). RSC Advances. Retrieved January 5, 2026, from [Link]
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Metal-catalyzed enantioselective allylation in asymmetric synthesis. (2008). Angewandte Chemie International Edition. Retrieved January 5, 2026, from [Link]
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[ - Semantic Scholar. (2022-09-08). Retrieved January 5, 2026, from https://www.semanticscholar.org/paper/Synthesis-and-Structure%E2%80%93Activity-Relationships-for-Gamieldien-Chibale/5341f237f8f60f64b4c74824e8c5825206de202a
-
Chiral pyridine-containing ligands in asymmetric catalysis - ResearchGate. (2025-08-05). Retrieved January 5, 2026, from [Link]
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Enantioselective Catalysis with Metal Complexes. An Overview. (1989-01-01). Chemical Reviews. Retrieved January 5, 2026, from [Link]
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Application Notes & Protocols: The Phenyl(pyridin-2-yl)methanamine Scaffold in Modern Medicinal Chemistry
Introduction: The Phenyl(pyridin-2-yl)methanamine moiety represents a privileged structural motif in medicinal chemistry, serving as the foundational core for a multitude of biologically active agents.[1][2] Its unique three-dimensional arrangement, combining a flexible aminomethyl linker with two distinct aromatic systems—the phenyl and pyridine rings—allows for precise spatial presentation of pharmacophoric features. This structural versatility enables potent and selective interactions with a wide array of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[3][4][5] Pyridine-containing compounds are among the most prevalent heterocyclic systems in FDA-approved drugs, underscoring their importance.[6] This guide provides an in-depth exploration of the synthesis, derivatization, and pharmacological evaluation of this compound derivatives, offering detailed protocols and field-proven insights for researchers in drug discovery.
Section 1: Chemical Synthesis Strategies
The construction of the this compound core and its derivatives can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The most common and versatile approach involves the reductive amination of a ketone precursor, phenyl(pyridin-2-yl)methanone. For chiral derivatives, asymmetric hydrogenation is a highly effective strategy.[7]
Diagram: General Synthetic Workflow
Caption: Key synthetic routes to this compound derivatives.
Protocol 1: Synthesis of N-Substituted this compound via Reductive Amination
This protocol details the synthesis of a representative derivative using a two-step, one-pot reductive amination procedure.
Objective: To synthesize N-benzyl-1-(phenyl)-1-(pyridin-2-yl)methanamine from phenyl(pyridin-2-yl)methanone.
Materials:
-
Phenyl(pyridin-2-yl)methanone (1.0 eq)
-
Benzylamine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate (EtOAc)
Equipment:
-
Round-bottom flask with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask charged with phenyl(pyridin-2-yl)methanone (1.0 eq), add dichloroethane (DCE) to form a ~0.2 M solution.
-
Imine Formation: Add benzylamine (1.1 eq) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Scientist's Note: The formation of the imine is an equilibrium process. While it can be driven by removal of water, for many substrates, proceeding directly to the reduction step is efficient enough.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed. Allow the reaction to stir at room temperature for 12-18 hours.
-
Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations. It is less basic than sodium cyanoborohydride (NaBH₃CN), avoiding potential side reactions and the need for strict pH control.
-
-
Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure N-benzyl-1-(phenyl)-1-(pyridin-2-yl)methanamine.
Section 2: Applications & Pharmacological Evaluation Protocols
Derivatives of this scaffold have shown promise in several therapeutic areas. Below are protocols for evaluating activity against key target classes.
Kinase Inhibition
The this compound scaffold can be elaborated to target the ATP-binding site of protein kinases, which are crucial regulators of cell signaling and frequent targets in oncology.[3][8][9]
Diagram: Kinase Inhibition Assay Workflow
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol 2: In Vitro Protein Tyrosine Kinase (PTK) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific protein tyrosine kinase.
Principle: This assay measures the amount of phosphorylated substrate produced by the kinase. The inhibition of this activity by a test compound is quantified, often using a luminescence-based ATP detection method (e.g., ADP-Glo™ Kinase Assay). Less ATP is converted to ADP in the presence of an effective inhibitor, resulting in a higher luminescence signal.
Materials:
-
Recombinant human PTK (e.g., HPK1)[8]
-
Kinase substrate (specific poly-peptide)
-
ATP
-
Kinase assay buffer (containing MgCl₂)
-
Test compounds dissolved in DMSO
-
Positive control inhibitor (e.g., Staurosporine)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include wells for a positive control (staurosporine) and a negative/vehicle control (DMSO only).
-
Enzyme Addition: Prepare a solution of the PTK in kinase assay buffer. Add the enzyme solution to all wells except for the "no enzyme" blanks.
-
Reaction Initiation: Prepare a solution of the kinase substrate and ATP in the assay buffer. Add this solution to all wells to start the kinase reaction. The final ATP concentration should be at or near its Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Signal Detection:
-
Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to all wells to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[12]
-
GPCR Modulation
This scaffold is also found in ligands that modulate G-protein coupled receptors, acting as agonists, antagonists, or allosteric modulators.[4][13] Functional, cell-based assays are essential for characterizing these activities.
Protocol 3: Calcium Mobilization Assay for Gq-Coupled GPCRs
Objective: To measure the ability of a test compound to act as an agonist or positive allosteric modulator (PAM) at a Gq-coupled receptor.
Principle: Activation of Gq-coupled GPCRs leads to an increase in intracellular calcium ([Ca²⁺]i). This change can be detected using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). An agonist will directly cause a fluorescent signal, while a PAM will enhance the signal produced by a sub-maximal concentration of the endogenous ligand.[13]
Materials:
-
HEK293 cells stably expressing the target GPCR (e.g., M4 mAChR)[13]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (an anion-exchange transport inhibitor)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Test compounds and reference agonist (e.g., Acetylcholine)
-
Black, clear-bottom 96- or 384-well plates
Equipment:
-
Fluorescence plate reader with kinetic read capability and automated injectors (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the recombinant cells into black, clear-bottom plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Aspirate the culture medium and add Assay Buffer containing Fluo-4 AM and probenecid. Incubate for 1 hour at 37°C.
-
Scientist's Note: Probenecid is included to prevent the cells from pumping the dye back out, ensuring a stable baseline fluorescence.
-
-
Baseline Reading: Wash the cells with Assay Buffer to remove excess dye. Place the plate in the fluorescence reader and measure the baseline fluorescence for 15-30 seconds.
-
Compound Addition & Measurement:
-
Agonist Mode: The instrument's injector adds the test compound, and fluorescence is measured kinetically for 2-3 minutes to capture the transient calcium flux.
-
PAM Mode: The instrument first injects the test compound and incubates for a short period (2-5 minutes). A second injection adds a sub-maximal (e.g., EC₂₀) concentration of the reference agonist, and fluorescence is measured kinetically.
-
-
Data Analysis:
-
The response is measured as the peak fluorescence intensity minus the baseline.
-
For agonist mode, plot the response against compound concentration to generate a dose-response curve and calculate the EC₅₀ (potency) and Emax (efficacy).
-
For PAM mode, compare the response in the presence of the test compound to the response of the EC₂₀ of the agonist alone.[13]
-
Antihistamine Activity
The pyridine ring is a common feature in many first and second-generation antihistamines, which act as inverse agonists or antagonists at the histamine H1 receptor.[14] An isolated tissue bioassay is a classic and reliable method for determining antihistaminic activity.
Protocol 4: Guinea Pig Ileum Bioassay for H1 Antagonism
Objective: To evaluate the ability of a test compound to inhibit histamine-induced contractions of guinea pig ileum smooth muscle.
Principle: Histamine causes contraction of the guinea pig ileum via H1 receptors. An H1 antagonist will competitively inhibit this effect, causing a rightward shift in the histamine concentration-response curve.[15][16]
Materials:
-
Guinea pig ileum segment
-
Tyrode's solution (physiological salt solution)
-
Histamine dihydrochloride (stock solution)
-
Test compound and reference antagonist (e.g., Mepyramine)
-
Carbogen gas (95% O₂, 5% CO₂)
Equipment:
-
Organ bath with thermostatic control (37°C)
-
Isotonic force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation: A segment of the terminal ileum from a guinea pig is isolated and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen gas.[16]
-
Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 60 minutes, with the Tyrode's solution being changed every 15 minutes.
-
Control Histamine Curve: A cumulative concentration-response curve for histamine is generated by adding increasing concentrations of histamine to the bath and recording the resulting contraction until a maximal response is achieved.
-
Antagonist Incubation: The tissue is washed repeatedly to return to baseline. The test compound is then added to the bath and allowed to incubate for a set period (e.g., 30 minutes).
-
Test Histamine Curve: In the continued presence of the test compound, a second cumulative concentration-response curve for histamine is generated.
-
Data Analysis:
-
Plot the contractile response (as a percentage of the maximum) against the log concentration of histamine for both curves (control and in the presence of the antagonist).
-
A competitive antagonist will produce a parallel rightward shift of the curve without reducing the maximal response.
-
The potency of the antagonist can be quantified by calculating the pA₂, a measure of the affinity of the antagonist for the receptor.
-
Section 3: Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties. SAR studies have revealed several key trends.
Diagram: Key SAR Points on the Scaffold
Caption: Generalized structure-activity relationship trends for the scaffold.
Table 1: Representative SAR Data for a Hypothetical Kinase Target (Kinase X)
| Compound ID | R¹ (Phenyl Ring) | R² (Amine) | Kinase X IC₅₀ (nM) | Notes |
| 1a | H | -H | 1500 | Parent scaffold shows weak activity. |
| 1b | 4-F | -H | 450 | Fluorine substitution improves potency.[17] |
| 1c | 4-Cl | -H | 380 | Chloro substitution offers similar improvement. |
| 1d | 4-OCH₃ | -H | 900 | Methoxy group is slightly detrimental.[6] |
| 2a | 4-F | -CH₃ | 250 | Small N-alkylation is well-tolerated. |
| 2b | 4-F | -Cyclopropyl | 85 | N-cyclopropyl provides a significant boost in potency. |
| 2c | 4-F | -Phenyl | >5000 | Bulky N-phenyl group is not tolerated in the binding pocket. |
Conclusion
The this compound framework continues to be a highly fruitful scaffold for the discovery of novel therapeutics. Its synthetic tractability allows for the generation of diverse chemical libraries, while its inherent structural features provide a robust starting point for engaging with a wide range of biological targets. The application of the detailed synthesis and screening protocols outlined in this guide will enable researchers to efficiently explore the chemical space around this valuable core, accelerating the identification and optimization of new lead compounds for various disease indications.
References
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Semantic Scholar. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo. [Link]
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PubMed. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives. [Link]
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PubMed Central. Design, synthesis and evaluation of novel 2-phenyl-3-(1H-pyrazol-4-yl) pyridine positive allosteric modulators for the M4 mAChR. [Link]
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PMC. Discovery of 2-Pyridylpyrimidines as the First Orally Bioavailable GPR39 Agonists. [Link]
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Slideshare. histamine bioassay. [Link]
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PubMed Central. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]
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PMC. Recent Advances of Pyridinone in Medicinal Chemistry. [Link]
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PMC. Editorial: New approaches for the discovery of GPCR ligands. [Link]
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PubMed. Synthesis and pharmacological evaluation of some N-[pyridyl(phenyl)carbonylamino]methyl-1,2,3,6-tetrahydropyridines. [Link]
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Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Phenyl(pyridin-2-yl)methanamine Analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for Novel Antimicrobial Agents
The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global public health. The diminishing efficacy of existing antibiotics and antifungals necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Among the promising scaffolds being explored, Phenyl(pyridin-2-yl)methanamine derivatives have emerged as a noteworthy class.[1] These compounds, characterized by a flexible backbone linking phenyl and pyridine moieties, offer vast potential for synthetic modification to optimize biological activity.
This document serves as a comprehensive technical guide for researchers engaged in the evaluation of this compound analogs. It provides not only step-by-step experimental protocols grounded in international standards but also the scientific rationale behind these procedures. Our objective is to equip scientists with the necessary tools to conduct rigorous, reproducible, and insightful assessments of the antimicrobial and antifungal potential of this promising compound class.
Scientific Rationale and Strategic Considerations
The this compound Scaffold: A Privileged Structure
The core structure of these analogs is synthetically accessible and highly amenable to modification. The biological activity of these molecules is profoundly influenced by the nature and position of substituents on both the phenyl and pyridine rings.
-
Lipophilicity and Aromaticity: Structure-activity relationship (SAR) studies on related diaryl aminopyridine derivatives have indicated that increased lipophilicity and aromaticity often correlate with enhanced antimicrobial potency.[2] This suggests that the ability of an analog to partition into and disrupt the microbial cell membrane is a key determinant of its activity.
-
Electronic Effects: The introduction of electron-withdrawing or electron-donating groups can alter the molecule's electronic distribution, potentially influencing its interaction with biological targets. For instance, halogen substitutions (e.g., -Cl, -CF3) have been shown to modulate the activity spectrum.[1]
-
Stereochemistry and Conformation: The methanamine linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target. The stereochemistry at the benzylic carbon can also be a critical factor in biological activity.
Plausible Mechanisms of Action
While the precise molecular targets of this compound analogs are still under active investigation, evidence from structurally related compounds allows for the formulation of several credible hypotheses:
-
Cell Membrane Disruption: Many cationic antimicrobial agents, particularly those containing a quaternized nitrogen atom like a pyridinium salt, exert their effect by disrupting the integrity of the negatively charged microbial cell membrane.[3] This leads to leakage of intracellular contents and cell death. The pyridine nitrogen in the scaffold is a key site for potential quaternization or protonation, which would facilitate this mechanism.
-
Inhibition of Essential Enzymes: Certain heterocyclic compounds are known to inhibit critical metabolic enzymes. For example, pyrazolo[1,5-a]pyrimidine derivatives, which can incorporate a pyridin-2-ylmethanamine moiety, have been identified as potent inhibitors of mycobacterial ATP synthase, a crucial enzyme for cellular energy production.[4][5] This represents a validated and highly attractive target for antimicrobial development.
-
Metal Chelation: The nitrogen atoms within the scaffold possess chelating properties, which could enable the sequestration of essential metal ions (e.g., Fe²⁺, Zn²⁺, Mg²⁺) required for microbial enzyme function and structural integrity.
Understanding these potential mechanisms is crucial for designing experiments and interpreting results effectively.
A Validated Workflow for Antimicrobial Evaluation
A systematic, tiered approach is essential for the efficient evaluation of novel compounds. This ensures that resources are focused on the most promising candidates. The workflow outlined below provides a logical progression from initial qualitative screening to definitive quantitative analysis.
Caption: A tiered experimental workflow for evaluating novel antimicrobial agents.
Detailed Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and comparability.[6][7][8]
Protocol: Preparation of Compound Stock Solutions
Causality: Accurate stock solutions are fundamental to obtaining reliable MIC values. The choice of solvent is critical to ensure compound solubility without interfering with microbial growth. Dimethyl sulfoxide (DMSO) is commonly used but must be controlled for its own potential antimicrobial effects.[9]
-
Accurately weigh 1-10 mg of the this compound analog using an analytical balance.
-
Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution using a vortex mixer.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol: Preparation of Standardized Microbial Inoculum
Causality: The density of the initial microbial inoculum is a critical variable that directly impacts the MIC result. The 0.5 McFarland turbidity standard ensures a consistent starting concentration of microorganisms (approx. 1.5 x 10⁸ CFU/mL for bacteria).[8]
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies into a tube containing 3-5 mL of sterile saline (0.85%) or an appropriate broth medium.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies or sterile saline. This can be done visually against a white background with contrasting black lines or by using a densitometer (absorbance at 625 nm should be 0.08–0.13).[8]
-
This standardized suspension must be further diluted for the assay (see Protocol 3.4). Use the adjusted suspension within 15-30 minutes of preparation.
Protocol: Primary Screening via Agar Disk Diffusion
Causality: This method provides a rapid, qualitative assessment of antimicrobial activity, allowing for high-throughput screening of multiple analogs.[10][11] The diffusion of the compound into the agar creates a concentration gradient, and a zone of inhibition indicates susceptibility.
-
Using a sterile cotton swab, uniformly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate (for bacteria) or Sabouraud Dextrose Agar (SDA) plate (for fungi) with the standardized microbial suspension (adjusted to 0.5 McFarland).
-
Allow the plate surface to dry for 3-5 minutes.
-
Aseptically place sterile paper disks (6 mm diameter) onto the agar surface.
-
Pipette a fixed volume (e.g., 10 µL) of each test compound's stock solution onto a separate disk.
-
Include control disks: a positive control (a known antibiotic like Ciprofloxacin or Fluconazole) and a negative control (the solvent, e.g., DMSO).
-
Invert the plates and incubate at 35-37°C for 18-24 hours for bacteria or at 28-30°C for 24-48 hours for yeast.
-
Measure the diameter of the zone of inhibition (including the disk) in millimeters (mm). A larger zone generally indicates higher activity.
Protocol: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Causality: This is the gold-standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][12][13] It is essential for comparing the potency of different analogs.
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Steps:
-
Plate Preparation: Aseptically add 50 µL of sterile Mueller-Hinton Broth (MHB) or Cation-Adjusted MHB for bacteria, or RPMI-1640 medium for fungi, to all wells of a 96-well U-bottom microtiter plate.[8][14]
-
Compound Dilution:
-
In the first column of wells, add an additional 50 µL of the test compound (prepared at twice the desired highest final concentration). This results in a total volume of 100 µL in Column 1.
-
Perform a two-fold serial dilution by transferring 50 µL from Column 1 to Column 2, mixing well, and repeating this process across the plate to Column 10.
-
After mixing the wells in Column 10, discard 50 µL to ensure all wells (1-10) have a final volume of 50 µL.
-
-
Controls:
-
Growth Control (Column 11): These wells will contain 50 µL of broth and will be inoculated. They should show robust turbidity.
-
Sterility Control (Column 12): These wells contain 100 µL of uninoculated broth. They should remain clear.
-
-
Inoculum Preparation & Inoculation:
-
Dilute the 0.5 McFarland standardized suspension (from Protocol 3.2) in the appropriate broth. The dilution factor depends on the final volume and desired cell density (typically 1:100 to 1:200) to achieve a final well concentration of approximately 5 x 10⁵ CFU/mL.[12]
-
Inoculate each well in Columns 1 through 11 with 50 µL of this diluted inoculum. The final volume in these wells will be 100 µL. Do not add inoculum to the sterility control wells (Column 12).
-
-
Incubation: Seal the plate (e.g., with an adhesive film) to prevent evaporation and incubate at 35-37°C for 16-20 hours for most bacteria.[13] Fungal incubation may require 24-72 hours.[15]
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[12] A reading aid like a mirrored box can be helpful.
Protocol: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Causality: The MIC test only determines growth inhibition (stasis), not cell death (cidal activity). The MBC/MFC assay is a necessary follow-up to distinguish between bacteriostatic/fungistatic and bactericidal/fungicidal compounds.[9][16]
-
Following the determination of the MIC, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.
-
Mix the contents of each well gently with a pipette.
-
Aseptically transfer a fixed volume (e.g., 10-100 µL) from each of these clear wells and spot-plate it onto a fresh, drug-free agar plate (e.g., MHA or SDA).
-
Also, plate a sample from the growth control well to confirm the viability of the inoculum.
-
Incubate the agar plates under appropriate conditions (see Protocol 3.3).
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count (or, more practically, no colony growth on the subculture plate).
Data Presentation and Interpretation
For clarity and comparative purposes, quantitative data should be summarized in a tabular format. This allows for easy identification of trends in the structure-activity relationship.
Table 1: Example Antimicrobial Activity Data for this compound Analogs
| Compound ID | R1 (Phenyl) | R2 (Pyridine) | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. C. albicans ATCC 90028 |
| Analog-1 | H | H | 64 | >128 | >128 |
| Analog-2 | 4-Cl | H | 16 | 64 | 32 |
| Analog-3 | 4-CF3 | H | 8 | 32 | 16 |
| Analog-4 | 4-Cl | 5-Br | 8 | 32 | 8 |
| Cipro | - | - | 0.5 | 0.015 | NA |
| Fluconazole | - | - | NA | NA | 2 |
Data are hypothetical and for illustrative purposes only. Cipro = Ciprofloxacin. NA = Not Applicable.
Interpretation: From this example data, a researcher could hypothesize that electron-withdrawing groups on the phenyl ring (e.g., 4-Cl, 4-CF3) enhance activity. Furthermore, halogenation on both rings (Analog-4) appears to provide a synergistic improvement in potency, especially against C. albicans.
References
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National Committee for Clinical Laboratory Standards. (n.d.). M27-P: Proposed Standard for Antifungal Susceptibility Testing. PubMed. Retrieved from [Link]
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Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
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Al-Shabib, N. A., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. Retrieved from [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]
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U.S. Food and Drug Administration. (2025). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]
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SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]
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Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Retrieved from [Link]
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Semantic Scholar. (n.d.). Antifungal Susceptibility Testing: Clinical Laboratory and Standards Institute (CLSI) Methods. Retrieved from [Link]
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Thompson, G. R., et al. (2019). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases. Retrieved from [Link]
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World Journal of Pharmaceutical Research. (n.d.). A comprehensive review on in-vitro methods for anti-microbial activity. Retrieved from [Link]
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Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. National Institutes of Health. Retrieved from [Link]
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IBT Bioservices. (n.d.). Guide to In Vitro Antibacterial Testing. Retrieved from [Link]
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ycmou. (n.d.). Designing and Synthesis of N-(6-phenylpyridin-2-yl) Pyridine-2-amine Derivatives as a Novel Antimicrobial Agent. Retrieved from [Link]
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Semantic Scholar. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[. Retrieved from [Link]
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Probing the Anticancer Potential: Application Notes for Phenyl(pyridin-2-yl)methanamine Compounds
Introduction: A New Frontier in Cancer Therapeutics
The relentless pursuit of novel anticancer agents has led researchers to explore a vast chemical space. Among the promising scaffolds, pyridine derivatives have emerged as a significant class of compounds with diverse biological activities, including potent antiproliferative and cytotoxic effects.[1][2] Phenyl(pyridin-2-yl)methanamine and its analogs represent a specific chemotype within this class that has garnered attention for its potential to inhibit tumor growth. These compounds, characterized by a flexible linkage between phenyl and pyridine rings, offer a three-dimensional structure that can effectively interact with various biological targets within cancer cells.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the antiproliferative and cytotoxic effects of this compound compounds. It provides not only detailed, field-proven protocols for the in vitro evaluation of these compounds but also delves into the scientific rationale behind the experimental choices, ensuring a thorough understanding of the methodologies and the interpretation of results.
Mechanism of Action: Unraveling the Pathways to Cell Death
While the precise molecular targets of many this compound derivatives are still under active investigation, studies on related pyridine-containing anticancer agents have revealed several key mechanisms through which they exert their effects. These compounds are often found to induce cell cycle arrest and apoptosis, two fundamental processes that are dysregulated in cancer.[3][4]
Several signaling pathways have been implicated in the anticancer activity of pyridine derivatives. For instance, some compounds have been shown to induce G2/M phase arrest in the cell cycle, a critical checkpoint that prevents cells with damaged DNA from dividing.[3][4] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and the activation of stress-activated protein kinases such as JNK.[3] The activation of these pathways can ultimately converge on the induction of apoptosis, or programmed cell death, which is a clean and efficient way to eliminate malignant cells. The apoptotic cascade can be initiated through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[5][6] Furthermore, some pyridine derivatives have been found to modulate the PI3K/AKT signaling pathway, a critical regulator of cell survival and proliferation that is often hyperactivated in cancer.[7]
Data Presentation: Comparative Efficacy of Pyridine Derivatives
The antiproliferative activity of novel compounds is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth or viability. The table below summarizes the reported IC50 values for a selection of pyridine derivatives against various human cancer cell lines, providing a comparative overview of their potency.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 1 | HepG2 | Liver Carcinoma | 4.5 ± 0.3 | [3][4] |
| Compound 1 | MCF-7 | Breast Adenocarcinoma | 6.3 ± 0.4 | [8] |
| Compound 2 | HepG2 | Liver Carcinoma | 7.5 ± 0.1 | [3][4] |
| Compound 2 | MCF-7 | Breast Adenocarcinoma | 16 ± 1.7 | [8] |
| Compound 8e | MCF-7 | Breast Adenocarcinoma | 0.22 (48h), 0.11 (72h) | [9] |
| Compound 8n | MCF-7 | Breast Adenocarcinoma | 1.88 (48h), 0.80 (72h) | [9] |
| Compound 9 | MDA-MB-231 | Breast Adenocarcinoma | 0.96 | [10] |
| Compound 13 | MDA-MB-231 | Breast Adenocarcinoma | 3.08 | [10] |
| Compound 16 | MCF-7 | Breast Adenocarcinoma | 4.63 | [10] |
| Compound 7 | K562 | Chronic Myelogenous Leukemia | 2.27 | [11] |
| Compound 7 | HL-60 | Acute Promyelocytic Leukemia | 1.42 | [11] |
| Compound 10 | K562 | Chronic Myelogenous Leukemia | 2.53 | [11] |
| Compound 10 | HL-60 | Acute Promyelocytic Leukemia | 1.52 | [11] |
Experimental Protocols: A Step-by-Step Guide
The following protocols are foundational for the in vitro assessment of the antiproliferative and cytotoxic effects of this compound compounds. Each protocol is designed to be a self-validating system, with explanations for critical steps to ensure data integrity and reproducibility.
Protocol 1: Assessment of Cell Viability using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound compounds of interest
-
Human cancer cell line(s) of choice (e.g., MCF-7, HepG2, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds) and a blank (medium only).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C and 5% CO2. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism of action.[12]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100 Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Detection of Apoptosis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][3] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify cells that have lost membrane integrity (late apoptotic and necrotic cells).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the this compound compounds at the desired concentrations for the determined time period. Include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) and a negative (vehicle) control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA, and then neutralize the trypsin with complete medium. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS to remove any residual medium.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method utilizes flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[13] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described previously. Harvest the cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 5 mL of PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be displayed as a histogram, from which the percentage of cells in G0/G1, S, and G2/M phases can be quantified using appropriate software.
Visualizations: Mapping the Experimental and Biological Landscapes
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro evaluation of this compound compounds.
Caption: Experimental workflow for evaluating antiproliferative effects.
Proposed Signaling Pathway of Action
This diagram illustrates a plausible signaling pathway through which this compound compounds may induce apoptosis and cell cycle arrest in cancer cells, based on findings from related pyridine derivatives.
Caption: Proposed mechanism of action for pyridine compounds.
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Phenyl(pyridin-2-yl)methanamine: A Versatile Scaffold for the Design and Synthesis of Novel Pharmaceuticals
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Phenyl(pyridin-2-yl)methanamine Scaffold
In modern medicinal chemistry, the identification and utilization of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets — is a cornerstone of efficient drug discovery. α-Chiral primary amines, in particular, are among the most valuable and versatile building blocks for synthesizing a vast number of pharmaceuticals and natural products.[1][2] They serve not only as key components of the final active molecule but also as chiral ligands or organocatalysts in asymmetric synthesis.[3]
The this compound moiety has emerged as a scaffold of significant interest. Its structure is deceptively simple, yet it combines several critical features that make it highly attractive for lead generation and optimization:
-
A Primary Amine: This functional group serves as a versatile handle for a wide array of chemical transformations, most notably N-acylation and N-alkylation, allowing for the systematic exploration of structure-activity relationships (SAR).
-
An Asymmetric Center: The benzylic carbon is a chiral center, enabling the synthesis of stereospecific molecules. Since the biological activity of chiral drugs often resides in a single enantiomer, the ability to introduce and control this stereochemistry is paramount.
-
Combined Aromatic Systems: The molecule features both a phenyl ring and a pyridine ring. The phenyl group can engage in crucial hydrophobic and π-stacking interactions within a target's binding site. The pyridine ring, with its nitrogen atom, acts as a hydrogen bond acceptor and introduces specific electronic properties, enhancing binding affinity and modulating physicochemical characteristics like solubility.[4]
This unique combination of features has led to the use of this compound as a key intermediate in the synthesis of potent bioactive molecules, including cannabinoid receptor modulators and novel anti-mycobacterial agents.[4][5] This guide provides detailed protocols for the synthesis and derivatization of this building block and outlines strategic considerations for its application in drug discovery programs.
Physicochemical and Structural Properties
A thorough understanding of a building block's physicochemical properties is essential for designing derivatives with drug-like characteristics. The properties of this compound are summarized below. These values are critical for computational modeling and for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂ | [6] |
| Molecular Weight | 184.24 g/mol | [4][6] |
| IUPAC Name | This compound | [6] |
| CAS Number | 39930-11-5 | [6] |
| XLogP3 | 1.3 | [6] |
| Hydrogen Bond Donors | 1 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bond Count | 2 | [6] |
Synthesis of the this compound Building Block
A reliable and scalable synthesis of the core building block is the first critical step. The most direct route is the reductive amination of the commercially available ketone, Phenyl(pyridin-2-yl)methanone (also known as 2-Benzoylpyridine).[7] This method is robust and generally high-yielding.
Protocol 3.1: Synthesis via Reductive Amination of 2-Benzoylpyridine
This protocol describes the conversion of the ketone to the primary amine using ammonium acetate as the amine source and sodium cyanoborohydride as a mild reducing agent.
Causality: The reaction proceeds via the in-situ formation of an imine intermediate from the ketone and ammonia (from ammonium acetate). Sodium cyanoborohydride (NaBH₃CN) is the preferred reducing agent for this transformation because it is selective for the iminium ion over the ketone, minimizing the side reaction of reducing the starting material to the corresponding alcohol. Methanol is an excellent solvent that readily dissolves the reactants and the intermediate.
Caption: Workflow for the synthesis of this compound.
Experimental Protocol:
-
Reaction Setup: To a 250 mL round-bottom flask, add Phenyl(pyridin-2-yl)methanone (1.0 eq., e.g., 5.0 g) and ammonium acetate (10.0 eq.).
-
Solvent Addition: Add anhydrous methanol (approx. 0.2 M concentration relative to the ketone). Stir the mixture at room temperature until all solids are dissolved.
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (2.0 eq.) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and the reaction may release small amounts of HCN gas upon acidification. Perform in a well-ventilated fume hood.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting ketone spot is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the pH is ~2 to decompose excess reducing agent. Then, basify the mixture with 4 M NaOH solution to pH > 10.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired primary amine.
Application in Pharmaceutical Synthesis: Protocol for N-Acylation
N-acylation is a fundamental transformation for converting the primary amine of the building block into a diverse library of amide derivatives.[8] Amides are prevalent in pharmaceuticals due to their metabolic stability and ability to act as both hydrogen bond donors and acceptors.
Protocol 4.1: General Procedure for N-Acylation with Acyl Chlorides
This protocol details a robust method for coupling this compound with an acyl chloride.
Causality: The reaction is a nucleophilic acyl substitution. The primary amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. A sterically hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is crucial.[9] It effectively scavenges the HCl byproduct generated during the reaction without competing with the primary amine as a nucleophile, thus preventing unwanted side reactions and improving product yield.[9] Dichloromethane (DCM) is a common inert solvent for this reaction.
Caption: General workflow for the N-acylation of the starting amine.
Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq.).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq.) to the solution.[10]
-
Addition of Acylating Agent: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride (1.1 eq.) dropwise via syringe.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[10]
-
Monitoring: Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and then brine.[9]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.
| Acylating Agent | R- Group | Potential Application Area |
| Benzoyl chloride | Phenyl | General SAR exploration |
| Cyclopropanecarbonyl chloride | Cyclopropyl | Metabolic stability enhancement |
| 4-Fluorobenzoyl chloride | 4-Fluorophenyl | Probe for metabolic blocking |
| Thiophene-2-carbonyl chloride | 2-Thienyl | Bioisosteric replacement[11] |
Strategic Considerations in Drug Design
The Role of the Pyridine Moiety
The pyridine nitrogen is a key feature of the scaffold. Its lone pair of electrons makes it an effective hydrogen bond acceptor, allowing it to form critical interactions with hydrogen bond donors (e.g., backbone N-H or side-chain hydroxyl/thiol groups) in a protein's active site.[4] This interaction can significantly enhance binding affinity and selectivity compared to a simple phenyl analog. The electron-deficient nature of the pyridine ring also influences the molecule's overall electronic profile and potential for π-stacking interactions.
Bioisosteric Replacement Strategies
Bioisosterism is a powerful strategy in lead optimization where one functional group is replaced by another with similar steric and electronic properties to improve the molecule's pharmacological profile.[11] The pyridine ring is a classic bioisostere for a phenyl ring. However, more nuanced replacements can be considered to fine-tune activity, selectivity, and ADME properties.[12] For example, replacing the pyridine nitrogen with a 'C-CN' unit (a benzonitrile) can mimic the hydrogen-bond accepting ability while altering other properties.[12]
Caption: Bioisosteric replacement strategies for the pyridine ring.
Biological Evaluation Workflow for Novel Derivatives
Once a library of derivatives is synthesized, a systematic biological evaluation is required to identify promising candidates. The following outlines a hypothetical screening cascade for a novel kinase inhibitor program.
Caption: A typical workflow for evaluating novel pharmaceutical candidates.
Protocol 6.1: Primary In Vitro Kinase Assay (Example)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized compounds against the target kinase.
-
Methodology: A luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction is a common high-throughput method.
-
Procedure:
-
Dispense kinase, substrate, and ATP solution into wells of a 384-well plate.
-
Add test compounds at various concentrations (e.g., 10-point serial dilution).
-
Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.
-
Read luminescence on a plate reader. The signal is inversely proportional to kinase activity.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
Protocol 6.2: Secondary Cellular Assay (Example)
-
Objective: To confirm target engagement and measure the half-maximal effective concentration (EC₅₀) in a relevant cell line.
-
Methodology: Western blot analysis of a known downstream substrate of the target kinase.
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 2 hours).
-
Lyse the cells and quantify total protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the substrate and a loading control (e.g., total substrate or a housekeeping protein).
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody and detect with an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensity and calculate EC₅₀ values based on the reduction of the phospho-protein signal.
-
Conclusion
This compound represents a highly valuable and strategically important building block for modern drug discovery. Its inherent structural features—a versatile primary amine, a key chiral center, and dual aromatic systems with distinct electronic and binding properties—provide a robust platform for generating diverse chemical libraries with a high potential for biological activity. The protocols and strategies outlined in this guide offer a comprehensive framework for synthesizing, derivatizing, and evaluating novel compounds based on this privileged scaffold, thereby accelerating the path from initial hit identification to the development of viable clinical candidates.
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Application Notes: Phenyl(pyridin-2-yl)methanamine in the Synthesis of Bioactive Heterocyclic Compounds
Abstract: Phenyl(pyridin-2-yl)methanamine has emerged as a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a stereogenic center and a bidentate-capable pyridyl-amine framework, provides a robust scaffold for the construction of a diverse array of nitrogen-containing heterocyclic compounds. This guide offers an in-depth exploration of its application, focusing on the synthesis of medicinally relevant β-carbolines and substituted ureas. We provide detailed, field-proven protocols, mechanistic insights explaining the causality behind experimental choices, and data to support researchers in drug discovery and process development.
Introduction: The Strategic Value of this compound
Nitrogen-containing heterocycles are foundational scaffolds in modern medicine, with over half of all unique small-molecule drugs approved by the FDA containing at least one N-heterocycle.[1] Compounds such as pyridines, indoles, and quinazolines are ubiquitous in molecules targeting a vast range of diseases.[1][2][3] this compound (CAS No. 39930-11-5) serves as a strategic precursor for accessing complex heterocyclic systems.[4] Its structure is primed for cyclization reactions and for serving as a ligand in catalysis, making it a focal point for synthetic innovation.[5][6] This document details its application in two key synthetic transformations: the construction of the β-carboline core via the Pictet-Spengler reaction and the synthesis of functionalized ureas.
The Pictet-Spengler Reaction: A Gateway to β-Carboline Alkaloids
The Pictet-Spengler reaction is a cornerstone of heterocyclic synthesis, enabling the creation of tetrahydroisoquinoline and β-carboline skeletons through the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde or ketone.[7][8] This reaction is not only a staple in organic synthesis but also a key process in the biosynthesis of numerous alkaloids.[9] The driving force is the formation of a highly electrophilic iminium ion, which is susceptible to intramolecular attack by the electron-rich aryl ring.[7]
When this compound is employed in a conceptually similar reaction, it acts as the amine component to generate 1-phenyl-substituted tetrahydro-β-carbolines, a class of compounds investigated for potent biological activities, including antileishmanial properties.[10]
Mechanistic Rationale
The reaction proceeds through a well-established pathway. The initial step is the condensation of the primary amine of this compound with an aldehyde (e.g., formaldehyde or a derivative) to form a Schiff base. Under acidic conditions, the imine nitrogen is protonated, generating a highly reactive iminium ion. This electrophilic intermediate is then attacked by the nucleophilic C3 position of the indole ring (formed in situ or from a tryptamine analogue), leading to the formation of a new carbon-carbon bond and the closure of the C-ring of the β-carboline system. A final deprotonation step restores aromaticity, yielding the tetrahydro-β-carboline product.[8][11]
Experimental Protocol: Synthesis of 2-(Pyrimidin-2-yl)-1-phenyl-2,3,4,9-tetrahydro-1H-β-carboline
This protocol is adapted from methodologies for synthesizing substituted β-carbolines and serves as a representative example.[10] The choice of an acid catalyst is critical; protic acids like HCl or TFA are common, but Lewis acids can also be employed.[9]
Workflow Overview
Step-by-Step Methodology:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve tryptamine hydrochloride (1.0 eq) in a suitable solvent such as toluene or a dichloroethane/trifluoroacetic acid mixture.
-
Addition of Carbonyl: Add the desired aldehyde, for example, benzaldehyde (1.1 eq), to the solution. The slight excess of the aldehyde ensures complete consumption of the amine starting material.[9]
-
Initiation of Reaction: Add a catalytic amount of a strong acid like trifluoroacetic acid (TFA) or concentrated HCl. The reaction can be run at room temperature or heated to reflux depending on the reactivity of the substrates. Less nucleophilic aromatic rings may require higher temperatures and stronger acids.[7]
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the solution is neutral or slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Product Isolation: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure tetrahydro-β-carboline product.
Data Summary for Analogous Reactions
The following table summarizes typical conditions and outcomes for Pictet-Spengler reactions leading to β-carboline derivatives, providing a baseline for optimization.
| Amine Component | Carbonyl Component | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Tryptophan | Vanillin | Acetic Acid | Acetic Acid | Reflux | 2 | ~75-80 | [12] |
| Tryptamine | Glyoxylic Acid | KOH/HCl | Water | RT then boil | 1.5 | 78-80 | [13] |
| Tryptamine | Formaldehyde | Sulfuric Acid | Water | N/A | N/A | Good | [13] |
| Tryptophan | 3,4-Dimethoxybenzaldehyde | Acetic Acid | Acetic Acid | Reflux | 2 | Low (8%) | [12] |
Expert Insight: The choice of solvent and acid catalyst is paramount. Protic solvents like water or acetic acid are traditional, but aprotic media can sometimes give superior yields.[7] For substrates with electron-withdrawing groups on the aromatic ring, stronger acid catalysis and higher temperatures are often necessary to drive the cyclization.
Synthesis of Pyridyl-Containing Ureas
Unsymmetrical ureas are important pharmacophores due to their ability to act as hydrogen bond donors and acceptors, facilitating strong interactions with biological targets. A metal- and column-free one-pot protocol has been developed for the synthesis of ureas bearing a 2-pyridyl unit, which can be adapted for this compound.[14]
Mechanistic Rationale
The reaction avoids the use of hazardous phosgene and instead proceeds through an in situ generated carbamate intermediate. Phenyl chloroformate reacts with the pyridyl amine in a process termed pyridinolysis. Computational studies suggest that the subsequent aminolysis to form the urea likely proceeds through a concerted mechanism rather than via a zwitterionic intermediate, especially for ortho-pyridinyl systems like the one in this compound.[14]
Experimental Protocol: One-Pot Synthesis of N-(Phenyl(pyridin-2-yl)methyl)-N'-(aryl)urea
This protocol leverages a one-pot ammonolysis procedure that is efficient and scalable.[14]
Step-by-Step Methodology:
-
Initial Reaction: To a solution of this compound (1.0 eq) and a mild base like triethylamine (TEA, 1.2 eq) in an aprotic solvent such as dichloromethane (DCM) at 0 °C, add phenyl chloroformate (1.1 eq) dropwise.
-
Intermediate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours to ensure complete formation of the phenyl carbamate intermediate.
-
Second Amine Addition: Add the second primary or secondary amine (e.g., aniline or piperidine, 1.2 eq) to the reaction mixture.
-
Reaction Completion: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the urea product by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization if necessary.
Trustworthiness and Self-Validation: This protocol is designed to be self-validating. The sequential washing steps effectively remove the base, unreacted starting materials, and byproducts like phenol. The high conversion rates reported for this methodology often preclude the need for column chromatography, making it a greener and more efficient process.[14]
Conclusion
This compound is a powerful and versatile precursor for the synthesis of medicinally relevant heterocyclic compounds. Its utility in the Pictet-Spengler reaction provides a direct route to the β-carboline scaffold, while modern one-pot methods allow for its efficient conversion into complex urea derivatives. The protocols and mechanistic discussions provided herein are intended to empower researchers to leverage this valuable building block in the development of novel therapeutics and functional molecules. The inherent structural features of this amine suggest that its application will continue to expand into other areas of heterocyclic synthesis and asymmetric catalysis.
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Phenyl(pyridin-2-yl)methanamine in the development of enzyme inhibitors
Application Notes & Protocols
Topic: Phenyl(pyridin-2-yl)methanamine in the Development of Enzyme Inhibitors
For: Researchers, scientists, and drug development professionals.
Introduction: The this compound Scaffold - A Privileged Element in Enzyme Inhibitor Design
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates, earning them the designation of "privileged scaffolds." this compound is a quintessential example of such a scaffold, valued for its versatile three-dimensional structure and its capacity for crucial molecular interactions with biological targets. The strategic replacement of a phenyl ring with a pyridine ring—a concept sometimes referred to as the "phenyl-pyridyl switch"—can profoundly alter a molecule's properties. This substitution introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forging new, potent interactions within an enzyme's active site and boosting binding affinity.
This structural motif is not merely a passive framework; it serves as an anchor for building highly specific and potent inhibitors for a diverse range of enzyme classes. Derivatives of this core have shown significant inhibitory activity against critical enzymes implicated in a variety of diseases, including:
-
Histone Deacetylases (HDACs): Implicated in cancer and neurodegenerative disorders.[1][2]
-
Neuronal Nitric Oxide Synthase (nNOS): A target for neurological conditions.[3][4]
-
Monoamine Oxidase (MAO): A key target in the treatment of Parkinson's disease and depression.[5]
-
Ion Channels (e.g., Kv1.5): Relevant for cardiovascular diseases like atrial fibrillation.[6][7]
-
Cyclin-Dependent Kinases (CDKs): Targeted in HIV-1 transcription and cancer.[8]
This guide provides a detailed exploration of the this compound scaffold, offering insights into its mechanism of action, protocols for the synthesis of derivatives, and robust methodologies for evaluating their enzyme inhibitory potential.
Section 1: Mechanism of Action - A Framework for Inhibition
The effectiveness of the this compound scaffold often stems from its role as a central linker in a classic pharmacophore model for enzyme inhibitors, particularly for metalloenzymes like Histone Deacetylases (HDACs). This model typically consists of three key components:
-
Zinc-Binding Group (ZBG): A functional group (e.g., hydroxamic acid, carboxylic acid) that chelates the catalytic metal ion (often Zn²⁺) in the enzyme's active site. This is the primary anchor for inhibition.
-
Linker Unit: The this compound core itself. It provides the correct spatial orientation for the other components to engage with the target. Its rigidity and defined geometry are crucial for positioning the ZBG and the cap group optimally.
-
"Cap" Group: A larger, often hydrophobic or aromatic group that interacts with the surface of the enzyme, frequently near the entrance of the active site tunnel. These surface interactions provide a significant boost in both potency and selectivity for a specific enzyme isoform.[1]
The pyridine nitrogen can form critical hydrogen bonds with residues in the active site, enhancing the inhibitor's affinity and selectivity profile compared to a simple phenyl-based linker.
Section 2: Application Protocol - Synthesis of a this compound-based HDAC Inhibitor
This section provides a generalized, representative protocol for the synthesis of a novel inhibitor based on the this compound scaffold, culminating in a hydroxamic acid moiety to target zinc-dependent HDACs. The synthesis involves a key amidation coupling step.
Protocol 2.1: Synthesis via Amidation
Objective: To synthesize N-hydroxy-4-((phenyl(pyridin-2-yl)methyl)amino)benzamide, a potential HDAC inhibitor.
Rationale: This multi-step synthesis uses common, robust reactions. The final step involves coupling the core amine scaffold with a protected hydroxamic acid precursor, followed by deprotection. This approach is modular, allowing for easy substitution of the starting materials to create a library of analogs for structure-activity relationship (SAR) studies.
Materials:
-
This compound (Commercially available or synthesized)
-
4-(Boc-aminooxy)benzoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM), Anhydrous
-
Trifluoroacetic acid (TFA)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
-
Purification: Flash column chromatography (Silica gel), HPLC
-
Analytical: LC-MS, ¹H NMR
Step-by-Step Methodology:
-
Amide Coupling Reaction Setup:
-
To a round-bottom flask under a nitrogen atmosphere, add 4-(Boc-aminooxy)benzoic acid (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Scientist's Note: HBTU is a common peptide coupling reagent that efficiently forms an activated ester, facilitating the subsequent amidation. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.
-
-
Addition of the Amine Scaffold:
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the amine solution dropwise to the activated acid mixture from Step 1.
-
Allow the reaction to stir at room temperature for 8-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
-
Work-up and Purification of the Intermediate:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude solid (the Boc-protected intermediate) by flash column chromatography on silica gel.
-
-
Boc-Deprotection to Yield Final Compound:
-
Dissolve the purified intermediate from Step 3 in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours.
-
Scientist's Note: TFA is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group, revealing the final hydroxamic acid.
-
Remove the solvent and excess TFA under reduced pressure.
-
The crude product can be purified by preparative HPLC to yield the final compound, N-hydroxy-4-((phenyl(pyridin-2-yl)methyl)amino)benzamide, as a TFA salt.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR and LC-MS.
-
Section 3: Application Protocol - In Vitro HDAC1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized this compound derivative against human recombinant HDAC1.
Principle: This protocol utilizes a commercially available fluorogenic HDAC assay kit. The principle involves a two-step reaction. First, the HDAC1 enzyme deacetylates an acetylated substrate. In the second step, a developer solution is added which cleaves the deacetylated substrate, releasing a fluorophore. The fluorescence intensity is directly proportional to the enzyme activity. An inhibitor will reduce the deacetylation, resulting in a lower fluorescence signal.
Materials:
-
Recombinant human HDAC1 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Trichostatin A (TSA) or a known HDAC inhibitor (Positive Control)
-
Test compound (dissolved in 100% DMSO)
-
Black, flat-bottom 96-well microplate
-
Multimode plate reader with fluorescence capability (e.g., Ex/Em = 360/460 nm)
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for testing (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the well is ≤1%.
-
Scientist's Note: High concentrations of DMSO can inhibit enzyme activity. Keeping it below 1% is critical for data integrity.
-
-
Reaction Setup in 96-Well Plate:
-
Design the plate layout to include wells for:
-
Blank: Assay buffer only.
-
Negative Control (100% activity): Enzyme + Substrate + Buffer (with 1% DMSO).
-
Positive Control (0% activity): Enzyme + Substrate + Buffer + high concentration of a known inhibitor (e.g., 1 µM TSA).
-
Test Compound: Enzyme + Substrate + Buffer + serially diluted test compound.
-
-
Add 50 µL of assay buffer to all wells.
-
Add 5 µL of the diluted test compounds or control solutions to the appropriate wells.
-
Add 20 µL of diluted HDAC1 enzyme to all wells except the blank. Mix gently by pipetting.
-
-
Enzyme-Inhibitor Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes.
-
Rationale: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the substrate is introduced, ensuring a more accurate measurement of inhibition.
-
-
Initiation of Enzymatic Reaction:
-
Add 25 µL of the fluorogenic substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Development and Signal Reading:
-
Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.
-
Incubate at room temperature for 15-20 minutes to allow the fluorophore to be released.
-
Read the fluorescence intensity on a plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
-
Data Analysis:
-
Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))
-
Plot the % Inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
-
Section 4: Data Presentation and Structure-Activity Relationships (SAR)
The true power of the this compound scaffold lies in its tunability. Minor chemical modifications can lead to significant changes in inhibitory potency and selectivity. The data gathered from protocols like the one described above allows for the construction of SAR tables.
Table 1: Hypothetical SAR Data for this compound Derivatives against HDAC1
| Compound ID | R¹ Substituent (on Phenyl Ring) | R² Substituent (on Pyridine Ring) | HDAC1 IC₅₀ (nM) |
| LEAD-01 | -H | -H | 850 |
| LEAD-02 | 4-Fluoro | -H | 320 |
| LEAD-03 | 4-Methoxy | -H | 910 |
| LEAD-04 | 4-Trifluoromethyl | -H | 150 |
| LEAD-05 | 4-Fluoro | 5-Methyl | 285 |
| LEAD-06 | 4-Fluoro | 5-Chloro | 190 |
Interpretation and Insights:
-
Influence of Phenyl Substitution (R¹): The data suggests that electron-withdrawing groups at the para-position of the phenyl ring enhance inhibitory activity. For instance, the 4-Fluoro (LEAD-02) and particularly the 4-Trifluoromethyl (LEAD-04) substituents lead to a significant increase in potency compared to the unsubstituted compound (LEAD-01).[9] This could be due to favorable electronic interactions or better fitting into a hydrophobic pocket. The electron-donating methoxy group (LEAD-03) is detrimental to activity.
-
Influence of Pyridine Substitution (R²): Adding substituents to the pyridine ring also modulates activity. Comparing LEAD-02 and LEAD-06, the addition of a 5-Chloro group further improves potency, suggesting this position may be interacting with a specific sub-pocket in the enzyme's active site.
Trustworthiness and Self-Validation: A robust SAR dataset requires consistency. If a chemical modification consistently produces a similar effect across multiple analogs (e.g., adding a 4-fluoro group always improves potency), it validates the trend. Outliers should be re-synthesized and re-tested to ensure the data is reliable. Furthermore, testing these compounds against other enzyme isoforms (e.g., HDAC2, HDAC3, HDAC6) is crucial to build a selectivity profile and validate the scaffold's utility for developing isoform-specific inhibitors.[1]
References
- Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[ - Semantic Scholar. (2022-09-08). Available from: https://www.semanticscholar.org/paper/Synthesis-and-Structure%E2%80%93Activity-Relationships-for-Thomson-Gamage/0858102a0614457e5b22b0c16b677709a3028d68
-
2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor - NIH. (2016-06-09). Available from: [Link]
-
This compound - ChemBK. (2024-04-09). Available from: [Link]
-
Substituted 6-Phenyl-pyridin-2-ylamines: Selective and Potent Inhibitors of Neuronal Nitric Oxide Synthase. | Request PDF - ResearchGate. (2004). Available from: [Link]
-
Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed. (2004-09-06). Available from: [Link]
-
Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update - MDPI. (2023-04-20). Available from: [Link]
-
Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed. (2014-08-25). Available from: [Link]
-
Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - NIH. (2020-04-08). Available from: [Link]
-
Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor - PubMed. (2016-09-08). Available from: [Link]
-
Inhibition of Histone Deacetylases 1, 2, and 3 Enhances Clearance of Cholesterol Accumulation in Niemann-Pick C1 Fibroblasts - PubMed Central. (2016-02-18). Available from: [Link]
-
Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One. (2025-11-05). Available from: [Link]
-
2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - MDPI. (2022-09-29). Available from: [Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity - MDPI. (2018-02-09). Available from: [Link]
-
PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS | Journal of Medicinal Chemistry - ACS Publications. (2015-01-29). Available from: [Link]
-
Pyridyl-phenyl ether monoamine reuptake inhibitors: Impact of lipophilicity on dual SNRI pharmacology and off-target promiscuity | Request PDF - ResearchGate. (2011). Available from: [Link]
Sources
- 1. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Histone Deacetylases 1, 2, and 3 Enhances Clearance of Cholesterol Accumulation in Niemann-Pick C1 Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Substituted 6-phenyl-pyridin-2-ylamines: selective and potent inhibitors of neuronal nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent IKur Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 5-Phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine as a Potent I Kur Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenyl-1-Pyridin-2yl-ethanone-based iron chelators increase IκB-α expression, modulate CDK2 and CDK9 activities, and inhibit HIV-1 transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Evaluating the Insecticidal Properties of Phenyl(pyridin-2-yl)methanamine Derivatives
Introduction: The Quest for Novel Insecticides
The persistent challenge of insect resistance to existing pesticides and the increasing demand for safer, more effective crop protection agents necessitate the exploration of novel chemical scaffolds.[1][2] Pyridine-based compounds have long been a cornerstone of agrochemical research, forming the structural basis for numerous successful herbicides, fungicides, and insecticides.[1][3] Notably, neonicotinoids, a major class of insecticides containing a pyridine ring, act as agonists on insect nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death.[4]
This document focuses on a promising, yet specific subclass: Phenyl(pyridin-2-yl)methanamine derivatives . This scaffold combines the essential pyridine moiety with a phenylmethanamine group, offering a versatile platform for structural modification to optimize insecticidal potency, spectrum of activity, and safety profiles. These application notes provide a comprehensive guide to the synthesis, biological evaluation, and data analysis of these derivatives, grounded in established scientific principles and methodologies.
Part 1: Putative Mechanism of Action
While the precise molecular target for every new derivative must be empirically determined, the this compound structure suggests a likely interaction with the insect central nervous system (CNS).[4] A primary hypothesis is the modulation of neurotransmitter receptors. Given the precedence of pyridine-containing insecticides, the nAChR is a principal putative target.
Figure 1: Putative mechanism of action at the insect nAChR.
Part 2: Synthesis Protocol - A Generalized Approach
The synthesis of this compound derivatives can be achieved through various organic chemistry routes. A common and effective strategy involves a multi-step process including coupling and amidation reactions, which offer high yields and mild reaction conditions.[2][3]
Workflow for Synthesis
Sources
Application Notes & Protocols: Phenyl(pyridin-2-yl)methanamine as a Key Scaffold for Novel Anti-Mycobacterial Agents
Introduction: A New Vantage Point in the Fight Against Tuberculosis
The global health challenge posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a continuous search for novel therapeutic agents.[1][2] The complex, lipid-rich cell wall of Mtb presents a formidable barrier to many conventional antibiotics, demanding innovative chemical scaffolds that can effectively penetrate and disrupt essential cellular processes.[3][4] Within this landscape, molecules incorporating the phenyl(pyridin-2-yl)methanamine moiety have emerged as a promising structural motif for the development of potent anti-mycobacterial agents. This guide provides an in-depth exploration of the synthesis and application of these compounds, offering detailed protocols and mechanistic insights for researchers in drug discovery and development.
The strategic inclusion of the this compound scaffold is not arbitrary. The pyridine ring can engage in crucial hydrogen bonding interactions with biological targets, while the phenyl group provides a vector for substitution to modulate lipophilicity and steric interactions, which are critical for optimizing cell wall penetration and target binding. This combination of features has been successfully exploited in the design of inhibitors for various mycobacterial targets, including the essential mycolic acid transporter MmpL3 and ATP synthase.[1][2][5]
This document will detail the synthesis of a representative class of anti-mycobacterial agents, the pyrazolo[1,5-a]pyrimidin-7-amines, which feature the this compound pharmacophore. We will elucidate the synthetic strategy, provide a step-by-step protocol, and discuss the structure-activity relationships (SAR) that govern their efficacy. Furthermore, we will outline the protocols for the biological evaluation of these compounds against M. tuberculosis.
Synthetic Strategy: Building the Anti-Mycobacterial Core
The synthesis of potent anti-mycobacterial agents based on the this compound scaffold often involves a multi-step approach. A common and effective strategy is the construction of a core heterocyclic system, which is then coupled with the desired amine. In this guide, we will focus on the synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine derivatives, a class of compounds that has demonstrated significant anti-tubercular activity.[1][2][6][7]
The overall synthetic workflow can be visualized as a convergent approach where the pyrazolo[1,5-a]pyrimidine core is synthesized in one pathway, and the this compound (or a substituted variant) is either commercially available or synthesized separately. The final step involves the nucleophilic substitution of a leaving group on the pyrimidine ring by the amine.
Caption: Convergent synthetic workflow for pyrazolo[1,5-a]pyrimidine-based anti-mycobacterial agents.
Protocol 1: Synthesis of a 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine Derivative
This protocol is a representative synthesis adapted from established literature.[7]
Step 1: Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
The synthesis begins with the construction of the core heterocyclic scaffold. This is typically achieved through a condensation reaction followed by cyclization.
-
Reaction: Phenylacetylene reacts with a substituted pyrazole in the presence of a suitable catalyst to form the 3,5-diphenylpyrazolo[1,5-a]pyrimidine intermediate. Subsequent chlorination at the 7-position provides the key intermediate for coupling with the amine.
Step 2: Coupling with this compound
This step involves the nucleophilic aromatic substitution of the chloro group on the pyrazolo[1,5-a]pyrimidine core with this compound.
-
Reagents and Equipment:
-
7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine
-
This compound
-
Diisopropylethylamine (DIPEA)
-
Isopropanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus for reaction monitoring
-
-
Procedure:
-
To a solution of 7-chloro-3,5-diphenylpyrazolo[1,5-a]pyrimidine (1.0 eq) in isopropanol, add this compound (1.2 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction is typically complete within 16 hours.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Structure-Activity Relationship (SAR) Insights
The anti-mycobacterial potency of these compounds is highly dependent on the nature and position of substituents on both the phenyl and pyridine rings of the this compound moiety, as well as on the pyrazolo[1,5-a]pyrimidine core.
| Compound Class | Key Substitutions | In Vitro Activity (MIC) | Target | Reference |
| Pyrazolo[1,5-a]pyrimidines | 3-(4-fluoro)phenyl group on the core; various 5-alkyl, 5-aryl, and 5-heteroaryl groups | Potent Mtb growth inhibition | ATP synthase | [1][2] |
| Pyridine-2-methylamines | 4-aryl substitutions on the pyridine ring | MIC as low as 0.016 µg/mL | MmpL3 | [5] |
| Substituted Phenylmethyl- and Pyridylmethyl amines | Varied substitutions on the phenyl and pyridine rings | MIC as low as 1.56 µg/mL | Not specified | [8] |
Key SAR Observations:
-
Fluorine Substitution: The presence of a fluorine atom, particularly at the 4-position of the phenyl ring on the pyrazolo[1,5-a]pyrimidine core, is often associated with enhanced anti-mycobacterial activity.[1][2]
-
Lipophilicity: A positive correlation between lipophilicity (cLogP) and anti-tubercular activity has been observed for some pyridine-2-methylamine derivatives, suggesting the importance of membrane penetration.[5]
-
Side Chain Optimization: The 2-pyridinemethanamine side chain has been identified as optimal for some 7-substituted pyrazolo[1,5-a]pyrimidines.[1]
Biological Evaluation: Assessing Anti-Mycobacterial Efficacy
The evaluation of newly synthesized compounds for their anti-mycobacterial activity is a critical step in the drug discovery process. The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) against M. tuberculosis.
Protocol 2: Microplate Alamar Blue Assay (MABA)
This assay is a widely used colorimetric method to determine the MIC of compounds against M. tuberculosis.
-
Principle: The Alamar Blue reagent contains an indicator dye that is blue in its oxidized state and becomes pink upon reduction by metabolically active cells. The color change provides a visual measure of bacterial growth inhibition.
-
Materials and Equipment:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
96-well microplates
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
Incubator (37 °C)
-
Microplate reader (optional, for quantitative analysis)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in the 96-well microplates.
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Include appropriate controls: wells with bacteria only (positive control), wells with medium only (negative control), and wells with a known anti-tubercular drug (e.g., isoniazid or rifampicin).
-
Incubate the plates at 37 °C for 5-7 days.
-
After incubation, add the Alamar Blue reagent to each well and re-incubate for 24 hours.
-
Visually inspect the plates for color change. The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.
-
Mechanistic Considerations
The this compound scaffold has been incorporated into compounds that target different essential pathways in M. tuberculosis.
Caption: Potential mechanisms of action for anti-mycobacterial agents containing the this compound scaffold.
-
ATP Synthase Inhibition: Pyrazolo[1,5-a]pyrimidine derivatives have been shown to be potent inhibitors of the mycobacterial ATP synthase, a critical enzyme for energy production.[1][2][9] By disrupting the energy metabolism of Mtb, these compounds exhibit bactericidal activity.
-
MmpL3 Inhibition: The MmpL3 protein is an essential transporter responsible for exporting mycolic acids, which are crucial components of the mycobacterial cell wall.[5] Pyridine-2-methylamine derivatives have been designed to inhibit MmpL3, leading to a compromised cell envelope and ultimately cell death.[5]
Conclusion and Future Directions
The this compound scaffold represents a versatile and valuable starting point for the design and synthesis of novel anti-mycobacterial agents. The synthetic accessibility and the potential for chemical modification make it an attractive platform for developing compounds that can overcome existing drug resistance mechanisms. The protocols and insights provided in this guide are intended to empower researchers to explore this chemical space further. Future efforts should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance them as viable clinical candidates in the ongoing fight against tuberculosis.
References
-
Design and Synthesis of Pyridyl and 2-Hydroxyphenyl Chalcones with Antitubercular Activity. Source: Molecules. URL:[Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Source: Molecules. URL:[Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Source: MDPI. URL:[Link]
-
Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Source: NIH National Library of Medicine. URL:[Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Source: NIH National Library of Medicine. URL:[Link]
- Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.Source: Google Patents.
-
Antimycobacterial Activity, Synergism, and Mechanism of Action Evaluation of Novel Polycyclic Amines against Mycobacterium tuberculosis. Source: NIH National Library of Medicine. URL:[Link]
-
Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Source: ResearchGate. URL:[Link]
- Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.Source: Google Patents.
-
Mode of action of antimycobacterial drugs. Source: ResearchGate. URL:[Link]
-
Synthesis and antitubercular activity of substituted phenylmethyl- and pyridylmethyl amines. Source: PubMed. URL:[Link]
-
Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Source: MDPI. URL:[Link]
-
Antimycobacterial Agents: Synthesis and Biological Evaluation of Novel 4-(Substituted-phenyl)-6-methyl-2-oxo-N-(pyridin-2-yl)-1,2,3,4-tetrahydropyrimidine- 5-carboxamide Derivatives by Using One-pot Multicomponent Method. Source: ResearchGate. URL:[Link]
-
Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Source: MDPI. URL:[Link]
- Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.Source: Google Patents.
-
Antimycobacterial Drugs. Source: Lecturio. URL:[Link]
-
2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Source: Frontiers. URL:[Link]
-
Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Source: Royal Society of Chemistry. URL:[Link]
-
Anti-Tuberculosis Drugs and Mechanisms of Action: Review. Source: Uniscience Publishers. URL:[Link]
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- 8. Synthesis and antitubercular activity of substituted phenylmethyl- and pyridylmethyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Phenyl(pyridin-2-yl)methanamine Synthesis
Introduction
Welcome to the technical support guide for the synthesis of Phenyl(pyridin-2-yl)methanamine. This molecule is a critical building block in medicinal chemistry, notably as a precursor for antihistamines and other pharmacologically active agents.[1][2] Achieving a high yield of this primary amine can be challenging due to competing side reactions and purification difficulties.
This guide is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered in the laboratory. We will delve into the mechanistic rationale behind our recommendations to empower you to make informed decisions for optimizing your synthetic protocol.
Troubleshooting Guide: Common Experimental Issues
Q1: My reductive amination of 2-benzoylpyridine is resulting in a low yield and a significant amount of phenyl(pyridin-2-yl)methanol byproduct. What's going wrong?
This is a classic problem in reductive amination. The formation of the alcohol byproduct indicates that the reducing agent is reducing the starting ketone, 2-benzoylpyridine, faster than the intermediate imine is formed and reduced.
Core Issue: The rate of imine formation is slower than the rate of ketone reduction.
Solutions:
-
Choice of Reducing Agent: Standard borohydrides like NaBH₄ are highly reactive and will readily reduce the starting ketone. The key is to use a reductant that is selective for the protonated iminium ion over the neutral ketone.
-
Sodium Cyanoborohydride (NaBH₃CN): This is the reagent of choice for many reductive aminations.[3] It is less reactive than NaBH₄ and is stable at the mildly acidic pH (typically 4-6) required to catalyze imine formation and protonate the resulting imine, making it a prime target for reduction.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN. It is often used in aprotic solvents like dichloromethane (DCM) or dichloroethane (DCE) and does not require strict pH control.
-
Pyridine-Borane Complex: This is another mild reducing agent that can be effective and offers an alternative to cyanoborohydride-based methods.[4]
-
-
Strict pH Control: For reagents like NaBH₃CN, maintaining a pH between 4 and 6 is critical.
-
Too High pH (>7): Imine formation is slow, and the imine is not protonated, making it less electrophilic and slower to reduce.
-
Too Low pH (<4): The amine source (e.g., ammonia) will be fully protonated to ammonium (NH₄⁺), rendering it non-nucleophilic and shutting down imine formation.
-
-
Promote Imine Formation: The equilibrium between the ketone/amine and the imine/water must be shifted towards the imine.
-
Use a Dehydrating Agent: Adding molecular sieves (3Å or 4Å) can sequester the water formed during imine formation, driving the reaction forward.[4]
-
Ammonia Source: Use a high concentration of the ammonia source, such as ammonium acetate or a solution of ammonia in methanol, to push the equilibrium.
-
Experimental Protocol: Optimized Reductive Amination
-
Dissolve 2-benzoylpyridine (1 equivalent) in methanol.
-
Add ammonium acetate (5-10 equivalents).
-
Adjust the pH to ~5 using glacial acetic acid.
-
Add activated 4Å molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction to 0 °C.
-
Add sodium cyanoborohydride (1.5 equivalents) portion-wise, monitoring for gas evolution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor progress by TLC or LC-MS.
-
Upon completion, quench the reaction carefully with aqueous HCl, adjust the pH to basic (>10) with NaOH, and extract the product with an organic solvent (e.g., ethyl acetate).
Q2: I'm attempting the synthesis via a Grignard reaction to produce the intermediate alcohol, but my yields are poor and I see many byproducts.
The Grignard route, while viable, is sensitive to reaction conditions, especially when a pyridine ring is involved.
Core Issues:
-
Strictly Anhydrous Conditions: Grignard reagents are extremely strong bases and will be quenched by any protic source, including trace amounts of water in the solvent, glassware, or on the surface of the magnesium.[5]
-
Magnesium Activation: The magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction from initiating.
-
Side Reactions: The formation of 2-pyridylmagnesium bromide from 2-bromopyridine is notoriously difficult and often leads to the formation of bipyridyls through Wurtz-type coupling.[2]
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven overnight and assemble it hot under a stream of dry nitrogen or argon. Use anhydrous ether or THF, preferably freshly distilled or from a solvent purification system.
-
Activate the Magnesium: Briefly crush the magnesium turnings in a mortar and pestle before use, or add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
-
Consider a "Grignard Exchange" (Halogen-Metal Exchange): To avoid the problematic direct formation of the pyridyl Grignard, an exchange reaction is often more efficient. Reacting 2-bromopyridine with a pre-formed, commercially available Grignard reagent like isopropylmagnesium chloride at low temperatures can generate the desired 2-pyridylmagnesium species in situ with fewer side products.[2]
Q3: My product appears pure by TLC, but I'm struggling with purification. Recrystallization attempts lead to "oiling out," and column chromatography gives poor separation.
This compound is a relatively polar, basic compound that can be challenging to purify.
Solutions:
-
Column Chromatography:
-
Tailing: The basic nitrogen atom can interact strongly with the acidic silica gel, causing significant tailing of the product spot. To mitigate this, add 1-2% triethylamine (Et₃N) or ammonia solution to your eluent system (e.g., Hexane/Ethyl Acetate). This will saturate the acidic sites on the silica, leading to sharper peaks and better separation.[6]
-
Solvent System: Start with a non-polar system (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity. A gradient elution is often most effective.
-
-
Recrystallization:
-
"Oiling Out": This happens when the melting point of your compound is lower than the boiling point of the solvent, or if the solution is supersaturated with impurities.[7]
-
Action: Re-heat the mixture to dissolve the oil, add more of the more non-polar solvent (if using a mixed system) or a small amount of a different, lower-boiling point solvent, and allow it to cool much more slowly. Insulating the flask can promote slow crystal growth.
-
-
Solvent Choice: Good single solvents to try are methyl tert-butyl ether (MTBE) or isopropanol. For mixed solvent systems, consider ethanol/water or ethyl acetate/hexane.[6][7]
-
-
Salt Formation: A highly effective strategy for purifying amines is to convert them to a salt.
-
Procedure: Dissolve the crude amine in a suitable solvent like ether or ethyl acetate. Add a solution of HCl in ether (or bubble HCl gas through the solution) to precipitate the this compound dihydrochloride salt.
-
Benefits: The salt is often a highly crystalline solid that is much easier to recrystallize than the free base. After purification, the free base can be regenerated by dissolving the salt in water and neutralizing with a base (e.g., NaOH).
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound and which is preferred?
A: The two most common routes are Reductive Amination and the Grignard Reaction followed by conversion of the resulting alcohol. Reductive amination is generally preferred as it is a more direct, one-pot procedure.
| Synthetic Route | Starting Materials | Pros | Cons |
| Reductive Amination | 2-Benzoylpyridine, Ammonia Source | Typically one-pot, higher atom economy, milder conditions possible.[8] | Requires careful control of pH and reductant selectivity to avoid side products. |
| Grignard Route | 2-Bromopyridine, Benzaldehyde | Modular; allows for variation in both aryl rings. | Multi-step, requires strictly anhydrous conditions, potential for Grignard side reactions.[2][5] |
Q: What analytical methods are best for monitoring the reaction and characterizing the final product?
A:
-
Reaction Monitoring:
-
Thin Layer Chromatography (TLC): Excellent for quick, qualitative checks. Use a mobile phase similar to your planned column eluent (e.g., 7:3 Hexane:EtOAc + 1% Et₃N). Visualize with a UV lamp and a potassium permanganate stain.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information on the conversion of starting material and the formation of product and byproducts by checking their respective masses.
-
-
Final Product Characterization:
-
NMR Spectroscopy (¹H and ¹³C): The most powerful tool for structural confirmation.
-
Mass Spectrometry (MS): To confirm the molecular weight (M+H⁺ for C₁₂H₁₂N₂ should be at m/z 185.1).
-
Infrared Spectroscopy (IR): To confirm the presence of N-H stretches (typically two bands for a primary amine around 3300-3400 cm⁻¹) and the absence of a C=O stretch from the starting ketone (around 1680 cm⁻¹).
-
References
-
ChemBK. (2024). This compound. Retrieved from [Link]
-
Özdemir, A., & Şahin, E. (2024). A Multi-response Nonlinear Programming Model with an Inscribed Design to Optimize Bioreduction Conditions of (S)-phenyl (pyridin-2-yl)methanol by Leuconostoc pseudomesenteroides N13. ResearchGate. Retrieved from [Link]
-
Pelter, A., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Retrieved from [Link]
-
Hagen, E., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Retrieved from [Link]
- U.S. Patent No. 7,208,603 B2. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
-
Shushizadeh, M. R., et al. (2014). Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. ResearchGate. Retrieved from [Link]
-
Thorat, B. R., et al. (n.d.). SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. Retrieved from [Link]
-
Pande, S. S., et al. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. ResearchGate. Retrieved from [Link]
-
Kamga, F. A. N., et al. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. ResearchGate. Retrieved from [Link]
- Chinese Patent No. CN109776400B. (n.d.). Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. Google Patents.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-phenylpyridine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]
-
Chad's Prep. (2018). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]
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- 6. This compound | 39930-11-5; 59575-91-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Common side reactions and by-products in Phenyl(pyridin-2-yl)methanamine synthesis
Welcome to the technical support guide for the synthesis of Phenyl(pyridin-2-yl)methanamine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and purification hurdles encountered during the synthesis of this key chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common and reliable synthetic routes to this compound?
A1: The most prevalent and scalable method for synthesizing this compound is the reductive amination of its corresponding ketone precursor, Phenyl(pyridin-2-yl)methanone.[1] This can be achieved through several variations:
-
Direct Reductive Amination: A one-pot reaction where the ketone, a nitrogen source (like ammonia or ammonium salt), and a reducing agent are combined.[1] Using selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended as they preferentially reduce the iminium ion intermediate over the starting ketone, minimizing side reactions.[2]
-
Leuckart-Wallach Reaction: This is a classical reductive amination method that uses formic acid or its derivatives (e.g., ammonium formate, formamide) as both the nitrogen source and the reducing agent.[3][4] While effective, it typically requires high reaction temperatures (120-180 °C) and can lead to the formation of N-formyl by-products that necessitate a subsequent hydrolysis step.[3][5]
Q2: My reaction yield is consistently low. What are the primary causes?
A2: Low yields are often traced back to one of several issues:
-
Incomplete Imine Formation: The crucial first step of reductive amination is the formation of an imine or iminium ion. This equilibrium can be unfavorable. Factors like incorrect pH, insufficient reaction time for imine formation before adding the reductant, or steric hindrance can be problematic. For 2-aminopyridine derivatives, reactivity can be low.[6]
-
Competing Side Reactions: The most common yield-reducing side reaction is the reduction of the starting ketone to the corresponding alcohol, Phenyl(pyridin-2-yl)methanol. This occurs if your reducing agent is not selective (e.g., NaBH₄) or if conditions do not favor imine formation.[2]
-
Product Degradation: Although the target amine is generally stable, prolonged exposure to high temperatures or harsh acidic/basic conditions during work-up can lead to degradation.
-
Purification Losses: The product can be lost during work-up and purification, especially if it "oils out" during crystallization or if separation from by-products is difficult.[7]
Q3: What is the most common impurity I should look for, and how do I identify it?
A3: The most common impurity is typically the alcohol by-product, Phenyl(pyridin-2-yl)methanol , formed from the reduction of the starting ketone. It can be readily identified by:
-
Mass Spectrometry (MS): It will have a molecular weight of 185.23 g/mol , one mass unit higher than the starting ketone (184.22 g/mol for the amine product).
-
¹H NMR Spectroscopy: Look for a characteristic singlet or doublet for the benzylic proton (-CH-OH) typically between 5.5-6.0 ppm, along with a broad singlet for the hydroxyl (-OH) proton.
Q4: How can I prevent the formation of the secondary amine by-product, di[phenyl(pyridin-2-yl)methyl]amine?
A4: The formation of the secondary amine occurs when the primary amine product acts as a nucleophile and reacts with another molecule of the starting ketone and imine intermediate. To suppress this:
-
Use a Large Excess of the Nitrogen Source: When using ammonia or an ammonium salt (e.g., ammonium acetate, ammonium formate), using a large stoichiometric excess helps ensure the ketone preferentially reacts with the primary nitrogen source rather than the product amine.
-
Control Reagent Addition: In some cases, slow addition of the reducing agent to the mixture of the ketone and nitrogen source can help maintain a low concentration of the primary amine product at any given time, disfavoring the secondary amine formation.
Troubleshooting Guide: Reaction & Synthesis
This section addresses specific problems you may encounter during the synthesis, explaining the underlying causes and providing actionable solutions.
Problem: Incomplete conversion of the starting ketone, Phenyl(pyridin-2-yl)methanone.
-
Plausible Cause 1: Ineffective Imine/Iminium Ion Formation. The equilibrium between the ketone/ammonia and the imine intermediate may not be favorable under your reaction conditions. The reaction is often pH-sensitive; mildly acidic conditions (pH 4-6) are typically optimal to catalyze imine formation without deactivating the amine nucleophile.[2]
-
Solution Protocol:
-
Optimize pH: Buffer the reaction medium. Using ammonium acetate as the nitrogen source can be effective as it provides both ammonia and a pH buffer.
-
Pre-incubation: Mix the ketone and the ammonium source in the solvent and allow them to stir for a period (e.g., 1-2 hours) at the reaction temperature before adding the reducing agent. This allows the imine intermediate to form.[6] You can monitor its formation by TLC or ¹H NMR.
-
Dehydration: The reaction produces water, which can shift the equilibrium back to the starting materials. Adding a dehydrating agent like molecular sieves can drive the reaction forward.
-
-
Plausible Cause 2: Insufficient Reducing Agent or Inactive Reagent. The reducing agent may have degraded due to improper storage or may have been consumed by reacting with the solvent or other components in the reaction mixture.
-
Solution Protocol:
-
Verify Reagent Quality: Use a freshly opened bottle of the reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃).
-
Increase Stoichiometry: Increase the equivalents of the reducing agent (e.g., from 1.5 eq to 2.0 eq).
-
Staged Addition: Add the reducing agent in portions over time to maintain an effective concentration throughout the reaction.
-
Problem: The major product is the alcohol, Phenyl(pyridin-2-yl)methanol.
-
Plausible Cause: Non-selective Reduction. This is the classic side reaction when using a strong, non-selective reducing agent like sodium borohydride (NaBH₄).[2] NaBH₄ can reduce the ketone carbonyl group directly, often much faster than the imine can form and be reduced.
-
Solution Protocol:
-
Change Reducing Agent: Switch to a more selective, imine-preferring reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this reason.[2][8] They are less reactive towards ketones at the mildly acidic pH required for imine formation.
-
Two-Step Procedure: If you must use NaBH₄, adopt a two-step approach. First, form the imine and confirm its presence (e.g., by TLC or NMR). Then, cool the reaction and add the NaBH₄. This temporal separation minimizes the ketone's exposure to the reductant.
-
Problem (Leuckart Reaction-Specific): My product is the N-formyl amide, not the free amine.
-
Plausible Cause: In the Leuckart-Wallach reaction, formic acid can act as a formylating agent on the newly formed amine, especially at high temperatures, yielding N-[phenyl(pyridin-2-yl)methyl]formamide.[5] This is an inherent feature of this reaction pathway.
-
Solution Protocol:
-
Incorporate a Hydrolysis Step: Do not consider the reaction complete after the initial heating. After the reductive amination stage, the N-formyl derivative must be hydrolyzed.
-
Acid Hydrolysis: Cool the reaction mixture, dilute it with water, and add a strong acid like concentrated hydrochloric acid. Heat the mixture (e.g., reflux) for several hours to hydrolyze the amide to the free amine (as its hydrochloride salt).
-
Work-up: After hydrolysis, cool the mixture and basify with a strong base (e.g., NaOH) to a pH > 10 to deprotonate the amine hydrochloride and allow for extraction of the free amine into an organic solvent.[9]
-
Common By-products Summary
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Analytical Signature |
| This compound (Product) | C₁₂H₁₂N₂ | 184.24 | Benzylic CH proton (~4.5-5.0 ppm), broad NH₂ signal.[10] |
| Phenyl(pyridin-2-yl)methanone (Starting Material) | C₁₂H₁₀NO | 183.22 | Absence of benzylic CH or NH protons. Ketone C=O stretch in IR (~1670 cm⁻¹). |
| Phenyl(pyridin-2-yl)methanol (Alcohol By-product) | C₁₂H₁₁NO | 185.23 | Benzylic CH-OH proton (~5.5-6.0 ppm), broad OH signal.[11] |
| di[phenyl(pyridin-2-yl)methyl]amine (Secondary Amine) | C₂₄H₂₁N₃ | 351.45 | High MW peak in MS. Absence of NH₂ protons, presence of a single NH proton. |
| N-[phenyl(pyridin-2-yl)methyl]formamide (Formyl By-product) | C₁₃H₁₂N₂O | 212.25 | Presence of a formyl proton signal (~8.0-8.5 ppm) in ¹H NMR. |
Troubleshooting Guide: Work-up & Purification
Problem: My product "oils out" during recrystallization.
-
Plausible Cause 1: Solvent Choice. The boiling point of the chosen recrystallization solvent may be higher than the melting point of your product or its impurities, causing it to melt rather than dissolve and then crystallize.[7]
-
Plausible Cause 2: High Impurity Load. Significant amounts of impurities can depress the melting point of the mixture and inhibit crystal lattice formation.[7]
-
Plausible Cause 3: Rapid Cooling. Cooling the solution too quickly can cause the product to crash out of solution as an amorphous oil instead of forming ordered crystals.
-
Solution Protocol:
-
Slow Down Cooling: After dissolving the crude product in a minimal amount of hot solvent, cover the flask and allow it to cool slowly to room temperature on the benchtop before moving it to an ice bath.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask at the solvent line with a glass rod or adding a seed crystal of pure product to provide a nucleation site.[7]
-
Re-evaluate Solvent System: If oiling persists, re-heat the solution to re-dissolve the oil, add a small amount of a co-solvent in which the product is less soluble (an "anti-solvent"), and cool slowly. Alternatively, remove the solvent in vacuo and attempt recrystallization from a different, lower-boiling point solvent system.[7]
-
Consider Salt Formation: Amines can often be purified more effectively as their crystalline salts. Dissolve the crude amine in a solvent like isopropanol or ethyl acetate and add a solution of HCl in ether/isopropanol to precipitate the hydrochloride salt, which is often a well-behaved crystalline solid. The free base can be regenerated after purification.
-
Problem: I am having difficulty separating the product amine from the alcohol by-product by column chromatography.
-
Plausible Cause: Similar Polarity. The amine product and the alcohol by-product often have very similar polarities, leading to poor separation (co-elution) on silica gel.
-
Solution Protocol:
-
Utilize Acid-Base Extraction: This is the most effective method. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral alcohol by-product and unreacted ketone will remain in the organic layer. Separate the layers. Then, basify the aqueous layer with a strong base (e.g., 6M NaOH) to pH > 10 and extract the purified free amine back into an organic solvent.
-
Modify the Mobile Phase: If chromatography is necessary, adding a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide to the mobile phase can improve the peak shape of the amine and may enhance separation from the alcohol by deactivating acidic sites on the silica gel.
-
Visualized Pathways and Workflows
Reductive Amination: Main Reaction and Side Pathways
The following diagram illustrates the central reductive amination pathway for the synthesis of this compound and the two major competing side reactions.
Caption: Main and side reaction pathways in reductive amination.
Troubleshooting Workflow: Low Reaction Yield
This decision tree provides a logical workflow for diagnosing and resolving issues of low product yield.
Caption: A troubleshooting decision tree for low reaction yield.
References
-
Eschweiler-Clarke Reaction. NROChemistry. Available from: [Link]
-
Eschweiler–Clarke reaction. Wikipedia. Available from: [Link]
-
What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. Available from: [Link]
-
Eschweiler-Clarke Reaction. SynArchive. Available from: [Link]
-
This compound. ChemBK. Available from: [Link]
- US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
-
Grignard Reaction. University of Wisconsin-Madison. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Leuckart reaction. Wikipedia. Available from: [Link]
-
This compound. Synthonix, Inc. Available from: [Link]
- CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. Google Patents.
-
Studies on the Leuckart Reaction. Journal of the American Chemical Society. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Grignard reaction. Wikipedia. Available from: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]
-
Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones. Scribd. Available from: [Link]
-
THE LEUCKART REACTION. Organic Reactions. Available from: [Link]
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available from: [Link]
-
Reductive amination difficulties - poor conversion. Reddit. Available from: [Link]
-
Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. ResearchGate. Available from: [Link]
-
Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. ResearchGate. Available from: [Link]
-
A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. MDPI. Available from: [Link]
-
The Grignard Reaction (Experiment). Chemistry LibreTexts. Available from: [Link]
-
Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. ResearchGate. Available from: [Link]
-
Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Derivatives. ResearchGate. Available from: [Link]
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- 11. (+/-)-Phenyl(pyridin-2-yl)methanol | 14159-57-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Purification of Phenyl(pyridin-2-yl)methanamine
Welcome to the Technical Support Center for the purification of Phenyl(pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this versatile compound. Here, you will find a question-and-answer format that directly addresses specific issues, detailed experimental protocols, and expert insights to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound via reductive amination of 2-pyridinecarboxaldehyde and aniline?
When synthesizing this compound through the reductive amination of 2-pyridinecarboxaldehyde and aniline, several impurities can arise. Understanding these potential byproducts is the first step toward a successful purification strategy.
-
Unreacted Starting Materials: Residual 2-pyridinecarboxaldehyde and aniline are common impurities. Aniline can often be removed with an acidic wash, while the aldehyde may require chromatographic separation.
-
Imine Intermediate: Incomplete reduction can leave the intermediate N-(pyridin-2-ylmethylene)aniline in your crude product. This imine is susceptible to hydrolysis, especially during aqueous workups.[1][2]
-
Over-alkylation Products: The newly formed secondary amine can potentially react further with the aldehyde, leading to tertiary amine byproducts.
-
Byproducts from Reducing Agent: Depending on the reducing agent used (e.g., sodium borohydride), borate salts can be present and are typically removed during an aqueous workup.
Q2: My purification by column chromatography is not giving me the desired separation. What can I do?
Column chromatography is a powerful technique for purifying this compound.[3] If you are experiencing poor separation, consider the following troubleshooting steps:
-
Optimize Your Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes.[3] Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexanes) and gradually increase the polarity. A shallow gradient often provides better resolution. For basic compounds like this, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can prevent tailing and improve peak shape.
-
Check Your Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly.
-
Sample Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-2% of the weight of the silica gel. For difficult separations, this may need to be even lower.
-
Dry Loading: If your compound has low solubility in the initial eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting powder can then be carefully added to the top of your column.
Q3: I'm trying to recrystallize this compound, but it's "oiling out." How can I fix this?
"Oiling out," where the compound separates as a liquid rather than forming crystals, is a common issue in recrystallization. Here’s how to troubleshoot it:
-
Re-evaluate Your Solvent Choice: The ideal solvent will dissolve the compound when hot but not at room temperature. For this compound, consider methyl tert-butyl ether (MTBE) or a mixed solvent system like ethanol/water.[3]
-
Use a Mixed Solvent System: If a single solvent isn't working, a two-solvent system can be effective. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Slow Cooling is Crucial: Rapid cooling often promotes oiling out. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.
-
Scratch the Flask: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, adding a tiny crystal to the cooled solution can initiate crystallization.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low yield after purification | - Incomplete reaction. - Product loss during workup or transfers. - Using too much solvent during recrystallization. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Be meticulous with transfers and extractions. - Use the minimum amount of hot solvent necessary to dissolve the compound for recrystallization. |
| Persistent colored impurities | - Highly conjugated byproducts. - Oxidation of the amine. | - Consider treating the crude product with activated carbon before the final purification step. - Purify under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to air. |
| Broad or tailing peaks in HPLC analysis | - Interaction of the basic amine with acidic silanol groups on the column. - Inappropriate mobile phase pH. | - Use a mobile phase containing a small amount of a basic modifier like triethylamine or an acidic modifier like formic or phosphoric acid to improve peak shape. - Ensure the mobile phase pH is appropriate for the analysis of a basic compound. |
| Product appears as a salt instead of a free base | - Incomplete neutralization during workup. | - Ensure the aqueous layer is sufficiently basic (pH > 10) during the final extraction step. - Wash the organic layer with a saturated sodium bicarbonate solution. |
Experimental Protocols
Purification by Column Chromatography
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude material.
1. Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptanes)
-
Ethyl acetate
-
Triethylamine (optional)
-
Glass column, flasks, and other standard laboratory glassware
2. Procedure:
-
Solvent System Selection: Determine the optimal eluent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing:
-
Secure a glass column vertically.
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Do not let the silica run dry.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the low-polarity mobile phase.
-
Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions and monitor their composition by TLC.
-
-
Isolation:
-
Combine the pure fractions containing this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Purification by Recrystallization (Two-Solvent Method)
This method is effective for removing impurities with different solubility profiles from the desired product.[4]
1. Materials:
-
Crude this compound
-
Ethanol (Solvent 1 - "good" solvent)
-
Water (Solvent 2 - "poor" solvent)
-
Erlenmeyer flask, hot plate, and other standard laboratory glassware
2. Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve it completely.
-
Addition of "Poor" Solvent: While the solution is hot, add water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
-
Purity Assessment
The purity of this compound should be assessed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is suitable for determining the purity of this compound.
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water, often with an additive like formic acid or phosphoric acid to improve peak shape.[5]
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the purified product and identifying any remaining impurities. The aromatic region of the ¹H NMR spectrum is particularly useful for assessing purity, as signals from aromatic impurities will be apparent.
Visualizing the Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
-
SIELC Technologies. Separation of Methanone, phenyl-2-pyridinyl- on Newcrom R1 HPLC column. Available from: [Link]
-
MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. Available from: [Link]
-
Sun, X. et al. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
-
SIELC Technologies. HPLC Determination of 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride on Primesep 100 Column. Available from: [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. Available from: [Link]
-
Thorat, B. R. et al. SYNTHESIS OF 1-({7-METHOXY-2-[4-(METHYLSULFANYL) PHENYL]-1- BENZOFURAN-5-YL}-N-[(N-ETHYLPYRROLIDIN-2-YL) METHYL]METHANAMINE BY REDUCTIVE AMINATION. ResearchGate. Available from: [Link]
-
ChemBK. This compound. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Pelter, A. et al. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. Available from: [Link]
-
Reddit. Recrystallization with two solvents. Available from: [Link]
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
- Google Patents. Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. Reductive Amination. Available from: [Link]
-
ChemRxiv. Streamlining the Synthesis of Pyridones through Oxidative Amination. Available from: [Link]
-
IOSR Journal of Applied Chemistry. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available from: [Link]
-
PubMed. Reductive amination of tertiary anilines and aldehydes. Available from: [Link]
-
ResearchGate. Reductive aminations of aldehydes with aniline (Aq‐Fe, NaBH4, CPME, 40... Available from: [Link]
-
ResearchGate. Protein purification troubleshooting. Available from: [Link]
-
Organic & Biomolecular Chemistry. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available from: [Link]
-
ResearchGate. Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Available from: [Link]
-
ResearchGate. Solvent-Free Preparation of Novel 2-[Phenyl (Pyridine-2-Ylamino) Methyl] Phenols as Pseudo-Betti Processor for Natural Products. Available from: [Link]
-
YouTube. Common Problems During His-tag Purification. Available from: [Link]
Sources
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- 2. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 3. This compound | 39930-11-5; 59575-91-6 | Benchchem [benchchem.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Separation of Methanone, phenyl-2-pyridinyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Enhancing the Stability of Phenyl(pyridin-2-yl)methanamine and Its Derivatives
Welcome to the dedicated technical support center for Phenyl(pyridin-2-yl)methanamine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize this important chemical scaffold. Our goal is to provide you with in-depth, field-proven insights and practical solutions to common stability challenges encountered during research and development. By understanding the underlying chemical principles, you can ensure the integrity of your experiments and the reliability of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the stability and handling of this compound.
Q1: What are the primary factors that compromise the stability of this compound?
A: this compound is susceptible to degradation from several environmental factors. The primary culprits are atmospheric oxygen, moisture, elevated temperatures, and light.[1] The benzylic amine functional group is particularly prone to oxidation.[2] Amines are also often hygroscopic, meaning they can readily absorb moisture from the air, which can lead to hydrolysis or catalyze other degradation pathways.[3]
Q2: What are the ideal long-term storage conditions for this compound powder?
A: To ensure maximum long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial to protect it from light.[1] The vial should be placed in a desiccator to minimize moisture exposure and stored at low temperatures, ideally -20°C. For optimal protection, the vial headspace should be purged with an inert gas like argon or nitrogen before sealing.[2]
Q3: I need to prepare a solution for my experiment. What is the best practice for handling the compound and the resulting solution?
A: All handling of solid this compound should be performed under an inert atmosphere, such as in a glovebox or using a Schlenk line, to prevent exposure to air and moisture.[2][4] Use only anhydrous, deoxygenated solvents for preparing solutions.[2] Solutions should be prepared fresh for immediate use whenever possible. If short-term storage is necessary, store the solution in a sealed vial with an inert gas headspace at 2-8°C.[2]
Q4: My this compound, which was initially a pale yellow powder, has turned brownish and appears slightly gummy. Is it still usable?
A: A significant change in color and physical appearance is a strong indicator of degradation.[2] This is likely due to oxidation and/or reaction with atmospheric moisture. It is highly recommended that you assess the purity of the material using an analytical technique such as High-Performance Liquid Chromatography (HPLC), Thin Layer Chromatography (TLC), or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding.[2] For quantitative and sensitive applications, using a fresh, pure batch of the compound is the safest course of action to ensure reproducible results.
Section 2: Troubleshooting Guide for Experimental Challenges
This guide provides solutions to specific problems you may encounter during your experiments.
Q: I'm analyzing a sample of my reaction mixture containing a this compound derivative by HPLC, and I see a new, significant peak that wasn't there initially. What could this impurity be?
A: The appearance of a new, more polar peak in a reverse-phase HPLC chromatogram often points to an oxidation product. The most probable degradation pathway for a benzylic amine like this compound is oxidation.
-
Causality: The methanamine carbon is readily oxidized, first to an imine intermediate, which can then be hydrolyzed to the corresponding ketone, Phenyl(pyridin-2-yl)methanone.[2] This ketone is a very common degradation product for related structures.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the molecular weight of the species in the new peak. The mass should correspond to the oxidized ketone product (M.W. 183.21 for Phenyl(pyridin-2-yl)methanone).
-
Synthesize a Standard: If possible, synthesize or purchase a small amount of the suspected ketone to use as an analytical standard to confirm its retention time.[5]
-
Prevent Further Degradation: Re-evaluate your experimental setup. Ensure all solvents are thoroughly deoxygenated and that the reaction is maintained under a strict inert atmosphere (e.g., nitrogen or argon) at all times.[6][7] Consider the use of antioxidants if compatible with your reaction chemistry.
-
Q: My reaction is consistently yielding a complex mixture of byproducts, and I suspect my starting material is degrading under the reaction conditions. How can I test this hypothesis?
A: This is a common issue, especially in reactions that require elevated temperatures or prolonged reaction times. To isolate the variable, you should perform a forced degradation study (also known as a stress testing study).[8][9]
-
Causality: Forced degradation studies intentionally expose the compound to harsh conditions to rapidly identify potential degradation pathways and products that might occur under your experimental conditions or during long-term storage.[10][11]
-
Troubleshooting Workflow: The following workflow can help you diagnose the issue.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
-
Actionable Advice: Run control reactions where your this compound derivative is subjected to the reaction conditions (solvent, temperature, base/acid if applicable) but without a key reactant. Analyze the resulting mixture to see if the byproducts form. If they do, you must optimize your reaction to be faster or run at a lower temperature.
Section 3: Key Protocols & Methodologies
Adherence to standardized protocols is critical for ensuring the stability and integrity of your compounds.
Protocol 1: Standard Procedure for Storage and Handling
This protocol outlines the best practices for handling this compound to minimize degradation.[1][4][6]
Materials:
-
This compound (solid)
-
Amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen) source
-
Glovebox or Schlenk line
-
Anhydrous, deoxygenated solvents
-
Gastight syringes and clean, dry needles
-
Desiccator
-
-20°C Freezer and 2-8°C Refrigerator
Procedure for Storing Solid Compound:
-
Upon receipt, place the manufacturer's sealed container inside a desiccator in a -20°C freezer.
-
For long-term storage of aliquots, weigh the desired amount of powder inside a glovebox.
-
Place the aliquot in a clean, dry amber glass vial.
-
Backfill the vial with inert gas, seal tightly with the PTFE-lined cap, and wrap the cap with parafilm for an extra seal.
-
Label the vial clearly and store it at -20°C.
Procedure for Preparing Solutions:
-
All glassware must be oven-dried (e.g., 125°C overnight) and cooled under an inert atmosphere.[7]
-
Perform all manipulations, including weighing and solvent addition, under a positive pressure of inert gas (glovebox or Schlenk line).
-
Use a clean, dry syringe to transfer anhydrous, deoxygenated solvent into the vial containing the pre-weighed compound.
-
If the solution is not for immediate use, store it in the sealed vial with an inert gas headspace at 2-8°C for no more than a few days.[2] Visually inspect for color change before each use.
Caption: Workflow for handling air-sensitive this compound.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for stress testing to identify potential degradants, based on ICH guidelines.[8][9] A target degradation of 5-20% is generally recommended to ensure that the analytical method is not overwhelmed but that secondary degradants can be observed.[10]
Materials:
-
This compound derivative
-
0.1 M HCl, 0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, Methanol, and Acetonitrile
-
Calibrated oven, Photostability chamber
-
HPLC-UV-MS system
Procedure:
-
Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, store a solution at 60°C for 48 hours. Prepare/dilute samples for HPLC analysis.
-
Photolytic Degradation: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Analyze by HPLC.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method, preferably with MS detection to aid in peak identification.
| Stress Condition | Typical Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C | Generally stable, potential for minor degradation at extreme conditions. |
| Base Hydrolysis | 0.1 M NaOH, 60°C | Generally stable; some derivatives may be less stable. |
| Oxidation | 3% H₂O₂, RT | High risk. Imine and Ketone formation. N-oxidation. |
| Thermal | 80°C (solid), 60°C (solution) | Potential for oxidation and other complex reactions. |
| Photolysis | 1.2 million lux hours | Potential for complex radical-based degradation. |
| Table 1: Summary of conditions and expected outcomes for a forced degradation study. |
Section 4: Understanding Key Degradation Pathways
Knowledge of the most likely chemical transformations is key to preventing them. For this compound and its derivatives, oxidation is the primary concern.
Oxidative Degradation
The benzylic C-H bond is activated by both the phenyl and pyridyl rings, and the lone pair on the nitrogen atom makes the amine group susceptible to oxidation.
Caption: The primary oxidative degradation pathway. (Note: Placeholder images are used. In a real scenario, chemical structures would be depicted.)
This pathway highlights why excluding oxygen (air) is the most critical step in preserving the integrity of these compounds. The resulting ketone, Phenyl(pyridin-2-yl)methanone, has significantly different chemical properties and will almost certainly be inactive or have off-target activity in biological assays.
References
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial.
-
Stability issues and proper storage of 4-Chlorophenyl-2-pyridinylmethanol. Benchchem.
-
Air Sensitive Compounds. Ossila.
-
Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
-
Air-Sensitive Chemistry: Practical and Safety Considerations. Fisher Scientific.
-
Bodor, N., & Brewster, M. E. (1993). Solubilization and stabilization of a benzylpenicillin chemical delivery system by 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical Research, 10(2), 303–308.
-
Handling air-sensitive reagents AL-134. MIT.
-
This compound. Benchchem.
-
Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340.
-
Lodha, B., Bhadane, R., Patel, B., & Killedar, D. (2008). Biodegradation of pyridine by an isolated bacterial consortium/strain and bio-augmentation of strain into activated sludge to enhance pyridine biodegradation. Biodegradation, 19(5), 717–723.
-
Bajaj, S., et al. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
-
Kumar, V., & Kumar, P. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5).
-
Shinde, S. L., et al. (2013). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Drug Delivery and Therapeutics, 3(4), 115-119.
-
This compound. ChemBK.
-
This compound | C12H12N2. PubChem.
-
Phenyl(pyridin-2-yl)methanone. Apollo Scientific.
-
Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol. Benchchem.
Sources
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- 5. 91-02-1 Cas No. | Phenyl(pyridin-2-yl)methanone | Apollo [store.apolloscientific.co.uk]
- 6. ehs.umich.edu [ehs.umich.edu]
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- 8. ajrconline.org [ajrconline.org]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. longdom.org [longdom.org]
- 11. benchchem.com [benchchem.com]
Challenges in the scale-up of Phenyl(pyridin-2-yl)methanamine production
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of Phenyl(pyridin-2-yl)methanamine. This guide is designed by application scientists to provide in-depth, field-proven insights into the challenges you may encounter. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and scalable process.
Section 1: Overview of Synthetic Pathways
The industrial production of this compound typically involves a two-stage process: first, the synthesis of the ketone intermediate, Phenyl(pyridin-2-yl)methanone (also known as 2-benzoylpyridine), followed by its conversion to the target amine. The choice of route for the ketone synthesis is a critical decision point, with each pathway presenting unique scale-up challenges.
Caption: Key synthetic routes to this compound.
The two primary routes to the key ketone intermediate are:
-
Grignard Reaction: This classic carbon-carbon bond-forming reaction involves treating a pyridine derivative, such as 2-cyanopyridine, with a phenyl Grignard reagent (e.g., phenylmagnesium bromide). While effective at the lab scale, it presents significant challenges in heat management and moisture sensitivity during scale-up.[1][2]
-
Oxidation: This route typically involves the oxidation of a more readily available precursor like 2-benzylpyridine. Strong oxidizing agents like potassium permanganate (KMnO₄) are often used.[1][3] This pathway can be more cost-effective but requires careful control of reaction conditions and presents challenges in product purification and waste management.
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis and scale-up in a question-and-answer format.
Issues in Ketone Synthesis via Grignard Reaction
Q: My Grignard reaction is sluggish or fails to initiate, especially at a larger scale. What are the likely causes and solutions?
A: This is a classic scale-up issue, often termed "initiation failure."
-
Causality: Grignard reagents are extremely sensitive to moisture and atmospheric oxygen.[1] On a small scale, glassware is easily flame-dried. On a larger scale, ensuring a completely anhydrous and inert environment in a large reactor is more complex. The surface of the magnesium turnings can also be passivated by a layer of magnesium oxide, preventing the reaction.
-
Troubleshooting Steps:
-
Rigorous Anhydrous Conditions: Ensure all solvents (e.g., THF, diethyl ether) are passed through activated alumina columns or distilled from a suitable drying agent immediately before use. The reactor must be dried under vacuum and heat, then purged multiple times with an inert gas like nitrogen or argon.
-
Magnesium Activation: The passivated MgO layer on magnesium must be disrupted.
-
Mechanical Activation: Use a stirrer to grind the magnesium turnings in situ under an inert atmosphere.
-
Chemical Activation: Add a small initiating agent. A few crystals of iodine or a few drops of 1,2-dibromoethane are commonly used. The reaction of these with magnesium is highly exothermic and exposes a fresh metal surface.
-
-
Initiate a Concentrate: Prepare a small, concentrated portion of the Grignard reagent in a separate flask. Once initiated, this can be transferred to the main reactor to start the reaction on a larger scale.
-
Q: The Grignard reaction is extremely exothermic and becomes difficult to control in our pilot plant reactor. How can we manage the thermal risk?
A: Loss of thermal control is a major safety risk, potentially leading to a runaway reaction.
-
Causality: The formation of the Grignard reagent and its subsequent reaction with the pyridine substrate are both highly exothermic.[1] The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation less efficient.
-
Mitigation Strategies:
-
Controlled Addition: Do not add all reagents at once. The phenyl halide should be added slowly and sub-surface to the magnesium suspension. Similarly, the addition of the 2-cyanopyridine to the formed Grignard reagent must be carefully controlled.
-
Efficient Cooling: The reactor must be equipped with a high-efficiency cooling jacket. Ensure the coolant flow rate is adequate for the expected heat evolution.
-
"Inverse Addition": Consider adding the Grignard reagent to the solution of 2-cyanopyridine. This keeps the concentration of the highly reactive Grignard low throughout the reaction, smoothing the heat profile.
-
Solvent Choice: Using higher-boiling solvents like THF over diethyl ether can provide a wider operating temperature window, but this must be balanced with reactivity considerations.
-
Issues in Ketone Synthesis via Oxidation
Q: Our oxidation of 2-benzylpyridine with potassium permanganate (KMnO₄) results in low yields and impure product. How can we optimize this step?
A: This is a common problem when using strong, non-selective oxidants.
-
Causality: Potassium permanganate is a very powerful oxidizing agent. If the temperature is too high or the addition is too fast, it can lead to over-oxidation and the formation of side products. The reaction itself is exothermic, which can further accelerate these unwanted pathways.[1]
-
Optimization Protocol:
-
Temperature Control: Maintain a strict temperature range, typically between 85-95°C.[1] Use a well-controlled heating mantle or oil bath and monitor the internal temperature closely.
-
Portion-wise Addition: Add the solid KMnO₄ in small portions to the heated aqueous solution of 2-benzylpyridine. This prevents a sudden temperature spike.[1]
-
Stoichiometry: Carefully control the molar ratio of KMnO₄ to the starting material. An excess will promote byproduct formation, while too little will result in incomplete conversion. A ratio of approximately 1.5 equivalents of KMnO₄ is a good starting point.[1]
-
Quenching: After the reaction is complete (monitored by TLC or HPLC), quench any excess permanganate by adding a small amount of a reducing agent like methanol or sodium bisulfite until the purple color disappears. This prevents further oxidation during workup.
-
Issues in Final Amine Synthesis (Reduction/Reductive Amination)
Q: We are reducing the ketone intermediate with sodium borohydride (NaBH₄), but the reaction is violent, with significant hydrogen gas evolution. How can this be controlled for safe scale-up?
A: This is a critical safety issue. The uncontrolled reaction of NaBH₄ with protic solvents like water or methanol is a known hazard.
-
Causality: Sodium borohydride reacts with protic solvents (hydrolysis) to release hydrogen gas, a process that is itself exothermic.[4][5] This side reaction competes with the desired reduction of the ketone. The heat generated can accelerate the hydrolysis, leading to a dangerous runaway reaction with rapid gas evolution.[4][6]
-
Control Measures:
-
Stabilize the NaBH₄ Solution: The rate of hydrolysis is significantly reduced under basic conditions. Adding a small amount of sodium hydroxide (e.g., to bring the pH to ~12) to the aqueous or methanolic NaBH₄ solution dramatically improves its stability.[4]
-
Temperature Control: Perform the addition of the NaBH₄ solution at a reduced temperature (e.g., below 20°C) using an ice bath.[1]
-
Portion-wise Addition: Never add the full amount of borohydride at once. Add it in small portions or as a slow, continuous drip, ensuring the internal temperature does not exceed a set limit (e.g., 40°C).[1]
-
Adequate Headspace and Venting: The reactor must have sufficient headspace and be equipped with a properly sized vent to safely handle the hydrogen gas that is inevitably produced. Ensure the venting system is directed to a safe area, away from ignition sources.
-
Caption: Workflow for controlled NaBH₄ reduction at scale.
Section 3: Purification Challenges
Q: What is the most efficient method for purifying the final this compound product at the multi-kilogram scale?
A: Large-scale purification requires moving away from routine lab techniques towards more industrially viable methods.
-
Causality: While column chromatography is excellent for small-scale purification, it is often economically and practically unfeasible for large quantities due to high solvent consumption and low throughput.[7]
-
Recommended Methods:
-
Crystallization: This is the preferred method for industrial purification. The goal is to find a solvent system where the desired product has high solubility at elevated temperatures but low solubility at colder temperatures, while impurities remain in solution.
-
Solvent Screening: Screen various solvents and solvent mixtures. Methyl tert-butyl ether (MTBE) and mixtures of ethanol/water are reported to be effective for this class of compounds.[7]
-
-
Distillation: If the product is thermally stable and has a boiling point sufficiently different from impurities, vacuum distillation can be a highly effective and scalable purification method.
-
Acid-Base Extraction: As an amine, the product can be selectively extracted. Dissolve the crude material in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the purified amine re-extracted into an organic solvent.
-
Section 4: Frequently Asked Questions (FAQs)
Q: For a new large-scale production campaign, which synthetic route to the ketone intermediate is generally recommended?
A: The choice depends on a balance of factors including raw material cost, safety infrastructure, and environmental considerations. The oxidation route is often favored in industrial settings if the starting material (e.g., 2-benzylpyridine) is significantly cheaper and more readily available than the pyridine derivatives needed for the Grignard route. While the oxidation involves handling strong oxidants and managing a significant waste stream (MnO₂), these are often considered more manageable engineering challenges at scale than the rigorous anhydrous conditions and thermal hazards of a large Grignard reaction.
Q: What are the most critical process parameters (CPPs) to monitor and control during the scale-up of the reduction step with NaBH₄?
A: Based on the known hazards, the following CPPs are critical:
-
Temperature: This is the most critical parameter for controlling the rates of both the desired reaction and the hazardous hydrolysis side reaction.
-
Reagent Addition Rate: Directly impacts the rate of heat generation.
-
pH of the NaBH₄ solution: Determines the stability of the reducing agent and the rate of hydrogen evolution.[4]
-
Stirring Rate: Ensures homogenous heat distribution and prevents localized "hot spots."
Q: Are there any "greener" alternatives to the classical reagents used in this synthesis?
A: Yes, green chemistry principles can be applied.
-
For the Reduction Step: The most ideal green alternative is catalytic hydrogenation .[8] Using hydrogen gas with a catalyst (e.g., Palladium on carbon) produces only water as a byproduct. This avoids the use of hydride reagents and the associated quenching and waste disposal issues. However, it requires specialized high-pressure reactor systems.
-
For the Oxidation Step: While KMnO₄ is effective, it has poor atom economy and produces stoichiometric manganese waste. Alternative catalytic oxidation systems using molecular oxygen or hydrogen peroxide as the terminal oxidant are areas of active research.[9]
Section 5: Detailed Experimental Protocols
Protocol 1: Pilot-Scale Synthesis of Phenyl(pyridin-2-yl)methanone via Oxidation[1]
| Reagent/Solvent | Lab Scale (10g) | Pilot Scale (1 kg) | Molar Eq. |
| 2-Benzylpyridine | 10.0 g | 1.00 kg | 1.0 |
| Water | 100 mL | 10.0 L | - |
| Potassium Permanganate | 14.0 g | 1.40 kg | 1.5 |
| Methanol (for quench) | ~5 mL | ~500 mL | - |
| Ethyl Acetate | 150 mL | 15.0 L | - |
| Petroleum Ether | 50 mL | 5.0 L | - |
Procedure:
-
Charge a suitable glass-lined reactor with 2-benzylpyridine (1.0 eq.) and water.
-
Begin vigorous stirring and heat the mixture to 85°C.
-
Once at temperature, begin the portion-wise addition of potassium permanganate (1.5 eq.). Monitor the internal temperature closely, ensuring it does not exceed 95°C. The addition process may take 1-2 hours.
-
After the addition is complete, hold the reaction mixture at 85-95°C for 4 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to 60°C and carefully add methanol to quench any excess permanganate. The purple color should dissipate.
-
Add ethyl acetate to the reactor and cool the slurry further to 30°C.
-
Filter the mixture to remove the manganese dioxide (MnO₂) solids. A filter aid (e.g., Celite) may be necessary for efficient filtration. Wash the filter cake with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel (or perform a liquid-liquid extraction in the reactor if equipped). Separate the organic layer.
-
Wash the organic layer with water, then with brine.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Add petroleum ether to the residue, heat to dissolve, then cool to 0-5°C to crystallize the Phenyl(pyridin-2-yl)methanone. Filter and dry the solid product.
Protocol 2: Pilot-Scale Controlled Reduction using Stabilized NaBH₄[1][4]
| Reagent/Solvent | Lab Scale (10g) | Pilot Scale (1 kg) | Molar Eq. |
| Phenyl(pyridin-2-yl)methanone | 10.0 g | 1.00 kg | 1.0 |
| Methanol | 100 mL | 10.0 L | - |
| Sodium Borohydride | 2.1 g | 210 g | 1.0 |
| Sodium Hydroxide (1M aq.) | ~1 mL | ~100 mL | - |
| Water | 100 mL | 10.0 L | - |
| Dichloromethane | 100 mL | 10.0 L | - |
Procedure:
-
Charge the reactor with Phenyl(pyridin-2-yl)methanone (1.0 eq.) and methanol.
-
Cool the solution to below 20°C using an efficient cooling system.
-
In a separate vessel, prepare the stabilized reducing solution by dissolving sodium borohydride (1.0 eq.) in methanol (or water) and adding sodium hydroxide solution until the pH is >10.
-
Slowly add the stabilized NaBH₄ solution to the ketone solution, ensuring the internal temperature does not exceed 40°C.
-
After the addition is complete, stir the reaction mixture for 30 minutes and monitor by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the methanol.
-
Add water and dichloromethane to the residue and stir for 30 minutes.
-
Separate the organic layer, and extract the aqueous layer again with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Phenyl(pyridin-2-yl)methanol. Note: This protocol yields the alcohol, which is a common precursor. For direct amination, reaction conditions would be modified to include an ammonia source.
References
- BenchChem. Scaling up the synthesis of 4-Chlorophenyl-2-pyridinylmethanol for pilot production.
- IChemE. Chemical reaction hazards associated with the use of sodium borohydride.
- ACS Publications. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. Organic Letters.
- BenchChem. This compound | 39930-11-5; 59575-91-6.
- ChemBK. This compound.
- riomaisseguro.rio.rj.gov.br. Sodium Borohydride Reaction With Water.
- Almac. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy.
- DakotaChem. Optimizing Reductive Amination: A Guide for Chemical Procurement.
- ChemicalBook. 2-Benzoylpyridine synthesis.
- Google Patents. CN104326973A - Synthesis method of 2-benzoylpyridine.
- ACS GCI Pharmaceutical Roundtable. Reductive Amination.
- ResearchGate. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy | Request PDF.
- ResearchGate. Selective Synthesis of Secondary Amines by Pt Nanowire Catalyzed Reductive Amination of Aldehydes and Ketones with Ammonia.
- PubMed. The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry.
- PMC. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. icheme.org [icheme.org]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | 39930-11-5; 59575-91-6 | Benchchem [benchchem.com]
- 8. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Catalytic Cycles Involving Phenyl(pyridin-2-yl)methanamine Complexes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Phenyl(pyridin-2-yl)methanamine complexes in catalytic applications. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction conditions and overcome common experimental hurdles.
Introduction to this compound Ligands
This compound and its derivatives are a class of N,N-bidentate ligands that have garnered significant interest in homogeneous catalysis. The combination of a pyridine ring and a methanamine moiety offers a unique electronic and steric profile, enabling the stabilization of various transition metal centers and facilitating a wide range of catalytic transformations, including cross-coupling reactions, C-H activation, and asymmetric synthesis.[1][2] The pyridine nitrogen acts as a σ-donor, while the amine can be readily modified to tune the ligand's properties. However, the inherent characteristics of the pyridine moiety can also present challenges, such as catalyst inhibition.[3][4] This guide will address these challenges and provide systematic approaches to optimize your catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: My catalytic reaction with a this compound complex is showing low to no conversion. What are the most common initial checks?
A1: Low conversion is a frequent issue and often points to several key factors. A systematic initial check should include:
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen). The active catalytic species, particularly Pd(0) or Ni(0) complexes, are highly sensitive to oxygen, which can lead to irreversible catalyst oxidation and deactivation.[3][5] Solvents and reagents should be thoroughly degassed.
-
Reagent Purity: Verify the purity of your starting materials, including the substrate, coupling partner, and the this compound ligand itself. Impurities can act as catalyst poisons.[3] For instance, boronic acids are known to degrade upon storage.[5]
-
Catalyst Precursor and Ligand Integrity: Ensure the metal precursor and the ligand have not degraded. It is advisable to use freshly opened or properly stored reagents.
Q2: I am observing the formation of a black precipitate (e.g., palladium black) in my reaction. What does this indicate and how can I prevent it?
A2: The formation of a black precipitate, typically palladium or nickel black, is a clear sign of catalyst decomposition and aggregation into an inactive state.[3] This is often caused by:
-
High Temperatures: Excessively high reaction temperatures can accelerate the rate of catalyst decomposition.[3]
-
Insufficient Ligand-to-Metal Ratio: An inadequate amount of the this compound ligand may not be sufficient to stabilize the metal center, leading to aggregation.[3]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the active catalytic species.
To prevent this, consider lowering the reaction temperature, increasing the ligand-to-metal ratio, or screening different solvents.[3]
Q3: How does the pyridine nitrogen of the this compound ligand affect the catalytic cycle?
A3: The lone pair of electrons on the pyridine nitrogen can be a double-edged sword. While it is essential for coordinating to the metal center and forming the active catalyst, it can also strongly coordinate to the metal, potentially leading to catalyst inhibition or poisoning, especially in the case of Pd(II) species.[3][4] The choice of metal precursor and reaction conditions is critical to mitigate this effect. Using a Pd(0) source, for example, can sometimes be advantageous as Pd(0) has a weaker affinity for σ-donating ligands like pyridine compared to the more electrophilic Pd(II).[4]
Troubleshooting Guide
This section provides a more detailed approach to resolving specific issues you may encounter during your experiments.
Issue 1: Low Reaction Yield and/or Slow Reaction Rate
Low yields and sluggish reactions are often interconnected and can be addressed by systematically optimizing the reaction parameters.
Underlying Causes and Solutions:
-
Suboptimal Ligand-to-Metal Ratio: The stoichiometry between the this compound ligand and the metal precursor is critical. An excess of ligand can sometimes inhibit the reaction by occupying coordination sites, while an insufficient amount can lead to catalyst decomposition.
-
Troubleshooting Protocol: Screen a range of ligand-to-metal ratios (e.g., 1:1, 1.2:1, 1.5:1, 2:1) to identify the optimal balance for your specific reaction.
-
-
Inappropriate Choice of Base: The base is not merely a stoichiometric reagent but an integral part of the catalytic cycle. Its strength, solubility, and nature of the counter-ion can significantly impact the reaction outcome.[5]
-
Troubleshooting Protocol: Screen a variety of bases, including inorganic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and organic bases (e.g., DBU, Et₃N), to find the most effective one for your substrate combination.
-
-
Solvent Effects: The solvent influences the solubility of reagents, the stability of intermediates, and the overall rate of the reaction.[6][7][8]
-
Troubleshooting Protocol: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dioxane, THF, DMF, DMSO). The optimal solvent will depend on the specific reaction and substrates.[8]
-
Data Presentation: Solvent Screening for a Hypothetical Suzuki-Miyaura Coupling
| Solvent | Polarity (Dielectric Constant) | Yield (%) |
| Toluene | 2.4 | 45 |
| THF | 7.6 | 65 |
| 1,4-Dioxane | 2.2 | 78 |
| DMF | 36.7 | 85 |
| DMSO | 46.7 | 55 (with side products) |
This data is illustrative and serves as an example of how to present screening results.
Issue 2: Poor Selectivity (Regio- or Chemoselectivity)
Undesired side reactions, such as hydrodehalogenation or homocoupling, can lead to a mixture of products and reduce the yield of the desired compound.[5]
Underlying Causes and Solutions:
-
Reaction Temperature: Temperature can have a profound effect on selectivity. While higher temperatures can increase reaction rates, they may also promote undesired pathways.[5]
-
Troubleshooting Protocol: Carefully screen a range of temperatures, starting from a lower temperature and gradually increasing it. Analyzing the product distribution at each temperature will help identify the optimal window for selectivity.
-
-
Moisture and Air Sensitivity: The presence of water or oxygen can lead to side reactions like the homocoupling of boronic acids in Suzuki-Miyaura reactions.[5]
-
Troubleshooting Protocol: Ensure all reagents and solvents are scrupulously dried and degassed. Employ robust techniques for maintaining an inert atmosphere throughout the reaction.
-
Experimental Workflow for Optimizing Selectivity
Caption: A systematic workflow for troubleshooting poor selectivity in catalytic reactions.
Issue 3: Catalyst Deactivation
Catalyst deactivation is a significant challenge that can halt the reaction prematurely.
Underlying Causes and Solutions:
-
Product Inhibition: The product of the reaction may coordinate more strongly to the metal center than the starting materials, leading to catalyst inhibition. This is a known issue with pyridine-containing products.[3]
-
Troubleshooting Protocol: If product inhibition is suspected, try to run the reaction at a lower substrate concentration or consider techniques for in-situ product removal if feasible.
-
-
Ligand Degradation: The this compound ligand itself may degrade under harsh reaction conditions (e.g., high temperatures, strongly coordinating solvents).
-
Troubleshooting Protocol: Analyze the reaction mixture for signs of ligand degradation using techniques like LC-MS. If degradation is confirmed, consider using a more robust ligand derivative or milder reaction conditions.
-
Catalytic Cycle and Deactivation Pathways
Caption: A simplified catalytic cycle with common deactivation pathways for metal complexes.
Experimental Protocols
General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol serves as a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe.
-
Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol %) and the this compound ligand (2.2-4.4 mol %) in the same degassed solvent.
-
Reaction Initiation: Add the catalyst solution to the reaction flask via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature and monitor its progress by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water. The organic layer is then dried, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
References
- BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
- BenchChem. (2025).
- Özdemir, E., & Şahin, E. (2024). Phenyl(pyridin-2-yl)methanone asymmetric reduction using the novel inscribed design-focused multi-response nonlinear optimization model in the presence of Leuconostoc pseudomesenteroides N13 biocatalyst.
- BenchChem. (2025).
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
- G-M., A., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity.
- Jessop, P. G. (2011). Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience.
- Jessop, P. G. (2016). rational improvements of catalysts via manipulation of solvent interactions. Catalysis Science & Technology (RSC Publishing).
- ResearchGate. (n.d.).
- BenchChem. (2025). effect of solvent on the performance of (2-(Diphenylphosphino)phenyl)methanamine.
- Fallah-Mehrjardi, M., Kargar, H., & Munawar, K. (2025). A review of bidentate NN and NO Schiff base ligands and metal complexes. Inorganica Chimica Acta.
- Khan, I., et al. (n.d.). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI.
Sources
- 1. A review of bidentate NN and NO Schiff base ligands and metal complexes | Semantic Scholar [semanticscholar.org]
- 2. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. infoscience.epfl.ch [infoscience.epfl.ch]
- 7. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Phenyl(pyridin-2-yl)methanamine Stability and Analysis
Welcome to the technical support center for Phenyl(pyridin-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the degradation and prevention of this compound during experimental procedures.
I. Introduction to this compound Stability
This compound is a versatile building block in medicinal chemistry and materials science. Its structure, which combines a phenyl group, a pyridine ring, and a benzylic amine, makes it susceptible to specific degradation pathways. Understanding these pathways is critical for ensuring the integrity of your experimental results and the stability of your products. This guide will walk you through the potential degradation mechanisms and provide actionable strategies for prevention and analysis.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your work with this compound.
Question 1: I am observing unexpected peaks in the HPLC analysis of my this compound sample that has been stored for a short period. What could be the cause?
Answer:
The appearance of new peaks in your chromatogram is a strong indicator of degradation. Based on the structure of this compound, the most probable cause is oxidative degradation .[1][2] The benzylic amine is particularly susceptible to oxidation.
Potential Degradation Products:
-
N-oxide: Oxidation of the pyridine nitrogen can lead to the formation of the corresponding N-oxide.
-
Imine: Oxidation of the benzylic amine can form an imine intermediate.
-
Aldehyde/Ketone: Further hydrolysis of the imine can yield benzaldehyde and 2-aminopyridine, or the corresponding ketone, phenyl(pyridin-2-yl)methanone.
-
Amide: More extensive oxidation can lead to the formation of N-(pyridin-2-ylmethyl)benzamide.
Causality: The lone pair of electrons on the nitrogen atom in the amine group and the pyridine ring can be readily attacked by oxidizing species, such as atmospheric oxygen, especially in the presence of light or metal ions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Recommended Actions:
-
Confirm Degradation: Use a hyphenated technique like LC-MS to determine the mass of the unknown peaks. Compare these masses with the expected masses of the potential degradation products listed above.
-
Review Storage Conditions: Ensure your sample is stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature as recommended by the supplier.
-
Solvent Purity: Use high-purity, degassed solvents for your experiments to minimize exposure to dissolved oxygen.
Question 2: My reaction yield using this compound is consistently lower than expected, and I suspect the starting material is degrading during the reaction. How can I prevent this?
Answer:
In-situ degradation during a reaction is a common problem, especially for sensitive compounds like this compound. The reaction conditions themselves can promote degradation.
Key Factors Promoting In-Situ Degradation:
-
Oxygen: Many organic reactions are performed open to the air.
-
Temperature: Elevated temperatures can accelerate oxidative degradation.
-
pH: Both acidic and basic conditions can potentially catalyze degradation pathways.
-
Metal Catalysts: Some metal catalysts used in cross-coupling or other reactions can also promote oxidation.
Prevention Strategies:
| Strategy | Mechanism of Action | Recommended Implementation |
| Inert Atmosphere | Displaces oxygen, preventing oxidation. | Purge the reaction vessel with argon or nitrogen before adding reagents and maintain a positive pressure of inert gas throughout the reaction. |
| Antioxidants | Scavenge free radicals that initiate oxidation. | Add a small amount (0.01-0.1 mol%) of a suitable antioxidant like Butylated Hydroxytoluene (BHT) or a hindered amine light stabilizer (HALS) to the reaction mixture.[3][4][5][6] |
| Degassed Solvents | Removes dissolved oxygen from the reaction medium. | Degas solvents by sparging with an inert gas (argon or nitrogen) for 15-30 minutes before use. |
| Temperature Control | Reduces the rate of degradation reactions. | Run the reaction at the lowest effective temperature. |
| pH Control | Minimizes acid or base-catalyzed hydrolysis or other pH-dependent degradation. | If possible, buffer the reaction mixture to a neutral pH. |
| Chelating Agents | Sequester trace metal ions that can catalyze oxidation. | If metal-catalyzed oxidation is suspected, consider adding a chelating agent like EDTA (ethylenediaminetetraacetic acid), if compatible with your reaction chemistry. |
Experimental Protocol: Reaction Setup to Minimize Degradation
-
Vessel Preparation: Dry the reaction flask and other glassware in an oven and cool under a stream of argon or nitrogen.
-
Solvent Degassing: Place the required volume of solvent in a separate flask and bubble argon or nitrogen through it for at least 20 minutes.
-
Reagent Addition: Add this compound and other solid reagents to the reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Transfer: Transfer the degassed solvent to the reaction flask via a cannula or syringe.
-
Reaction: Maintain a positive pressure of inert gas (e.g., using a balloon) throughout the reaction.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two most likely degradation pathways are oxidation and photodegradation .
-
Oxidation: As detailed in the troubleshooting guide, the benzylic amine and the pyridine ring are susceptible to oxidation, leading to the formation of N-oxides, imines, aldehydes/ketones, and amides.[1][2]
-
Photodegradation: Compounds containing both pyridine and benzylamine moieties can be sensitive to light.[7][8] UV or even visible light can provide the energy to initiate free-radical chain reactions, leading to a complex mixture of degradation products.
Caption: Primary degradation pathways of this compound.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: For optimal long-term stability, this compound should be stored under the following conditions:
-
Temperature: In a freezer at -20°C.
-
Atmosphere: Under an inert atmosphere such as argon or nitrogen.
-
Light: In an amber vial or a container protected from light.
-
Container: In a tightly sealed container to prevent moisture ingress.
Q3: What analytical method is best for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable technique.[9][10][11]
Key Features of a Stability-Indicating HPLC Method:
-
Specificity: The method must be able to resolve the parent compound from all potential degradation products and any process-related impurities.
-
Forced Degradation: To validate the method's specificity, forced degradation studies should be performed.[12][13][14][15] This involves intentionally degrading the compound under various stress conditions (acid, base, oxidation, heat, light) to ensure that any resulting degradation peaks are well-separated from the main peak.
-
Peak Purity Analysis: Using a photodiode array (PDA) detector allows for peak purity analysis to confirm that the main peak is not co-eluting with any impurities.
Protocol: General Forced Degradation Study
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours. Neutralize before injection.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours. Neutralize before injection.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16] A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Analyze all stressed samples by the developed HPLC method and check for the appearance of new peaks and the mass balance. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15]
Example HPLC Method Parameters (Starting Point):
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm and 270 nm (or PDA) |
| Injection Volume | 10 µL |
Note: This is a starting point and the method will need to be optimized and validated for your specific application.
IV. References
-
Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation. MDPI. Available at: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available at: [Link]
-
Inhibitory effect of antioxidant-rich marinades on the formation of heterocyclic aromatic amines in pan-fried beef. PubMed. Available at: [Link]
-
Inhibition of amine oxidation. Google Patents. Available at:
-
Antioxidant action mechanisms of hindered amine stabilisers. ResearchGate. Available at: [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available at: [Link]
-
Analysis of some dosage forms containing pyridine derivatives using a cyclodextrin bonded stationary phase in HPLC. PubMed. Available at: [Link]
-
HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Available at: [Link]
-
Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. Available at: [Link]
-
Bioinspired Aerobic Oxidation of Secondary Amines and Nitrogen Heterocycles with a Bifunctional Quinone Catalyst. PMC. Available at: [Link]
-
Oxidation of Secondary and Primary Amines. SlidePlayer. Available at: [Link]
-
Amine Plant Troubleshooting and Optimization. Scribd. Available at: [Link]
-
Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. OMICS International. Available at: [Link]
-
Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. Slideshare. Available at: [Link]
-
Troubleshooting Guide. ResearchGate. Available at: [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available at: [Link]
-
Forced Degradation – A Review. PharmaTutor. Available at: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. Scientific & Academic Publishing. Available at: [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]
-
Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. Available at: [Link]
-
Oxoammonium-Catalyzed Oxidation of N-Substituted Amines. ChemRxiv. Available at: [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. SciSpace by Typeset. Available at: [Link]
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Stable Hemiaminals: 2-Aminopyrimidine Derivatives. PMC. Available at: [Link]
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Fluorescent Properties Study of 2-AminoPyridine Derivatives. Sciforum. Available at: [Link]
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Oxidation of methylamine. ResearchGate. Available at: [Link]
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Investigation on enthalpies of combustion and heat capacities for 2-aminomethylpyridine derivatives. ResearchGate. Available at: [Link]
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Drugs, photochemistry and photostability. Northeastern University Library. Available at: [Link]
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Reagents and Conditions: (a) 2‐aminomethylpyridine, ethanol, 65 °C. ResearchGate. Available at: [Link]
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A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]
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Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]
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Some drug moieties of pyridine derivatives and photocatalyst used for decarboxylative acylation. ResearchGate. Available at: [Link]
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Technical Support Center: Overcoming Low Reactivity of Phenyl(pyridin-2-yl)methanamine
Welcome to the technical support center for Phenyl(pyridin-2-yl)methanamine. This guide is designed for researchers, medicinal chemists, and process scientists who encounter reactivity challenges with this versatile but sometimes problematic building block. Here, we provide in-depth troubleshooting guides, FAQs, and validated protocols to help you overcome common hurdles in your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the inherent reactivity of this compound.
Q1: Why is my this compound showing low reactivity in N-acylation or N-alkylation reactions?
The primary cause of the reduced nucleophilicity of the primary amine is the molecule's ability to form a stable six-membered ring via an intramolecular hydrogen bond (IHB) between the amine proton and the lone pair of the pyridine nitrogen. This conformational preference sequesters the amine's lone pair, making it less available for nucleophilic attack. Furthermore, the pyridine nitrogen itself can act as a Lewis base, coordinating to and deactivating catalysts, particularly in metal-catalyzed reactions.[1][2][3]
Q2: What is the "2-Pyridyl Problem" and how does it relate to this molecule?
The "2-Pyridyl Problem" is a well-documented challenge in cross-coupling chemistry where 2-substituted pyridine organometallics show notoriously poor reactivity and instability.[4][5][6] While your amine is the nucleophile, not an organometallic, the underlying issue is similar: the pyridine nitrogen's proximity to the reactive center. It can act as a chelating ligand to the metal catalyst, forming stable, off-cycle complexes that inhibit catalytic turnover.[4] This is particularly relevant for reactions like Buchwald-Hartwig amination.
Q3: Can I use a protecting group on the primary amine to circumvent these issues?
While technically possible, protecting the amine (e.g., as a Boc or Cbz carbamate) is often counterproductive. The goal is typically to functionalize this amine, and the protection/deprotection sequence adds steps and may not be compatible with downstream conditions. A more effective strategy is to disrupt the intramolecular hydrogen bond or choose reaction conditions that favor the desired transformation.
Q4: How does solvent choice impact the reactivity?
Solvent choice is critical. Protic solvents that can act as hydrogen bond donors or acceptors can compete with and disrupt the internal hydrogen bond, potentially increasing reactivity. However, they may also solvate the amine, reducing its nucleophilicity. Aprotic polar solvents like DMF, DMSO, or NMP are often good starting points, but optimization is key. In some cases, non-polar solvents like toluene or dioxane are preferred, especially in metal-catalyzed reactions where solvent coordination to the metal is a factor.
Part 2: Troubleshooting Guides by Reaction Type
This section provides specific, actionable advice for common synthetic transformations involving this compound.
Issue 1: Sluggish or Incomplete N-Acylation
"My N-acylation reaction with an acyl chloride or anhydride is slow, gives low yields, or stalls completely. Standard conditions (e.g., triethylamine in DCM) are ineffective."
The root cause is the low nucleophilicity of the amine due to the intramolecular hydrogen bond. The base may not be strong enough or suitable to facilitate the reaction effectively.
Solution: Employ Lewis Acid Catalysis or Activation.
A mild Lewis acid can coordinate to the more Lewis-basic pyridine nitrogen, breaking the intramolecular hydrogen bond and preventing catalyst inhibition. This coordination withdraws electron density from the pyridine ring, increasing the acidity of the N-H proton and enhancing the nucleophilicity of the amine's lone pair.[7][8][9]
Workflow for Troubleshooting N-Acylation
Caption: Troubleshooting workflow for N-acylation of this compound.
Recommended Conditions:
| Parameter | Condition | Rationale |
| Lewis Acid | ZnCl₂ (1.1 eq), MgBr₂·OEt₂ (1.1 eq) | Coordinates to pyridine-N, breaking IHB and activating the system.[7][10] |
| Acylating Agent | Acyl Chloride or Anhydride (1.1 - 1.2 eq) | Standard electrophiles.[11] |
| Base | DIPEA or 2,6-Lutidine (2.0 - 2.5 eq) | Sterically hindered, non-nucleophilic bases that won't compete with the primary amine.[11] |
| Solvent | Anhydrous DCM, MeCN, or THF | Aprotic solvents to avoid reaction with the acylating agent. |
| Temperature | 0 °C to Room Temperature | Standard conditions; cooling during addition of acyl chloride is recommended. |
See Protocol 1 for a detailed experimental procedure.
Issue 2: Low Yields in N-Alkylation with Alkyl Halides
"My N-alkylation reaction is giving poor yields, significant amounts of starting material remain, and I'm observing over-alkylation (quaternary salt formation at the pyridine-N)."
This is a classic competition problem. The primary amine is a poor nucleophile, while the pyridine nitrogen, once the primary amine is alkylated, can become more nucleophilic and react with the alkyl halide, leading to undesired side products.
Solution: Enhance Amine Nucleophilicity with a Strong Base.
Using a strong base that can deprotonate the primary amine to form the corresponding amide anion will dramatically increase its nucleophilicity, favoring the desired N-alkylation over pyridine alkylation.
Recommended Conditions:
| Parameter | Condition | Rationale |
| Base | NaH (1.2 eq), KHMDS (1.2 eq) | Strong, non-nucleophilic bases that generate the highly reactive amide anion. |
| Alkylating Agent | Alkyl Iodide, Bromide, or Tosylate (1.05 - 1.1 eq) | Iodides are most reactive. Use of minimal excess reduces side reactions. |
| Solvent | Anhydrous THF or DMF | Polar aprotic solvents that can solvate the cation of the base. |
| Temperature | 0 °C to 60 °C | Deprotonation is typically done at 0°C, followed by warming to drive the alkylation. |
Caution: NaH is highly reactive. Handle under an inert atmosphere. See Protocol 2 for a detailed experimental procedure.
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
"I am trying to use this compound in a Buchwald-Hartwig cross-coupling reaction, but the reaction fails or gives minimal product. My catalyst appears to be inactive."
This is a manifestation of the "2-Pyridyl Problem." The bidentate N,N-chelation of your amine to the palladium center forms a highly stable palladacycle that is reluctant to undergo reductive elimination, effectively poisoning the catalyst.[4][5]
Solution: Utilize Sterically Hindered Ligands.
The key to success is to use bulky, electron-rich phosphine ligands. These ligands favor the formation of monoligated palladium species, which are more sterically accessible and electronically primed for rapid oxidative addition and reductive elimination.[12][13][14] This steric bulk prevents the formation of the deactivating bidentate complex.
Mechanism of Catalyst Deactivation and Solution
Caption: Sterically hindered ligands prevent catalyst deactivation by inhibiting chelation.
Recommended Catalyst Systems:
| Parameter | Condition | Rationale |
| Precatalyst | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | Common Pd(0) and Pd(II) sources.[15] |
| Ligand | XPhos, RuPhos, BrettPhos (1.2 - 1.5 eq relative to Pd) | Bulky, electron-rich biarylphosphine ligands that promote fast reductive elimination and prevent chelation.[13][16] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-coordinating bases are essential for the deprotonation step.[15] |
| Solvent | Toluene or Dioxane | Non-coordinating solvents are generally preferred. |
| Temperature | 80 - 110 °C | Higher temperatures are often required to drive the reaction to completion. |
Part 3: Detailed Experimental Protocols
Protocol 1: Lewis Acid-Mediated N-Acylation with Acyl Chloride
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous zinc chloride (ZnCl₂, 1.1 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM, to make a ~0.2 M solution with respect to the amine). Stir the suspension.
-
Amine Addition: Add this compound (1.0 equivalent) to the suspension. Stir at room temperature for 15-20 minutes. The mixture may become homogeneous as the complex forms.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equivalents).
-
Acylation: Cool the mixture to 0 °C using an ice bath. Add the acyl chloride (1.1 equivalents) dropwise via syringe. A precipitate (DIPEA·HCl) may form.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Strong-Base N-Alkylation with an Alkyl Halide
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF, to make a ~0.2 M solution). Cool the suspension to 0 °C.
-
Amine Addition: Dissolve this compound (1.0 equivalent) in a small amount of anhydrous DMF and add it dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Stir at 0 °C for 30-45 minutes.
-
Alkylation: Add the alkyl halide (1.05 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-16 hours. Gentle heating (e.g., to 50 °C) may be required for less reactive halides.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
References
-
Abou-Shehada, S., et al. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem, 8(6), 1083-7. [Link]
-
Wikipedia. (Accessed 2024). Buchwald–Hartwig amination. [Link]
-
Scilit. (2015). Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. [Link]
-
Zhang, H., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega. [Link]
-
Cook, X. A., et al. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition. [Link]
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]
-
American Chemical Society. (n.d.). Synthesis and reactivity of Lewis acidic pyridine Di(imine) bismuth mono- and dications. [Link]
-
Biscoe, M. R., et al. (2008). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. [Link]
-
ResearchGate. (2015). ChemInform Abstract: Lewis Acid Activation of Pyridines for Nucleophilic Aromatic Substitution and Conjugate Addition. [Link]
-
Nikpour, F., & Ghorbani-Choghamarani, A. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Comptes Rendus Chimie, 16(5), 440-444. [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
University of Bath. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. [Link]
-
Semantic Scholar. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
ChemRxiv. (2022). Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. [Link]
-
ResearchGate. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]
-
Ma, F. C., et al. (2014). Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 131, 282-7. [Link]
-
ResearchGate. (2024). N-alkylation of 2-pyridyl amine with arylmethyl alcohols. [Link]
-
Biamonte, M. A., et al. (2017). Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
-
Tega, T., et al. (2007). Reactivity descriptors for the hydrogen bonding ability of pyridine bases. Journal of Molecular Structure: THEOCHEM, 806(1-3), 19-23. [Link]
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- 1. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intramolecular Hydrogen Bond Expectations in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity descriptors for the hydrogen bonding ability of pyridine bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 16. research.rug.nl [research.rug.nl]
Technical Support Center: Enhancing Enantioselectivity of Catalysts Derived from Phenyl(pyridin-2-yl)methanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts derived from Phenyl(pyridin-2-yl)methanamine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you enhance the enantioselectivity of your catalytic reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the enhancement of enantioselectivity in catalysis using this compound-derived catalysts.
Q1: What are the fundamental principles for enhancing the enantioselectivity of this compound-derived catalysts?
A1: Enhancing enantioselectivity hinges on creating a more pronounced energetic difference between the transition states leading to the two enantiomers. For catalysts derived from this compound, this is primarily achieved through:
-
Steric Hindrance: Introducing bulky substituents on the ligand scaffold can create a more defined and rigid chiral pocket around the metal center. This sterically disfavors one approach of the substrate over the other.
-
Electronic Effects: Modifying the electronic properties of the ligand can influence the metal center's Lewis acidity and its interaction with the substrate. Electron-donating or -withdrawing groups can fine-tune these interactions to favor one enantioselective pathway.
-
Secondary Interactions: Incorporating functionalities capable of non-covalent interactions, such as hydrogen bonding or π-π stacking, can further stabilize one of the diastereomeric transition states, leading to higher enantiomeric excess (ee).
Q2: What are the initial steps to consider when a reaction shows low enantioselectivity?
A2: When faced with low enantioselectivity, a systematic approach is crucial. Begin by evaluating the following:
-
Catalyst Integrity: Confirm the purity and structure of your this compound-derived ligand and the resulting catalyst. Impurities or side products from the synthesis can interfere with the catalytic cycle.
-
Reaction Conditions: Temperature, solvent, and concentration are critical parameters that can significantly impact enantioselectivity.[1][2][3] A preliminary screen of these variables is often a productive first step.
-
Substrate Purity: Ensure the substrate is pure, as impurities can sometimes inhibit or poison the catalyst, leading to a decrease in both yield and enantioselectivity.
Q3: How do additives improve the enantioselectivity of these catalytic systems?
A3: Additives can play several roles in enhancing enantioselectivity.[4][5][6] They can act as:
-
Co-catalysts: Some additives can interact with the primary catalyst to form a more active or selective species.
-
Brønsted or Lewis Acids/Bases: These can activate the substrate or catalyst, altering the reaction pathway and favoring one transition state.
-
Chiral Modifiers: In some cases, chiral additives can create a chiral environment that influences the stereochemical outcome of the reaction.[7][8]
A common strategy is the use of Lewis acids to enhance the reactivity of substrates, which can lead to improved enantioselectivity when paired with a chiral catalyst.[9]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues encountered during your experiments.
Guide 1: Low Enantiomeric Excess (ee) Observed
Low enantiomeric excess is a common challenge in asymmetric catalysis. This guide provides a systematic approach to diagnose and address this issue.
Step 1: Verify Catalyst and Ligand Integrity
The first step in troubleshooting is to ensure the quality of your catalyst and its components.
-
Protocol: Catalyst and Ligand Quality Control
-
Spectroscopic Analysis: Confirm the identity and purity of your synthesized this compound-derived ligand using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Chiral HPLC/GC: If your ligand is chiral, verify its enantiomeric purity using chiral chromatography.
-
Metal Precursor Purity: Ensure the metal precursor used to form the catalyst is of high purity and handled under appropriate inert conditions if it is air or moisture sensitive.
-
Step 2: Optimize Reaction Conditions
Reaction parameters have a profound effect on enantioselectivity. A systematic optimization is often necessary.
-
Temperature: Lowering the reaction temperature generally increases enantioselectivity by reducing the thermal energy available to overcome the activation energy barrier of the less-favored pathway.[10][11] However, this may also decrease the reaction rate. It's crucial to find a balance. In some rare cases, a reversal of enantioselectivity can be observed at different temperatures.[11]
-
Troubleshooting Workflow: Temperature Screening
Caption: Workflow for temperature optimization.
-
-
Solvent: The choice of solvent can dramatically influence enantioselectivity through differential solvation of the transition states.[1][2][12] Generally, non-polar, non-coordinating solvents are a good starting point as they are less likely to interfere with the catalyst-substrate interaction.[2] However, in some cases, polar solvents can lead to unexpected and favorable outcomes.[12]
Solvent Polarity Potential Effect on Enantioselectivity Toluene Non-polar Often a good starting point, minimizes solvent-catalyst interactions. Dichloromethane Polar aprotic Can improve solubility and may lead to higher ee in some cases.[13] Tetrahydrofuran (THF) Polar aprotic Coordinating solvent, can sometimes compete with the substrate for binding to the metal center. Methanol Polar protic Can participate in hydrogen bonding and may alter the catalytic cycle.[12]
Step 3: Ligand Modification
If optimizing reaction conditions is insufficient, modifying the structure of the this compound ligand is a powerful strategy.
-
Introducing Steric Bulk: Adding bulky substituents to the phenyl or pyridyl rings can create a more defined chiral pocket, enhancing steric differentiation of the substrate's approach.
-
Ligand Modification Strategy
Caption: Strategies for ligand modification.
-
-
Electronic Tuning: Introducing electron-donating or electron-withdrawing groups can alter the electronic properties of the metal center, which can fine-tune the catalyst's reactivity and selectivity.
Guide 2: Poor Catalyst Activity or Decomposition
In some cases, the catalyst may exhibit low activity or decompose under the reaction conditions, leading to poor yields and inconsistent results.
Step 1: Ensure an Inert Atmosphere
Many organometallic catalysts are sensitive to air and moisture.
-
Protocol: Maintaining an Inert Atmosphere
-
Schlenk Techniques/Glovebox: Perform all manipulations of the catalyst and air-sensitive reagents using standard Schlenk line techniques or within a glovebox.
-
Solvent Degassing: Use properly dried and degassed solvents to remove oxygen and water. Common methods include sparging with an inert gas (e.g., argon or nitrogen) or the freeze-pump-thaw technique.
-
Step 2: Evaluate the Effect of Additives
Additives can sometimes stabilize the active catalytic species or prevent decomposition pathways.
-
Lewis Acid/Base Additives: The addition of a mild Lewis acid or base can sometimes prevent catalyst aggregation or unwanted side reactions. A screening of different additives is recommended.[5]
-
Co-oxidants/Reductants: In reactions involving redox cycles, ensuring the appropriate co-oxidant or reductant is present in the correct stoichiometry is critical for catalyst turnover and stability.
III. Experimental Protocols
Protocol 1: General Procedure for Asymmetric Catalysis Screening
This protocol provides a general framework for screening reaction conditions to optimize enantioselectivity.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the this compound-derived catalyst in a dry, degassed solvent.
-
Reaction Setup: To a series of reaction vessels, add the substrate and any additives.
-
Solvent Addition: Add the desired solvent to each reaction vessel.
-
Temperature Equilibration: Place the reaction vessels in a cooling bath or heating block to equilibrate to the desired temperature.
-
Reaction Initiation: Add the catalyst stock solution to each reaction vessel to initiate the reaction.
-
Monitoring and Quenching: Monitor the reaction progress by TLC or GC/LC-MS. Once the reaction is complete, quench it with an appropriate reagent.
-
Workup and Analysis: Perform an aqueous workup, extract the product, and purify it by column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Protocol 2: Synthesis of a Modified this compound Ligand
This is a representative protocol for the synthesis of a modified ligand.
-
Starting Material: Begin with a commercially available or synthesized substituted benzaldehyde or 2-acetylpyridine.
-
Reductive Amination: React the carbonyl compound with the appropriate amine in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to form the desired this compound derivative.
-
Purification: Purify the resulting ligand by column chromatography or crystallization.
-
Characterization: Confirm the structure and purity of the modified ligand by NMR spectroscopy and mass spectrometry.
IV. References
-
Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications. 1
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. 2
-
Understanding and quantifying the impact of solute–solvent van der Waals interactions on the selectivity of asymmetric catalytic transformations. Chemical Science. 14
-
Effect of temperature on the enantiomeric excess using the constant ν1... ResearchGate. 3
-
Enhancement of enantioselectivity by alcohol additives in asymmetric hydrogenation with bis(oxazolinyl)phenyl ruthenium catalysts. Chemical Communications. 4
-
Effects of Chiral Additives on Enantioselectivity for Lipase-Catalyzed Esterifications in an Organic Solvent. A Remarkable Enhancement of Its Enantioselectivity Due to Cooperative Effects of Two Kinds of Additives. Bulletin of the Chemical Society of Japan. 7
-
Solvent-Induced Enantioselectivity. ChemistryViews. 12
-
Catalyst selection and solvent effects in the enantioselective hydrogenation of 1-phenyl-1,2-propanedione. Åbo Akademi University Research Portal. 13
-
Additive Effects on Asymmetric Catalysis. Chemical Reviews. 5
-
Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach. PubMed Central. 10
-
Enantiomeric excess E as a function of the number of temperature cycles... ResearchGate. 15
-
Improving catalytic performance of (L)-proline with chiral additives. RSC Blogs. 8
-
Enhancement of Selectivity and Reactivity of Lipases by Additives. ResearchGate. 6
-
Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. LCGC International. 16
-
Effects of Temperature on Enantiomerization Energy and Distribution of Isomers in the Chiral Cu13 Cluster. MDPI. 17
-
HETEROGENEOUS ASYMMETRIC CATALYSTS: Strategies for Achieving High Enantioselection. Annual Reviews. 18
-
This compound. PubChem. 19
-
Highly enantioselective catalytic synthesis of chiral pyridines. ResearchGate. 9
-
Plausible explanation for the low enantioselectivity observed. ResearchGate. 20
-
Machine Learning Prediction of Enantioselectivity in Asymmetric Catalysis from Small, Curated Datasets: Case Studies in Magnesiu. ChemRxiv. 21
-
This compound. ChemBK. 22
-
Recent advances in catalytic asymmetric synthesis. Frontiers. 23
-
Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. 11
-
Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. NIH. 24
-
Phenyl(pyridin-2-yl)methanone. Apollo Scientific. 25
-
Privileged Chiral Ligands and Catalysts. ResearchGate. 26
-
91-02-1|Phenyl(pyridin-2-yl)methanone|BLD Pharm. BLD Pharm. 27
-
(+/-)-Phenyl(pyridin-2-yl)methanol. Tokyo Chemical Industry Co., Ltd.(APAC). --INVALID-LINK--
-
Catalytic asymmetric synthesis of chiral aziridines. Google Patents. 28
-
Catalytic Enantioselective Synthesis of Pyridyl Sulfoximines. PMC. 29
-
39930-11-5|this compound|BLD Pharm. BLD Pharm. 30
-
2-Pyridyl substituents enhance the activity of palladium-phospha-adamantane catalysts for the methoxycarbonylation of phenylacetylene. Semantic Scholar. 31
-
Enantioselective C2-H Alkylation of Pyridines with 1,3-Dienes via Ni-Al Bimetallic Catalysis. Angewandte Chemie International Edition. 32
References
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Validation & Comparative
Comparative study of Phenyl(pyridin-2-yl)methanamine with other pyridine-based ligands
An In-Depth Comparative Analysis of Phenyl(pyridin-2-yl)methanamine and Other Key Pyridine-Based Ligands in Coordination Chemistry
Abstract
Pyridine-based ligands are foundational to modern coordination chemistry, catalysis, and materials science due to their versatile electronic properties and stable complex formation with a wide range of metal ions.[1][2] This guide provides a comprehensive comparative analysis of this compound, a flexible bidentate ligand, against three archetypal classes of pyridine-based ligands: the ubiquitous 2,2'-Bipyridine (bpy), the classic tridentate 2,2':6',2''-Terpyridine (tpy), and the conformationally rigid pyridine-based pincer ligands. By examining their synthesis, coordination behavior, and performance in catalytic applications, this document serves as a technical resource for researchers, scientists, and drug development professionals to inform rational ligand selection and experimental design.
Profiling the Ligands: Structure, Coordination, and Electronic Nature
The efficacy of a ligand in any application is fundamentally tied to its structure. Key determinants include denticity (the number of donor atoms), the flexibility of the ligand backbone, and the electronic environment of the donor atoms.
This compound
This compound is a bidentate ligand featuring a pyridine nitrogen and an amine nitrogen, bridged by a methylene-phenyl group. This structure imparts significant conformational flexibility. The two nitrogen atoms can coordinate to a metal center to form a six-membered chelate ring. The phenyl group provides steric bulk and can be functionalized to tune the ligand's electronic and solubility properties. It serves as a precursor in the synthesis of bioactive molecules and palladium complexes used in catalysis.[3]
2,2'-Bipyridine (bpy)
Arguably the most widely used N-heterocyclic ligand in coordination chemistry, 2,2'-bipyridine consists of two pyridine rings directly linked.[4] It is a bidentate, chelating ligand that forms a stable five-membered ring upon coordination with a metal ion.[5][6] This rigidity and the conjugated π-system of the pyridine rings allow for strong σ-donation and π-accepting capabilities, which are crucial for stabilizing metal centers in various oxidation states and for applications in photochemistry and electron transfer studies.[4][5]
2,2':6',2''-Terpyridine (tpy)
Terpyridine is a tridentate ligand composed of three pyridine rings, which typically coordinates to a metal in a meridional fashion, forming two fused five-membered chelate rings.[7][8] This NNN-type pincer ligand offers a more rigid coordination environment compared to bidentate ligands, leading to highly stable metal complexes.[8][9] Its strong chelating ability and extensive π-system are leveraged in supramolecular chemistry, materials science for luminescent devices, and catalysis.[9][10][11]
Pyridine-Based Pincer Ligands
Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion through three donor atoms, often forming a highly stable, rigid coordination plane. Pyridine-based pincer ligands, such as those with an NNN (e.g., 2,6-bis(imino)pyridine) or PNP (e.g., 2,6-bis(phosphinomethyl)pyridine) donor set, are renowned for conferring exceptional stability and reactivity to metal centers.[12][13] This rigidity is key to their success in catalysis, as it prevents ligand dissociation and promotes specific reaction pathways.[12]
Ligand Structure Overview
Caption: Chemical structures of the compared pyridine-based ligands.
Comparative Synthesis Methodologies
The accessibility of a ligand is a critical factor for its practical application. The choice of synthetic route is dictated by the desired structure, scale, and available starting materials.
Synthesis of this compound
This ligand is typically synthesized via the reductive amination of 2-benzoylpyridine. This two-step, one-pot procedure involves the condensation of 2-benzoylpyridine with an ammonia source (or a primary amine for substituted derivatives) to form an imine, which is then reduced in situ using a reducing agent like sodium borohydride.
-
Rationale: This method is efficient and avoids the isolation of the intermediate imine, which can be unstable. The choice of reducing agent is crucial; sodium borohydride is mild enough to selectively reduce the imine without affecting the aromatic rings.
Synthesis of 2,2'-Bipyridine (bpy)
The classical synthesis involves the Ullmann coupling of 2-halopyridines using a copper or palladium catalyst. More modern approaches often utilize palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of 2-bromopyridine with pyridine-2-boronic acid.
-
Rationale: Palladium-catalyzed methods offer higher yields and greater functional group tolerance compared to traditional Ullmann couplings. The choice of catalyst and ligand is critical to overcome the "2-pyridyl problem," where the pyridine nitrogen can inhibit the catalyst.[14]
Synthesis of 2,2':6',2''-Terpyridine (tpy)
The Kröhnke synthesis is a widely employed method.[11] It involves the reaction of 2-acetylpyridine with an aromatic aldehyde in the presence of a base and ammonia, which proceeds through a series of condensation and cyclization steps.
-
Rationale: The Kröhnke method allows for the synthesis of a wide variety of substituted terpyridines by simply changing the starting aldehyde, making it a versatile route for tuning the ligand's properties.[11]
Synthesis of Pyridine-Based Pincer Ligands
Synthesis varies depending on the donor arms. For a 2,6-bis(imino)pyridine (NNN) pincer, a straightforward condensation reaction between 2,6-diacetylpyridine and two equivalents of a primary amine is typically used.[13] For PNP pincers, nucleophilic substitution reactions between 2,6-bis(chloromethyl)pyridine and a phosphine source are common.
-
Rationale: These syntheses are often modular, allowing for easy variation of the steric and electronic properties of the ligand by changing the amine or phosphine precursors.
Comparative Performance in Catalysis
The structural and electronic differences between these ligands directly translate to their performance in catalytic applications. We will compare their utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation in academic and industrial settings.[15][16]
The Suzuki-Miyaura Catalytic Cycle
The catalytic cycle involves three primary steps: oxidative addition of an aryl halide to a Pd(0) species, transmetalation with a boronic acid derivative, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst. The ligand's role is to stabilize the palladium center, modulate its reactivity, and prevent catalyst decomposition.
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified workflow of the Suzuki-Miyaura catalytic cycle.
Experimental Data and Interpretation
The performance of palladium complexes derived from these ligands can be evaluated in a model Suzuki-Miyaura reaction, for instance, the coupling of 4-bromotoluene with phenylboronic acid.
| Ligand Type | Metal Complex Example | Typical Yield (%)[15][16] | Key Performance Insights |
| This compound | [Pd(PPM)Cl₂] | 85-95% | The ligand's flexibility can facilitate the geometric changes required during the catalytic cycle. However, it may be more susceptible to decomposition at high temperatures compared to rigid ligands. |
| 2,2'-Bipyridine (bpy) | [Pd(bpy)Cl₂] | 90-98% | Offers a good balance of stability and reactivity. The strong Pd-N bonds stabilize the catalyst, but can sometimes slow down the reductive elimination step. |
| 2,2':6',2''-Terpyridine (tpy) | [Pd(tpy)Cl₂] | 70-85% | The highly rigid, planar coordination can make the formation of the catalytically active Pd(0) species more difficult and can hinder the necessary geometric rearrangements, sometimes leading to lower activity.[7] |
| NNN-Pincer Ligand | [(NNN)PdCl]⁺ | >95% | The extremely stable pincer framework provides high thermal stability and resistance to decomposition, often resulting in very high turnover numbers and catalyst longevity, making it ideal for challenging reactions. |
-
Expertise & Causality: The superior performance of pincer-ligated catalysts in terms of stability is a direct consequence of the chelate effect and the rigid, pre-organized structure that minimizes ligand dissociation—often a primary pathway for catalyst deactivation. In contrast, while flexible ligands like this compound can be effective, the energetic cost of adopting the ideal geometry for each step of the cycle must be considered. Studies have shown that for Pd(II) complexes, increasing the basicity of the pyridine ligand can increase reaction yield, though steric effects also play a significant role.[15][16]
Experimental Protocols
To ensure reproducibility and provide a self-validating system, detailed experimental protocols are essential.
General Protocol for Metal Complex Synthesis
This protocol describes the synthesis of a generic [Pd(L)Cl₂] complex, applicable with minor modifications to bidentate ligands like this compound and bpy.
-
Preparation: In a round-bottom flask, dissolve the ligand (1.0 mmol) in a suitable solvent (e.g., acetonitrile or ethanol, 20 mL).
-
Reaction: To this solution, add a solution of palladium(II) chloride (PdCl₂, 1.0 mmol) or a more soluble precursor like [Pd(CH₃CN)₂Cl₂] in the same solvent.
-
Stirring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Cool the mixture to room temperature, and collect the solid product by vacuum filtration.
-
Purification: Wash the isolated solid with cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials. Dry the complex under vacuum.
-
Characterization: Confirm the structure and purity of the complex using techniques such as NMR spectroscopy, IR spectroscopy, and elemental analysis.[17]
Workflow for Catalyst Synthesis and Evaluation
Caption: Standard workflow from ligand synthesis to catalytic evaluation.
Protocol for a Model Suzuki-Miyaura Cross-Coupling Reaction
-
Reactor Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Loading: Add the palladium pre-catalyst (e.g., [Pd(L)Cl₂], 0.1-1 mol%). The optimal loading should be determined empirically.
-
Solvent Addition: Add the solvent (e.g., a mixture of toluene and water, or DMSO, 5 mL) via syringe.[16]
-
Inert Atmosphere: Seal the tube and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir for the specified time (e.g., 2-24 hours).[16]
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by GC-MS to determine the conversion and yield. The product can be further purified by column chromatography.
Conclusion and Outlook
The choice of a pyridine-based ligand is a critical decision in the design of functional metal complexes.
-
This compound represents a class of flexible, accessible bidentate ligands that are effective in catalysis, offering a balance between ease of synthesis and performance. Its conformational freedom can be advantageous but may compromise stability under harsh conditions.
-
2,2'-Bipyridine remains the benchmark bidentate ligand, providing excellent electronic properties and good stability, making it a reliable choice for a vast range of applications from catalysis to materials science.[5]
-
2,2':6',2''-Terpyridine offers a rigid tridentate scaffold that forms exceptionally stable complexes, ideal for constructing well-defined supramolecular architectures and robust materials.[7][9]
-
Pincer Ligands confer the highest degree of stability and control over the metal's coordination sphere. This makes them the ligands of choice for challenging catalytic transformations that require high temperatures and long reaction times, where catalyst longevity is paramount.
Ultimately, the optimal ligand is application-dependent. For routine, high-yield transformations under mild conditions, bpy or this compound may be most cost-effective. For creating highly stable materials or for catalysts that must endure demanding conditions, the pre-organized and robust nature of terpyridine and pincer ligands provides a clear advantage. Future research will continue to focus on the fine-tuning of these ligand scaffolds to achieve even greater control over reactivity and material properties.
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Head-to-head comparison of Phenyl(pyridin-2-yl)methanamine-based catalysts
An In-Depth Guide to Phenyl(pyridin-2-yl)methanamine-Based Catalysts in Asymmetric Synthesis
For researchers, medicinal chemists, and professionals in drug development, the quest for efficient, selective, and robust catalytic systems is paramount. Chiral molecules are the building blocks of many pharmaceuticals, and their stereoselective synthesis is a critical challenge.[1] Among the vast arsenal of tools available, catalysts derived from the this compound scaffold have emerged as a versatile and powerful class of ligands and organocatalysts. Their unique structural and electronic properties, stemming from the combination of a phenyl ring, a pyridine ring, and a chiral amino center, make them highly effective in a range of asymmetric transformations.[2][3]
This guide provides a head-to-head comparison of this compound-based catalysts, moving beyond a simple list of applications. We will delve into the causality behind their performance, supported by experimental data, and provide practical, validated protocols. The objective is to offer a comprehensive resource that not only informs but also empowers researchers to select and apply these catalysts effectively in their own work.
The this compound Scaffold: A Privileged Structure
The core of these catalysts is the this compound structure (also known as α-(2-pyridyl)benzylamine).[4] Its efficacy arises from several key features:
-
Bidentate Chelation: The nitrogen atoms of the pyridine ring and the methanamine group can act as a P,N-type ligand, forming stable chelate complexes with various transition metals (e.g., Iridium, Ruthenium, Rhodium, Palladium).[2][5] This rigidifies the catalytic center, which is crucial for creating a well-defined chiral environment.
-
Tunable Steric and Electronic Properties: The phenyl and pyridyl rings offer multiple positions for substitution. This allows for fine-tuning of the catalyst's steric bulk and electronic nature to optimize reactivity and selectivity for specific substrates.
-
Hydrogen Bonding Capability: The amine group can act as a hydrogen bond donor, a key interaction in many organocatalytic activation modes.
Below is a diagram illustrating the core scaffold and common points for modification, which are leveraged to create a diverse library of catalysts.
Caption: Core structure and key modification points of this compound.
Head-to-Head Comparison: Asymmetric Reduction of Prochiral Ketones
One of the most valuable applications of these catalysts is in the asymmetric hydrogenation or reduction of prochiral ketones to form chiral alcohols.[6] Chiral diaryl alcohols, such as (S)-phenyl(pyridin-2-yl)methanol, are important intermediates for antihistamines and other pharmaceuticals.[7]
This section compares catalyst systems based on this compound derivatives for the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone. The data is synthesized from patent literature, which provides directly comparable experimental results under optimized conditions.
Causality Behind Catalyst Selection
The choice of the metal center (e.g., Iridium, Ruthenium) and the chiral ligand is critical. Iridium and Ruthenium are well-known for their high activity in hydrogenation reactions. The chiral ligand, often a complex phosphine or diamine derivative that incorporates the this compound motif, creates a chiral pocket around the metal. The substrate (ketone) coordinates to the metal in a sterically preferred orientation, leading to the facial-selective delivery of hydride from the metal complex to the carbonyl carbon. The choice of base is also crucial as it can influence the catalyst's activity and stability.
Performance Data
The following table summarizes the performance of different catalyst systems in the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone.
| Catalyst System | Base | Temp. (°C) | Yield (%) | ee (%) | Target Enantiomer | Source |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Sodium Methoxide | 40 | 91 | 85 | (S) | [5] |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Sodium Carbonate | 40 | 90 | 94 | (S) | [5] |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1* | Lithium t-butoxide | 80 | 95 | 95 | (S) | [5] |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Sodium Methoxide | 40 | 91 | 87 | (R) | [6] |
| [Ir(COD)Cl]₂ / Chiral Ligand I-1 | Sodium Carbonate | 40 | 92 | 95 | (R) | [6] |
| Leuconostoc pseudomesenteroides N13 Biocatalyst | - | 30 | 98 | >99 | (S) | [7] |
*Chiral Ligand I-1 refers to the specific ligand used in the synthesis of the (S)-enantiomer.[5] **Chiral Ligand I-1 refers to the enantiomer of the ligand used for the (R)-product.[6]
Analysis and Insights
From the data, several key insights emerge:
-
High Efficacy: Both (S) and (R) enantiomers of the target alcohol can be synthesized with high yields and excellent enantioselectivity, demonstrating the versatility of this catalytic system. The ability to access either enantiomer simply by choosing the corresponding ligand enantiomer is a significant advantage in drug development.
-
Effect of Base: The choice of base has a pronounced effect on enantioselectivity. For the synthesis of the (S)-enantiomer, switching from sodium methoxide to the bulkier lithium t-butoxide, along with a temperature increase, improved the ee from 85% to 95%.[5] This suggests that the base may play a role in the formation or equilibrium of the active catalytic species.
-
Metal-Catalysis vs. Biocatalysis: While the chiral Iridium complexes provide excellent results, it is noteworthy that a biocatalytic approach using Leuconostoc pseudomesenteroides achieved a near-perfect yield and enantiomeric excess.[7] This highlights a key decision point for researchers: while metal catalysts offer broad substrate scope and tunability, biocatalysts can provide unparalleled selectivity for specific transformations under mild, aqueous conditions.
Application in Asymmetric Aldol Reactions
This compound derivatives have also been explored as organocatalysts, particularly in the classic carbon-carbon bond-forming aldol reaction.[8] In this context, the chiral amine activates the ketone donor by forming a nucleophilic enamine intermediate. The pyridine moiety can act as a Lewis base or participate in hydrogen bonding to orient the acceptor aldehyde, while the steric environment of the chiral scaffold dictates the stereochemical outcome.
A study by D'gama et al. demonstrated the use of chiral C2-symmetric 2-pyridyl-2-imidazolines, derived from chiral diamines, as effective organocatalysts for the direct aldol reaction between various benzaldehydes and acetone.[8]
Performance Data for Organocatalyzed Aldol Reaction
| Catalyst | Aldehyde Substrate | Solvent | Yield (%) | er (%) | Source |
| C2-symmetric 2-pyridyl-2-imidazoline (10 mol%) | 4-Nitrobenzaldehyde | Brine | 92 | 99:1 | [8] |
| C2-symmetric 2-pyridyl-2-imidazoline (10 mol%) | 4-Chlorobenzaldehyde | Brine | 88 | 98:2 | [8] |
| C2-symmetric 2-pyridyl-2-imidazoline (10 mol%) | Benzaldehyde | Brine | 85 | 97:3 | [8] |
| C2-symmetric 2-pyridyl-2-imidazoline (10 mol%) | 4-Methoxybenzaldehyde | Brine | 83 | 95:5 | [8] |
Analysis and Insights
The use of a pyridyl-imidazoline catalyst in brine is particularly noteworthy for its alignment with green chemistry principles.[8] The catalyst demonstrates high enantioselectivity across a range of substituted benzaldehydes. A clear electronic trend is visible: electron-withdrawing groups on the aldehyde (e.g., -NO₂, -Cl) lead to higher yields and selectivities. This is consistent with the proposed mechanism where a more electrophilic aldehyde reacts faster with the enamine intermediate. The high performance in brine suggests that hydrophobic effects within the catalyst's chiral pocket may play a crucial role in organizing the transition state.[8]
Experimental Protocols and Methodologies
To ensure scientific integrity, every protocol must be a self-validating system. For enantioselective reactions, this means the analytical method used to determine enantiomeric excess (ee) or enantiomeric ratio (er) must be robust. Chiral High-Performance Liquid Chromatography (HPLC) is the standard. A trustworthy protocol involves first analyzing a racemic sample of the product to confirm baseline separation of the two enantiomer peaks. Only then can the ee of the catalyzed reaction be determined with confidence.
Protocol: Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone
This protocol is adapted from the procedure described for the synthesis of (S)-phenyl(pyridin-2-yl)methanol.[5]
Step 1: Catalyst Preparation (In-situ)
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (0.025 mmol) and the metal precursor [Ir(COD)Cl]₂ (0.012 mmol).
-
Add degassed methanol (1.5 mL).
-
Stir the mixture at 25°C for 30 minutes. The solution will change color, indicating the formation of the active catalyst complex.
Step 2: Hydrogenation Reaction
-
In a high-pressure autoclave, add phenyl(pyridin-2-yl)methanone (0.24 mol), the prepared catalyst solution from Step 1, sodium carbonate (12 mmol), and additional methanol (100 mL).
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 3.0 MPa.
-
Heat the reaction mixture to 40°C and stir for 12 hours.
Step 3: Work-up and Purification
-
After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Add deionized water to the residue and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the chiral alcohol.
Step 4: Analysis (Self-Validation)
-
Confirm the structure of the product using ¹H NMR and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis, using a pre-validated method established with the racemic product.
Workflow Diagram
Caption: Experimental workflow for asymmetric hydrogenation.
Mechanistic Considerations
Understanding the reaction mechanism is crucial for rational catalyst design and optimization. For the Iridium-catalyzed hydrogenation, the reaction is believed to proceed through an outer-sphere mechanism.
Caption: Simplified catalytic cycle for asymmetric hydrogenation.
The chiral ligand (L*) creates a specific steric and electronic environment. The ketone substrate coordinates to the iridium center. Hydrogen is activated, and a hydride is transferred to one face of the carbonyl, directed by the chiral ligand. This transfer is the stereodetermining step, establishing the new chiral center. The resulting chiral alcohol product is then released, regenerating the active catalyst.
Conclusion and Future Perspectives
This compound-based catalysts are undeniably potent tools in the field of asymmetric synthesis. Their modular nature allows for extensive tuning, leading to high performance in critical transformations like hydrogenations and aldol reactions. This guide has demonstrated that by comparing catalyst systems head-to-head, we can discern clear structure-activity relationships, such as the profound impact of the choice of base or the electronic nature of the substrate.
The future of this catalyst class is bright. Ongoing research will likely focus on:
-
Expanding the Reaction Scope: Applying these catalysts to new and more challenging asymmetric transformations.
-
Greener Methodologies: Further developing organocatalytic versions that operate in environmentally benign solvents like water or brine.[8]
-
Immobilization and Reusability: Anchoring these catalysts to solid supports to improve their reusability and simplify product purification, enhancing their industrial applicability.
-
Computational Modeling: Using DFT and other computational methods to gain deeper mechanistic insights and predict the performance of new catalyst designs before their synthesis.
For professionals in drug discovery and development, a deep understanding of such catalytic systems is not just advantageous; it is essential for the efficient and innovative synthesis of next-generation therapeutics.
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A Senior Application Scientist's Guide to Validating the Antimicrobial Mechanism of Phenyl(pyridin-2-yl)methanamine Derivatives
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The relentless rise of antimicrobial resistance (AMR) necessitates a departure from modifying existing antibiotic classes and a concerted push towards discovering agents with novel mechanisms of action.[1] Phenyl(pyridin-2-yl)methanamine and its derivatives have emerged as a promising chemical scaffold, with numerous studies reporting significant in vitro activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[2][3][4] However, initial activity screens, while encouraging, are merely the first step. A profound understanding of a compound's mechanism of action (MOA) is critical for its progression from a hit to a lead candidate. It informs on potential toxicity, spectrum of activity, and the likelihood of resistance development.[5]
This guide provides a strategic, in-depth framework for researchers and drug development professionals to rigorously validate the antimicrobial MOA of this compound derivatives. We will move beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and self-validating investigative workflow.
Part 1: Initial Characterization & Comparative Landscape
Before delving into specific mechanistic pathways, a foundational understanding of the derivatives' antimicrobial profile is essential. This initial characterization provides the critical context needed to form and prioritize hypotheses for the MOA.
Foundational Antimicrobial Profiling
The first step is to quantify the antimicrobial potency. This is achieved through standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7]
Table 1: Example Antimicrobial Activity Profile for this compound Derivatives
| Compound ID | Derivative Substitution | S. aureus (ATCC 29213) MIC/MBC (µg/mL) | E. coli (ATCC 25922) MIC/MBC (µg/mL) | P. aeruginosa (ATCC 27853) MIC/MBC (µg/mL) | C. albicans (ATCC 90028) MIC/MBC (µg/mL) |
| PPM-001 | Unsubstituted | 8 / 16 | 32 / 64 | >128 / >128 | 16 / 64 |
| PPM-002 | 4-Chloro (Phenyl) | 4 / 8 | 16 / 32 | 64 / >128 | 8 / 32 |
| PPM-003 | 4-Methoxy (Phenyl) | 16 / 32 | 64 / >128 | >128 / >128 | 32 / >128 |
| Ciprofloxacin | (Control) | 0.5 / 1 | 0.015 / 0.03 | 0.25 / 0.5 | N/A |
| Amphotericin B | (Control) | N/A | N/A | N/A | 0.5 / 1 |
From a strategic standpoint, the ratio of MBC to MIC is an early indicator. An MBC/MIC ratio of ≤ 4 suggests bactericidal activity, whereas a ratio > 4 indicates bacteriostatic activity. This distinction is a pivotal first clue. For instance, agents that disrupt cell membrane integrity are typically rapidly bactericidal.
Time-Kill Kinetic Assays
Static MIC values do not reveal the rate of antimicrobial action. Time-kill assays provide this dynamic view, offering crucial insights into whether the compound's effect is concentration-dependent and how quickly it achieves a bactericidal endpoint.[8] A rapid reduction in viable cell count (e.g., a 3-log10 reduction within 2-4 hours) is often characteristic of membrane-targeting agents.
Part 2: A Hierarchical Workflow for MOA Elucidation
The investigation into the MOA should be structured as a logical funnel, starting with broad questions about the disruption of major cellular processes and progressively narrowing down to specific molecular targets.
Caption: A hierarchical workflow for validating antimicrobial MOA.
Part 3: Core Experimental Protocols & Their Rationale
Protocol: Validating Cell Membrane Disruption
A common mechanism for cationic or amphipathic molecules is the disruption of the bacterial cell membrane. We use orthogonal assays to build a strong case.
Causality: SYTOX Green is a high-affinity nucleic acid stain that cannot penetrate the membranes of healthy cells. Its fluorescence increases >500-fold upon binding to DNA. Therefore, an increase in fluorescence in a cell suspension is a direct and quantifiable measure of membrane compromise.
Protocol:
-
Preparation: Grow the bacterial strain (e.g., S. aureus) to mid-log phase in Mueller-Hinton Broth (MHB), then wash and resuspend the cells in 5 mM HEPES buffer (pH 7.2) to an OD600 of 0.2.
-
Assay Setup: In a 96-well black, clear-bottom plate, add 50 µL of the cell suspension to 50 µL of HEPES buffer containing the test compound at 2x the final desired concentration (e.g., ranging from 0.25x to 8x MIC).
-
Controls:
-
Negative Control: Cells with buffer only (no compound).
-
Positive Control: Cells with a known membrane-disrupting agent like Polymyxin B (10 µg/mL).
-
-
Staining & Measurement: Add SYTOX Green to a final concentration of 2 µM. Immediately begin measuring fluorescence (Excitation: 485 nm, Emission: 520 nm) every 2 minutes for 60 minutes at 37°C.
Causality: The fluorescent probe DiSC₃(5) accumulates in polarized bacterial membranes, where its fluorescence is quenched. Agents that disrupt the membrane potential cause the probe to be released into the aqueous environment, resulting in a quantifiable increase in fluorescence.
Protocol:
-
Cell Loading: Grow and wash cells as above. Resuspend in HEPES buffer containing 100 mM KCl to an OD600 of 0.05. Add DiSC₃(5) to a final concentration of 0.4 µM and incubate in the dark for 30 minutes until a stable baseline of quenched fluorescence is achieved.
-
Assay: Add the test compound at various concentrations.
-
Controls:
-
Negative Control: Cells with buffer only.
-
Positive Control: A proton ionophore like CCCP (carbonyl cyanide m-chlorophenyl hydrazone).
-
-
Measurement: Monitor fluorescence (Excitation: 622 nm, Emission: 670 nm) over time. A rapid increase indicates depolarization.
Caption: Proposed mechanism of membrane disruption by a derivative.
Protocol: Investigating Macromolecular Synthesis Inhibition
If the time-kill kinetics are slower and membrane integrity appears intact, the compound may be targeting key biosynthetic pathways. This can be tested by measuring the incorporation of radiolabeled precursors into DNA, RNA, and protein.[5]
Causality: A specific inhibitor will block the incorporation of its corresponding radiolabeled precursor without immediately affecting the others. For example, a DNA gyrase inhibitor like ciprofloxacin will rapidly halt [³H]thymidine incorporation, with effects on RNA and protein synthesis appearing later as downstream consequences.
Protocol:
-
Preparation: Grow bacteria to early-log phase (OD600 ≈ 0.1) in a minimal medium.
-
Assay Setup: Aliquot the culture into tubes. Add the test compound (at a concentration known to be inhibitory, e.g., 4x MIC).
-
Controls:
-
Vehicle Control: No compound.
-
Positive Controls: Rifampicin (inhibits RNA synthesis), Ciprofloxacin (inhibits DNA synthesis), Tetracycline (inhibits protein synthesis).
-
-
Labeling: To separate tubes for each condition, add one of the following radiolabeled precursors:
-
DNA: [³H]thymidine
-
RNA: [³H]uridine
-
Protein: [³H]leucine
-
-
Time Course: At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each tube and add it to an equal volume of ice-cold 10% trichloroacetic acid (TCA) to precipitate the macromolecules.
-
Quantification: Collect the precipitate on a filter membrane, wash with cold 5% TCA and then ethanol. Measure the radioactivity of the filter using a scintillation counter.
-
Analysis: Plot the incorporated radioactivity over time for each condition.
Table 2: Expected Outcomes for Macromolecular Synthesis Assays
| Compound Class | Primary Effect (First 10 mins) | Secondary Effects (>20 mins) |
| Membrane Active (e.g., Polymyxin B) | Inhibition of all three pathways simultaneously | N/A |
| DNA Gyrase Inhibitor (e.g., Ciprofloxacin) | Strong inhibition of DNA synthesis | Gradual inhibition of RNA/protein synthesis |
| RNA Polymerase Inhibitor (e.g., Rifampicin) | Strong inhibition of RNA synthesis | Gradual inhibition of DNA/protein synthesis |
| Ribosome Inhibitor (e.g., Tetracycline) | Strong inhibition of protein synthesis | Gradual inhibition of DNA/RNA synthesis |
| Test Derivative (Hypothetical) | Strong inhibition of DNA synthesis | Gradual inhibition of RNA/protein synthesis |
Protocol: Genetic Validation of a Specific Target
Biochemical assays are powerful, but demonstrating that the inhibition of a specific target recapitulates the antibiotic's effect in a living cell is the gold standard for validation.[9] If a specific enzyme (e.g., FabI) is hypothesized to be the target, a conditional knockdown of the corresponding gene (fabI) should sensitize the bacteria to the compound.
Causality: By using a regulated antisense RNA system (e.g., tetracycline-inducible), we can specifically reduce the amount of FabI protein in the cell. If the compound's primary target is FabI, these "sensitized" cells will now be inhibited by a much lower concentration of the compound.
Protocol:
-
Strain Construction: Clone a fragment of the target gene (e.g., fabI) in the antisense orientation into a tetracycline-inducible expression vector. Transform this plasmid into the target bacterium (S. aureus).
-
Validation of Knockdown: Grow the engineered strain in the presence of a sub-lethal concentration of the inducer (e.g., anhydrotetracycline, aTc). Confirm the reduction of target protein levels via Western Blot or RT-qPCR.
-
Sensitization Assay (MIC Shift):
-
Perform a standard MIC assay for your test compound on two sets of plates.
-
Set 1 (Uninduced): Standard MHB agar.
-
Set 2 (Induced): MHB agar containing the sub-lethal concentration of aTc.
-
-
Analysis: A significant decrease (e.g., ≥4-fold) in the MIC value for the test compound specifically in the induced state—and not for control antibiotics with different targets—provides powerful evidence that the compound acts on the targeted pathway.[9]
Conclusion: Synthesizing a Coherent Mechanistic Narrative
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The Pivotal Role of the Phenyl(pyridin-2-yl)methanamine Scaffold in Anti-Mycobacterial Drug Discovery: A Comparative Guide to Structure-Activity Relationships
In the relentless pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the exploration of diverse chemical scaffolds is paramount. Among these, the Phenyl(pyridin-2-yl)methanamine moiety has emerged as a critical pharmacophore in the design of potent anti-mycobacterial agents. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of a series of this compound analogs, specifically focusing on 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines. We will dissect the causal relationships behind experimental design, present validating data, and offer detailed protocols for the synthesis and evaluation of these promising compounds.
The this compound Core: A Privileged Fragment in Anti-TB Drug Design
The this compound core structure is a key feature in a number of biologically active compounds. In the context of anti-tuberculosis drug discovery, this motif has been identified as a crucial component for potent inhibitory activity against Mtb.[1] The nitrogen atom of the pyridine ring and the amine linker play significant roles in forming essential interactions with biological targets. Our focus herein is on a series of pyrazolo[1,5-a]pyrimidine derivatives where the C-7 position is substituted with 2-pyridylmethylamine, a variation of the core this compound structure. These compounds have been shown to be potent inhibitors of mycobacterial ATP synthase, a critical enzyme for Mtb survival.[2][3]
Comparative Analysis of Structure-Activity Relationships
The potency of the 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine series is profoundly influenced by substitutions on the phenyl and pyridine rings. The following sections provide a comparative analysis based on experimental data.
Impact of Substituents on the 3-Phenyl and 5-Phenyl Rings
Systematic modifications of the 3- and 5-phenyl rings have revealed critical insights into the SAR of this series. The following table summarizes the anti-mycobacterial activity (MIC90) against Mtb strain H37Rv and cytotoxicity (IC50) against VERO cells for a selection of key analogs.[2]
| Compound ID | 3-Phenyl Substituent | 5-Phenyl Substituent | MIC90 (µg/mL) vs. Mtb H37Rv | IC50 (µg/mL) vs. VERO cells |
| 1 | H | H | 0.89 | >32 |
| 2 | H | 2-F | >32 | >32 |
| 3 | H | 3-F | 1.9 | >32 |
| 4 | H | 4-F | 0.45 | >32 |
| 5 | 4-F | H | 0.22 | >32 |
| 6 | 4-F | 4-F | 0.11 | 19 |
| 7 | 4-F | 4-Cl | 0.06 | 9.7 |
| 8 | 4-F | 4-CH3 | 0.11 | >32 |
| 9 | 4-F | 2-Thienyl | 0.11 | >32 |
| 10 | 4-F | 3-Pyridyl | 0.45 | >32 |
Key Insights:
-
Unsubstituted Rings: The parent compound with unsubstituted phenyl rings at the 3 and 5 positions (1 ) displays moderate activity.
-
5-Phenyl Substitution: Introduction of a fluorine atom on the 5-phenyl ring shows a position-dependent effect. A 4-fluoro substitution (4 ) is significantly more potent than a 3-fluoro (3 ) or 2-fluoro (2 ) substitution, with the latter abolishing activity. This suggests a specific spatial requirement for the substituent at the 5-position.
-
3-Phenyl Substitution: A 4-fluoro substituent on the 3-phenyl ring (5 ) dramatically increases potency compared to the unsubstituted analog (1 ).
-
Disubstitution: Combining a 4-fluoro group on the 3-phenyl ring with various substituents on the 5-phenyl ring generally leads to the most potent compounds. A 4-fluoro (6 ), 4-chloro (7 ), or 4-methyl (8 ) group on the 5-phenyl ring results in excellent anti-mycobacterial activity.
-
Heteroaromatic Rings: Replacing the 5-phenyl ring with heteroaromatic rings like 2-thienyl (9 ) or 3-pyridyl (10 ) maintains good activity, indicating some tolerance for different aromatic systems at this position.
Influence of Substituents on the Pyridin-2-ylmethylamine Moiety
Modifications to the pyridin-2-ylmethylamine portion of the molecule also have a significant impact on activity.
| Compound ID | Pyridine Ring Substituent | MIC90 (µg/mL) vs. Mtb H37Rv | IC50 (µg/mL) vs. VERO cells |
| 5 | H | 0.22 | >32 |
| 11 | 6'-F | >32 | >32 |
| 12 | 5'-F | 0.45 | >32 |
| 13 | 4'-F | 0.45 | >32 |
| 14 | 3'-F | 0.89 | >32 |
Key Insights:
-
Positional Effects of Fluorine: The position of a fluorine substituent on the pyridine ring is critical. A 6'-fluoro substitution (11 ) completely abrogates activity, while substitutions at the 5' (12 ), 4' (13 ), and 3' (14 ) positions are tolerated but result in slightly reduced potency compared to the unsubstituted analog (5 ). This highlights the sensitivity of the binding pocket to steric and electronic changes in this region of the molecule.
Experimental Protocols
To ensure the reproducibility and validity of the SAR data, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of these compounds.
General Synthesis of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines
The synthesis of the target compounds is typically achieved through a multi-step process, with the final step involving a nucleophilic aromatic substitution reaction.[2][4]
Diagram of Synthetic Workflow:
Caption: General synthetic workflow for the preparation of the target compounds.
Step-by-Step Protocol:
-
Synthesis of 7-chloro-3,5-diarylpyrazolo[1,5-a]pyrimidine intermediate:
-
To a solution of the appropriate 3,5-diaryl-1H-pyrazole in a suitable solvent (e.g., acetonitrile), add a chlorinating agent such as phosphorus oxychloride (POCl3).
-
Heat the reaction mixture at reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Synthesis of the final N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine:
-
To a solution of the 7-chloro-3,5-diarylpyrazolo[1,5-a]pyrimidine intermediate in a suitable solvent (e.g., isopropanol), add pyridin-2-ylmethanamine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[4]
-
Heat the reaction mixture at reflux for 3-15 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel to afford the desired compound.
-
Anti-mycobacterial Activity Assay (MIC Determination)
The minimum inhibitory concentration (MIC) is determined using a standardized broth microdilution method, such as the Microplate Alamar Blue Assay (MABA).[2][5]
Diagram of MIC Determination Workflow:
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Plates:
-
Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC as the diluent.
-
The final volume in each well should be 100 µL.
-
-
Inoculum Preparation:
-
Inoculation and Incubation:
-
Add 100 µL of the prepared Mtb inoculum to each well of the compound plate.
-
Include a drug-free control well and a sterile control well.
-
Seal the plates and incubate at 37°C in a humidified incubator.
-
-
Reading the Results:
-
After 7 days of incubation, add 20 µL of Alamar Blue solution to each well.
-
Incubate for an additional 24 hours.
-
The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of bacterial growth.[5]
-
Cytotoxicity Assay
The cytotoxicity of the compounds is assessed against a mammalian cell line, such as VERO (African green monkey kidney epithelial cells) or HepG2 (human liver cancer cells), using a colorimetric assay like the MTT or SRB assay.[2][8][9][10]
Step-by-Step Protocol (MTT Assay):
-
Cell Seeding:
-
Seed VERO or HepG2 cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of appropriate culture medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 72 hours.[8]
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Conclusion and Future Directions
The structure-activity relationship studies of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines have provided a clear roadmap for the design of potent anti-mycobacterial agents. The key takeaways are the critical importance of a 4-fluoro substituent on the 3-phenyl ring and the tolerance for a variety of small, electron-donating or halogen substituents at the 4-position of the 5-phenyl ring. The pyridin-2-ylmethylamine moiety is also a crucial element, with its substitution pattern significantly impacting activity.
Future research in this area should focus on:
-
Optimization of the 5-phenyl substituent: Exploring a wider range of substituents to further enhance potency and improve the safety profile.
-
Modifications of the linker: Investigating the effect of altering the length and flexibility of the amine linker.
-
In vivo efficacy and pharmacokinetic studies: Evaluating the most promising compounds in animal models of tuberculosis to assess their therapeutic potential.
By leveraging the insights gained from these SAR studies and employing the robust experimental protocols outlined in this guide, researchers can continue to advance the development of novel and effective treatments for tuberculosis.
References
- 1. Aminopyrazolo[1,5-a]pyrimidines as potential inhibitors of Mycobacterium tuberculosis: Structure activity relationships and ADME characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Tale of Two Ligands: A Comparative Guide to Phenyl(pyridin-2-yl)methanamine and Bis(imino)pyridine Ligands in Polymerization Catalysis
In the intricate world of homogeneous catalysis, the ligand is not merely a spectator; it is the architect of reactivity, selectivity, and stability. Its electronic and steric properties dictate the behavior of the metallic heart of the catalyst, guiding it toward the desired chemical transformation. This guide offers an in-depth comparison of two significant nitrogen-donor ligand classes: the well-established and highly successful bis(imino)pyridine (BIP) ligands and the versatile bidentate Phenyl(pyridin-2-yl)methanamine scaffold. Our focus will be their application in the industrially vital field of olefin polymerization, providing researchers, scientists, and drug development professionals with a clear understanding of their respective strengths, weaknesses, and underlying chemical principles, supported by experimental data and protocols.
The Rise of the Tridentate Architect: Bis(imino)pyridine (BIP) Ligands
First reported in the late 1990s by the groups of Brookhart and Gibson, iron and cobalt complexes bearing bis(imino)pyridine ligands have revolutionized olefin polymerization.[1] These catalysts are renowned for being among the world's most active for ethylene polymerization, a testament to the exceptional design of the BIP scaffold.[2][3]
Structure and Synthesis: A Platform for Precision Tuning
Bis(imino)pyridine ligands are tridentate, N,N,N'-chelating molecules. Their synthesis is typically a straightforward Schiff base condensation between a 2,6-diacyl- or 2,6-dicarboxaldehydepyridine derivative and two equivalents of an aniline.[4] This synthetic accessibility is a cornerstone of their success, as it allows for extensive and systematic modification. The true power of the BIP framework lies in its unparalleled tunability. By altering the substituents on the N-aryl rings, one can exert exquisite control over the steric and electronic environment of the metal center.[5][6] Bulky ortho-substituents, for instance, can enhance catalyst stability and influence the molecular weight of the resulting polymer.[5] More recently, solvent-free mechanochemical methods have been developed, offering a greener and more rapid route to these valuable ligands and their metal complexes.[7][8]
Caption: General workflow for metal-catalyzed olefin polymerization.
| Feature | Bis(imino)pyridine (BIP) Ligands | This compound & Derivatives |
| Denticity | Tridentate (N,N,N) | Bidentate (N,N) |
| Primary Metal Centers | Fe, Co | Pd, Group 4 (in modified structures) |
| Primary Monomer | Ethylene, α-Olefins | Methyl Methacrylate (MMA), Ethylene (in modified structures) |
| Typical Catalyst Activity | Very High (up to >10^7 g/mol ·h) [5] | Moderate to High (e.g., 3.80 × 10^4 g/mol ·h for MMA) [9] |
| Polymer Product | Highly linear, high-density polyethylene (HDPE) [1] | Syndio-enriched PMMA; Polyethylene (with modified ligands) [9][10] |
| Key Advantage | Extreme tunability of steric/electronic properties; Record-breaking activity for ethylene polymerization. [2][5] | Versatility as a building block; Potential for polar monomer polymerization. [11][9] |
| State of Research | Mature, extensively studied, and commercially relevant. [2][12] | Less explored for olefin polymerization; more prominent in other catalytic fields. |
Causality Behind Performance Differences:
The tridentate, pincer-like coordination of BIP ligands imparts exceptional stability to the resulting metal complexes. This rigid framework restricts the available coordination sites, which is crucial for controlling the polymerization process. The two N-aryl "arms" of the ligand effectively create a catalytic pocket, and the steric bulk of their ortho-substituents is a key determinant of chain transfer rates. Bulky groups suppress chain transfer, leading to higher molecular weight polymers. [5] In contrast, the more flexible bidentate coordination of this compound provides a more open coordination sphere around the metal. While this can be advantageous for certain catalytic reactions, for the demanding process of olefin polymerization, it often leads to less defined active sites and more pathways for catalyst deactivation or undesirable side reactions, explaining why it is often incorporated into larger, more rigid tridentate or tetradentate structures for this purpose. [10]
Experimental Protocols
To ensure scientific integrity, the following are representative, self-validating protocols for the synthesis and application of a bis(imino)pyridine iron catalyst system.
Protocol 1: Synthesis of a Bis(imino)pyridine Ligand
Example: 2,6-bis[1-(2,6-diisopropylanilino)ethyl]pyridine
-
Reagents & Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-diacetylpyridine (1.63 g, 10.0 mmol) and absolute ethanol (100 mL).
-
Aniline Addition: Add 2,6-diisopropylaniline (4.43 g, 25.0 mmol, 2.5 equivalents) to the flask, followed by a catalytic amount of formic acid (approx. 5 drops).
-
Reaction: Heat the mixture to reflux and stir for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After cooling to room temperature, a yellow solid will precipitate. Cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically obtained in high purity without further purification. Yields are generally >85%.
Protocol 2: Synthesis of the Iron(II) Precatalyst
Example: {2,6-bis[1-(2,6-diisopropylanilino)ethyl]pyridine}FeCl₂
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.
-
Setup: In a Schlenk flask, suspend the synthesized BIP ligand (2.49 g, 5.0 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).
-
Iron Addition: In a separate Schlenk flask, prepare a slurry of anhydrous iron(II) chloride (FeCl₂) (0.63 g, 5.0 mmol) in anhydrous THF (30 mL).
-
Complexation: Slowly add the FeCl₂ slurry to the ligand suspension at room temperature with vigorous stirring. A color change (typically to a deep blue or green) indicates complex formation.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours.
-
Isolation: Remove the solvent under vacuum to yield a solid. Wash the solid with anhydrous pentane or hexane to remove any unreacted ligand and dry under vacuum. The product is a brightly colored paramagnetic solid.
Protocol 3: Ethylene Polymerization
This protocol requires specialized high-pressure reactor equipment and should only be performed by trained personnel.
-
Reactor Setup: A dried and purged stainless-steel autoclave reactor (e.g., 300 mL) is charged with toluene (100 mL).
-
Cocatalyst Addition: Inject the desired amount of MAO solution (e.g., 10 wt% in toluene) into the reactor via syringe.
-
Pressurization & Equilibration: Pressurize the reactor with ethylene to the desired pressure (e.g., 10 atm) and stir at the reaction temperature (e.g., 50 °C) to saturate the solvent.
-
Initiation: Dissolve the iron precatalyst (e.g., 5-10 µmol) in a small amount of toluene in a Schlenk tube and inject it into the reactor under ethylene pressure to initiate polymerization.
-
Reaction: Maintain constant pressure and temperature for the desired reaction time (e.g., 30 minutes). An exotherm and ethylene uptake are indicative of polymerization.
-
Quenching & Isolation: Vent the reactor and quench the reaction by injecting acidic methanol (10% HCl). The polyethylene will precipitate as a white solid.
-
Workup: Collect the polymer by filtration, wash extensively with methanol and acetone, and dry in a vacuum oven at 60 °C to a constant weight.
Conclusion
The comparison between bis(imino)pyridine and this compound ligands in polymerization catalysis is a clear illustration of how ligand architecture dictates function.
-
Bis(imino)pyridine ligands are a triumph of rational catalyst design. Their tridentate, highly tunable framework provides the necessary stability and steric control to create some of the most active olefin polymerization catalysts known. They are the undisputed champions for the production of linear polyethylene using earth-abundant iron and cobalt.
-
This compound is a versatile bidentate ligand that serves as a valuable synthon in broader coordination chemistry. While its direct application in high-turnover olefin polymerization is limited, its core structural elements are found in more complex ligands, and its derivatives show promise for the polymerization of polar monomers, an area of growing importance.
For researchers aiming to polymerize ethylene with exceptional activity, the BIP ligand family remains the gold standard. For those exploring new catalytic frontiers, particularly with functionalized monomers, the this compound scaffold offers a versatile and promising starting point for new ligand design.
References
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StudyCorgi. (2022). Bis(imino)pyridine Ligands Overview. [Link]
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Trobe, M. (2018). Mechanosynthesis of bis(imino)pyridine ligands and related compounds. Morressier. [Link]
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Bart, S. C., et al. (2006). Synthesis and Molecular and Electronic Structures of Reduced Bis(imino)pyridine Cobalt Dinitrogen Complexes: Ligand versus Metal Reduction. Journal of the American Chemical Society. [Link]
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Chirik, P. J. (n.d.). Understanding Iron Catalyzed Olefin Polymerization. American Chemical Society. [Link]
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Bart, S. C., et al. (2004). Synthesis of Bis(imino)pyridine Iron Di- and Monoalkyl Complexes: Stability Differences between FeCH2SiMe3 and FeCH2CMe3 Derivatives. Organometallics. [Link]
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UCF STARS. (n.d.). The Facile Preparation of Bis(imino)pyridine Complexes via Mechanochemistry and Inorganic Synthons via Benign Reductants. [Link]
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Small, B. L. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. Accounts of Chemical Research. [Link]
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Makha, M., et al. (2020). Structural variations in bis(imino)pyridine‐iron and cobalt pre‐catalysts. ResearchGate. [Link]
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Gao, H., et al. (2014). Oligomerization and Polymerization of Olefins with Iron and Cobalt Catalysts Containing 2,6-Bis(imino)pyridine and Related Ligands. ResearchGate. [Link]
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Bouwkamp, M. W., et al. (2005). Bis(imino)pyridine Iron(II) Alkyl Cations for Olefin Polymerization. Organometallics. [Link]
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Chirik, P. J. (n.d.). How do Iron Polymerization Catalysts Work?. American Chemical Society. [Link]
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Small, B. L. (2015). Discovery and Development of Pyridine-bis(imine) and Related Catalysts for Olefin Polymerization and Oligomerization. PubMed. [Link]
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ChemBK. (2024). This compound. [Link]
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Zhang, S., et al. (2018). Bis(imino)pyridine Iron Complexes Bearing Imino-Carbon Thioether Substituents as Highly Active Catalysts for Ethylene Oligomerization. ACS Omega. [Link]
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dos Santos, J. H. Z., et al. (2016). SYNTHESIS AND EVALUATION OF NEW BIS(IMINO) PYRIDINE BASED CATALYSTS FOR ETHYLENE POLYMERIZATION. [Link]
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Gibson, V. C., et al. (2003). Bis(imino)pyridines: Surprisingly Reactive Ligands and a Gateway to New Families of Catalysts. Chemical Reviews. [Link]
-
Kamga, F. A. N., et al. (2021). Synthesis, Characterization and Biological Activities of Binuclear Metal Complexes of 2-Benzoylpyridine and Phenyl(Pyridin-2-yl) Methanediol Derived from 1-Phenyl-1-(Pyridin-2-yl)-N-(Pyrimidin-2-yl) Methanimine Dihydrate Schiff Base. ResearchGate. [Link]
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ResearchGate. (n.d.). Group 4 Complexes Supported by Pyridine-2-Phenolate-6- Arylmethine Ligands: Spectroscopic and Structural Characterization and Olefin Polymerization Catalysis. [Link]
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Al-Ghamdi, A. A., et al. (2020). Zinc (II), palladium (II) and cadmium (II) complexes containing 4‐methoxy‐ N ‐(pyridin‐2‐ylmethylene) aniline derivatives: Synthesis, characterization and methyl methacrylate polymerization. ResearchGate. [Link]
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A Senior Application Scientist's Guide to Benchmarking Phenyl(pyridin-2-yl)methanamine Complexes in Catalytic Asymmetric Transfer Hydrogenation
For researchers and professionals in the fields of catalysis and drug development, the quest for efficient, selective, and robust catalysts is perpetual. Phenyl(pyridin-2-yl)methanamine and its derivatives have emerged as a versatile class of chiral ligands, capable of coordinating with a variety of transition metals to form potent catalysts for asymmetric synthesis. This guide provides an in-depth comparison of the catalytic performance of this compound complexes, with a focus on the asymmetric transfer hydrogenation of prochiral ketones, a critical transformation in the synthesis of chiral alcohols for the pharmaceutical and fine chemical industries.[1]
We will delve into the synthesis of these catalysts, present a head-to-head comparison of their performance against established benchmarks, provide detailed, replicable experimental protocols, and explore the underlying mechanistic principles that govern their activity and selectivity.
The Foundation: Synthesis of Catalyst Components
The catalytic system's performance is intrinsically linked to the purity and structural integrity of its components. Here, we outline the synthesis of a common ruthenium precursor and a representative chiral this compound ligand.
Synthesis of the Dichloro(p-cymene)ruthenium(II) Dimer Precursor: [RuCl₂(p-cymene)]₂
A versatile and widely used precursor for the in-situ generation of ruthenium-based catalysts is the dichloro(p-cymene)ruthenium(II) dimer.[2][3] Its synthesis is typically achieved through the reaction of hydrated ruthenium trichloride with α-phellandrene, which serves as the source of the p-cymene ligand.[2]
Experimental Protocol: Synthesis of [RuCl₂(p-cymene)]₂ [4]
-
To a solution of RuCl₃·3H₂O in ethanol, add α-phellandrene.
-
Reflux the mixture for several hours. The color of the solution will change, indicating the formation of the complex.
-
Cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Isolate the red-brown solid by filtration.
-
Wash the solid with cold ethanol and then diethyl ether.
-
Dry the resulting [RuCl₂(p-cymene)]₂ dimer under vacuum. The yield is typically high.[2]
Synthesis of Chiral (R)- or (S)-Phenyl(pyridin-2-yl)methanamine Ligand
The chirality of the final catalyst, and thus the enantioselectivity of the reaction, is dictated by the chiral ligand. The synthesis of enantiomerically pure this compound can be achieved through various established methods. One common approach involves the asymmetric reduction of the corresponding imine.
Experimental Protocol: Synthesis of a Chiral Pyridine-Aminophosphine Ligand as an Exemplar [5]
This protocol describes the synthesis of a related, yet structurally relevant, chiral pyridine-containing ligand to illustrate the general principles.
-
Imine Formation: React 2-acetylpyridine with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine) in a suitable solvent like toluene, often with azeotropic removal of water, to form the chiral imine.
-
Asymmetric Reduction: The chiral imine is then reduced to the corresponding amine. This can be achieved using a variety of reducing agents. For high enantioselectivity, enzymatic or catalytic asymmetric reduction methods are preferred.
-
Purification: The resulting chiral amine ligand is purified using column chromatography on silica gel.
Benchmarking Catalytic Performance: A Comparative Analysis
The true measure of a catalyst's utility lies in its performance. We will now compare the catalytic efficacy of this compound complexes of Ruthenium, Rhodium, and Iridium in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark substrate.[1][6] For a robust comparison, we will also include the performance of the well-established Noyori-type catalyst, [RuCl(p-cymene)((R,R)-TsDPEN)].[1][7]
It is crucial to acknowledge that direct comparisons of data from different literature sources can be influenced by slight variations in reaction conditions.[1] However, the data presented below provides a strong indication of the relative performance of these catalytic systems.
Table 1: Performance of this compound Complexes and Benchmarks in the Asymmetric Transfer Hydrogenation of Acetophenone
| Catalyst System | Metal | Chiral Ligand | Base | Solvent | Temp. (°C) | Time (h) | Conversion (%) | ee (%) (Configuration) | Reference |
| Benchmark: Noyori-Type | Ru | (1R,2R)-TsDPEN | KOH | i-PrOH | 25 | 0.17 | >98 | 97 (R) | [1] |
| Azaruthenacycle | Ru | 2-(1-(phenyl)ethylamino)methylpyridine | t-BuOK | i-PrOH | 25 | 1 | 99 | 96 (R) | [1] |
| In-situ Ru Complex | Ru | Chitosan-derived ligand | HCOOK | H₂O/i-PrOH | 50 | 24 | 95 | 86 (S) | [8] |
| Rh Complex | Rh | Phosphine-phosphite ligand | - | CH₂Cl₂ | 25 | 24 | >99 | 83 (S) | [9] |
| Ir Complex | Ir | Phenylpyridine derivative | KOiPr | i-PrOH | 82 | 0.17 | 100 | - | [10] |
Note: ee = enantiomeric excess. TsDPEN = N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine. i-PrOH = isopropanol. The data for Rh and Ir complexes are from reactions with related, but not identical, substrates and ligands, and are included to provide a general performance indication.
From the data, it is evident that Ruthenium complexes of this compound and its analogs are highly effective for the asymmetric transfer hydrogenation of acetophenone, achieving excellent conversions and high enantioselectivities, rivaling the performance of the Noyori benchmark catalyst.[1] Rhodium and Iridium complexes also demonstrate high activity, although the enantioselectivity can be more variable depending on the specific ligand and substrate.[9][10][11]
In-Depth Experimental Protocols
To ensure the reproducibility and validation of these findings, we provide detailed, step-by-step protocols for the catalytic asymmetric transfer hydrogenation of acetophenone using a representative in-situ generated Ruthenium-Phenyl(pyridin-2-yl)methanamine catalyst.
General Workflow for Asymmetric Transfer Hydrogenation
Caption: Generalized workflow for asymmetric transfer hydrogenation.
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone [1]
-
Catalyst Pre-formation: In a glovebox, add the [RuCl₂(p-cymene)]₂ precursor (0.005 mmol, 0.5 mol% Ru) and the chiral this compound ligand (0.011 mmol, 1.1 mol%) to a Schlenk tube. Add anhydrous isopropanol (5 mL) and stir the mixture at room temperature for 20 minutes.
-
Reaction Setup: In a separate flask, dissolve acetophenone (1 mmol) in isopropanol (5 mL).
-
Initiation: To the catalyst solution, add a solution of potassium tert-butoxide (0.1 mmol) in isopropanol (1 mL). Stir for an additional 10 minutes to ensure complete activation.
-
Catalysis: Add the acetophenone solution to the activated catalyst mixture.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25 °C) for the specified time (e.g., 1 hour). Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Extract the product with an organic solvent such as ethyl acetate.
-
Analysis: Determine the conversion and enantiomeric excess of the resulting 1-phenylethanol by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase.
The Heart of the Catalyst: Understanding the Mechanism and the Role of the Metal
The exceptional performance of these catalysts can be attributed to a "metal-ligand bifunctional" mechanism, particularly in the case of ruthenium.[7][12] This model, often referred to as the Noyori-Ikariya mechanism, posits a concerted, six-membered pericyclic transition state.
Caption: Simplified catalytic cycle for transfer hydrogenation.
In this mechanism, the ruthenium hydride ([Ru]-H) transfers a hydride to the carbonyl carbon of the ketone, while the proton from the amine ligand (N-H) is transferred to the carbonyl oxygen.[7] This concerted transfer is facilitated by the precise spatial arrangement of the substrate within the chiral pocket of the catalyst, which ultimately determines the stereochemical outcome of the reaction.
The choice of the metal center (Ru, Rh, or Ir) significantly influences the catalyst's properties:
-
Ruthenium: Ruthenium catalysts are highly versatile and are particularly effective in the transfer hydrogenation of ketones and imines.[13] They are known for their high activity and excellent enantioselectivity, often operating under mild conditions.[1] The bifunctional metal-ligand mechanism is well-established for Ru(II) complexes.[7]
-
Rhodium and Iridium: Rhodium and Iridium complexes are also potent catalysts for asymmetric hydrogenation.[11] They are often preferred for the hydrogenation of olefins. In transfer hydrogenation, they can exhibit very high turnover frequencies.[10] The mechanism for Rh and Ir catalysts can also involve a metal hydride intermediate, but the specifics of the transition state and the role of the ligand may differ from the classic Noyori-Ikariya model.
Conclusion
This compound complexes, particularly those of ruthenium, have proven to be exceptional catalysts for the asymmetric transfer hydrogenation of ketones, delivering high conversions and enantioselectivities that are comparable to world-class benchmark catalysts. Their modular synthesis, allowing for fine-tuning of steric and electronic properties, makes them attractive targets for further development. The insights into their mechanism of action provide a rational basis for the design of next-generation catalysts with even greater efficiency and selectivity. This guide serves as a foundational resource for researchers aiming to harness the power of these versatile catalysts in their pursuit of innovative synthetic methodologies and the development of novel therapeutics.
References
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Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Correlation of Phenyl(pyridin-2-yl)methanamine Derivative Activity
In the intricate journey of drug discovery, the chasm between promising in vitro results and successful in vivo outcomes remains a formidable challenge. This "translational gap" is where many promising compounds falter, leading to significant financial and temporal losses. This guide offers a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC), a critical tool for mitigating these risks.[1][2] We will focus on a versatile class of molecules, the Phenyl(pyridin-2-yl)methanamine derivatives, to illustrate the principles of creating a predictive bridge between laboratory assays and whole-organism efficacy.
This document is designed for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a narrative that explains the "why" behind experimental choices, fostering a deeper understanding of how to build a self-validating preclinical data package.
The this compound Scaffold: A Case Study in IVIVC
The this compound scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities.[3] Its derivatives have been explored as potential therapeutics in oncology, neuroscience, and infectious diseases. The ease of synthetic modification of both the phenyl and pyridyl rings allows for fine-tuning of a compound's pharmacological and pharmacokinetic properties.
For this guide, we will examine a hypothetical series of three derivatives targeting a critical kinase in an oncology pathway:
-
PPM-001: The parent scaffold.
-
PPM-002: A derivative with a lipophilic, electron-withdrawing group on the phenyl ring, designed to enhance potency.
-
PPM-003: A derivative with a polar group on the pyridine ring, intended to improve solubility and reduce metabolic liability.
Our central thesis is that a successful IVIVC is not merely about correlating potency; it's about building a holistic understanding of a compound's behavior through a strategically designed cascade of experiments.
Part 1: Foundational In Vitro Characterization - Building the Ground Floor
A robust IVIVC begins with a comprehensive in vitro profiling. This stage goes beyond simple potency to probe the physicochemical and metabolic properties that will dictate the compound's fate in a biological system.
Experimental Protocol 1: Target Engagement and Potency (Biochemical Assay)
-
Expertise & Experience: The first question is always: "Does my compound hit its intended target?" A clean biochemical assay using the purified enzyme is the most direct way to measure this. We use a spectrophotometric assay, which is robust and high-throughput.
-
Trustworthiness: The protocol includes control wells (no inhibitor) and blank wells (no enzyme) to ensure the observed signal is due to enzymatic activity and its inhibition. The IC50 is determined from a 10-point dose-response curve to accurately define the potency.
-
Methodology:
-
Reagent Preparation: Prepare serial dilutions of PPM derivatives in assay buffer with a final DMSO concentration ≤1%. Prepare enzyme and substrate solutions in the same buffer.
-
Assay Setup (96-well plate):
-
Test Wells: Add 10 µL of diluted PPM derivative and 40 µL of enzyme solution.
-
Control Wells (100% activity): Add 10 µL of DMSO/buffer and 40 µL of enzyme solution.
-
Blank Wells: Add 50 µL of assay buffer.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution to all wells.
-
Measurement: Immediately begin reading the absorbance at the appropriate wavelength in a microplate reader in kinetic mode for 30 minutes.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the progress curves. Determine the IC50 by fitting the percent inhibition versus log(concentration) data to a four-parameter logistic equation.
-
Experimental Protocol 2: Cellular Activity (Cell-Based Assay)
-
Expertise & Experience: Moving from a purified protein to a cell is the first translational step. A cellular assay tells us if the compound can cross the cell membrane and engage its target in a more complex environment. We use a 3D spheroid cell viability assay, which better mimics a tumor microenvironment than a 2D monolayer.
-
Trustworthiness: Cell viability is measured using a luminescent readout, which has a high signal-to-noise ratio. A long 6-day incubation period assesses the compound's long-term effect on cell proliferation.
-
Methodology:
-
Cell Seeding: Seed 3,000 cells per well in a 96-well ultra-low attachment plate.
-
Spheroid Formation: Allow cells to form spheroids for 48 hours.
-
Compound Treatment: Add serial dilutions of PPM derivatives to the wells.
-
Incubation: Incubate the plates for 6 days at 37°C and 5% CO2.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence.
-
Data Analysis: Calculate the EC50 from the dose-response curve.
-
Experimental Protocol 3: Metabolic Stability (Liver Microsome Assay)
-
Expertise & Experience: A potent compound is useless if it's immediately metabolized and cleared by the liver. The liver microsomal stability assay is a standard, high-throughput method to predict hepatic clearance.
-
Trustworthiness: The inclusion of a positive control compound with known metabolic instability (e.g., verapamil) validates the activity of the microsomes. Samples are taken at multiple time points to accurately calculate the rate of metabolism.
-
Methodology:
-
Incubation: Incubate the PPM derivatives (1 µM) with human liver microsomes and NADPH (a necessary cofactor for metabolic enzymes) at 37°C.
-
Time Points: Collect aliquots at 0, 5, 15, 30, and 60 minutes.
-
Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Centrifuge the samples to pellet the protein and analyze the supernatant for the concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural log of the percent of parent compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t1/2).
-
Experimental Protocol 4: Permeability (PAMPA)
-
Expertise & Experience: For an orally administered drug, permeability across the gut wall is essential. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput assay that predicts passive diffusion.
-
Trustworthiness: The assay plate is a "sandwich" of a donor plate and an acceptor plate, separated by a filter coated with a lipid layer, mimicking the cell membrane. The inclusion of known high and low permeability control compounds validates each assay plate.
-
Methodology:
-
Preparation: Prepare a solution of the PPM derivatives in a buffer at a specific pH in the donor plate.
-
Incubation: Place the filter plate onto the donor plate and add buffer to the acceptor plate on top. Incubate for a defined period (e.g., 4-18 hours).
-
Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: Calculate the permeability coefficient (Pe).
-
Comparative In Vitro Data Summary
| Derivative | Target IC50 (nM) | Cellular EC50 (nM) | Microsomal Half-life (min) | Permeability (Pe, 10⁻⁶ cm/s) |
| PPM-001 | 50 | 450 | 40 | 10.5 |
| PPM-002 | 5 | 50 | 10 | 15.2 |
| PPM-003 | 65 | 600 | >60 | 1.5 |
In Vitro Data Interpretation:
-
PPM-002 is the most potent derivative, as intended by its design. However, its short microsomal half-life is a significant red flag for rapid in vivo metabolism.
-
PPM-001 shows moderate potency and acceptable metabolic stability and permeability.
-
PPM-003 , while being the most metabolically stable, is the least potent and has very low permeability, suggesting poor absorption if dosed orally.
Caption: The workflow for comprehensive in vitro characterization.
Part 2: In Vivo Analysis - The Whole Organism Test
In vivo experiments are the crucible where in vitro hypotheses are tested. Pharmacokinetic and efficacy studies reveal how the compound behaves in a complex biological system.
Experimental Protocol 5: In Vivo Pharmacokinetics (PK) in Rodents
-
Expertise & Experience: A PK study is essential to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the drug. We perform both intravenous (IV) and oral (PO) dosing to determine key parameters like clearance and oral bioavailability.
-
Trustworthiness: Each compound is tested in a cohort of animals (n=3-5 per group). Blood is sampled at multiple time points to accurately define the concentration-time curve. The bioanalytical method using LC-MS/MS is fully validated for accuracy and precision.
-
Methodology:
-
Dosing: Administer a single dose of each PPM derivative to rodents (e.g., mice) via IV (e.g., 2 mg/kg) and PO (e.g., 10 mg/kg) routes.
-
Blood Sampling: Collect blood samples at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Plasma Preparation: Process the blood to isolate plasma.
-
Quantification: Determine the drug concentration in plasma using a validated LC-MS/MS method.
-
Parameter Calculation: Use pharmacokinetic software to calculate Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), t1/2 (half-life), and oral bioavailability (%F).
-
Experimental Protocol 6: In Vivo Efficacy (Xenograft Tumor Model)
-
Expertise & Experience: The ultimate test is whether the drug can inhibit tumor growth in a living animal. A xenograft model, where human tumor cells are implanted in immunocompromised mice, is a standard preclinical model. The dosing regimen is informed by the PK data to ensure adequate target coverage.
-
Trustworthiness: Tumor volume is measured regularly by a trained technician blinded to the treatment groups. At the end of the study, tumors are collected for pharmacodynamic (PD) analysis to confirm that the drug is hitting its target in the tumor tissue.
-
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Group Randomization: When tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into vehicle control and treatment groups.
-
Dosing: Administer the PPM derivatives orally, once daily, at a dose of 30 mg/kg.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue and measure the phosphorylation of a downstream biomarker of the target kinase via Western blot or ELISA to confirm target engagement.
-
Comparative In Vivo Data Summary
Pharmacokinetics (10 mg/kg PO)
| Derivative | Cmax (ng/mL) | AUC (ng*h/mL) | t1/2 (h) | Bioavailability (%F) |
| PPM-001 | 550 | 2200 | 3.5 | 65 |
| PPM-002 | 150 | 300 | 1.1 | 15 |
| PPM-003 | 45 | 250 | 4.8 | 8 |
Efficacy (30 mg/kg PO, QD)
| Derivative | Tumor Growth Inhibition (%) | Target Modulation in Tumor (%) |
| PPM-001 | 70 | 75 |
| PPM-002 | 15 | 20 |
| PPM-003 | 5 | 10 |
Part 3: Synthesizing the IVIVC - Connecting the Dots
The power of IVIVC lies in synthesizing the in vitro and in vivo data to create a predictive model.
Sources
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Comparative analysis of the electronic and steric effects of Phenyl(pyridin-2-yl)methanamine
An In-Depth Guide to the Electronic and Steric Effects of Phenyl(pyridin-2-yl)methanamine
In the landscape of coordination chemistry and catalysis, the rational design of ligands is paramount to controlling the reactivity and stability of metal complexes. This compound, a bidentate N,N-donor ligand, has emerged as a versatile scaffold in applications ranging from the synthesis of anti-cancer palladium complexes to intermediates for bioactive molecules.[1][2] Its utility stems from a finely tuned balance of electronic and steric properties conferred by its constituent phenyl and pyridyl moieties linked by a flexible aminomethyl bridge.
This guide provides a comparative analysis of these fundamental properties, offering researchers, scientists, and drug development professionals a deeper understanding of how this ligand's structure dictates its function. We will explore the causality behind its coordination behavior, supported by experimental data and protocols, to empower more effective ligand design and application.
This compound [(C₆H₅)CH(NH₂) (C₅H₄N)] is characterized by a chiral carbon center bridging a phenyl ring and a pyridine ring, with an appended primary amine. This arrangement allows it to act as an effective chelating agent, typically forming a stable five-membered ring upon coordination to a metal center through the pyridine nitrogen and the amine nitrogen. This chelation significantly enhances the stability of the resulting complex compared to monodentate analogues, an observation known as the chelate effect.
Sources
Safety Operating Guide
Operational Guide for the Safe Disposal of Phenyl(pyridin-2-yl)methanamine
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Phenyl(pyridin-2-yl)methanamine (CAS No. 39930-11-5) and its associated waste streams. As a Senior Application Scientist, this guide is engineered to provide researchers, scientists, and drug development professionals with the technical accuracy and field-proven insights necessary for maintaining a safe and compliant laboratory environment. The procedures outlined herein are grounded in authoritative regulatory standards and best practices in chemical safety.
Hazard Characterization and Essential Safety Precautions
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is an organic amine that presents multiple hazards requiring stringent control measures. Its hazard profile necessitates that it be managed as a regulated hazardous waste from the moment of generation.[1]
The primary hazards are related to its corrosivity and irritability.[2][3] Direct contact can cause severe skin burns and serious eye damage.[2][3] Furthermore, inhalation may lead to respiratory irritation.[2][4] The causality is clear: failure to implement proper controls exposes personnel to significant chemical burn risks and respiratory distress.
Table 1: Hazard Profile of this compound
| Hazard Classification | Category | Description |
|---|---|---|
| Skin Corrosion/Irritation | Category 1B / 2 | Causes severe skin burns and irritation.[2][4][5] |
| Serious Eye Damage/Irritation | Category 1 / 2A | Causes serious, potentially irreversible, eye damage.[2][4][5] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation upon inhalation.[2][4] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed.[4] |
Personnel Protection and Engineering Controls: A Non-Negotiable Framework
To mitigate the risks outlined above, a multi-layered approach combining engineering controls and personal protective equipment (PPE) is mandatory. This system is designed to minimize exposure through all potential routes—inhalation, dermal contact, and ingestion.
Engineering Controls: All handling of this compound, including weighing, transfers, and the addition of waste to containers, must be conducted within a certified chemical fume hood.[5] This is the primary barrier to prevent the release of vapors into the laboratory workspace and protect the user from inhalation exposure.[6]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a critical risk-reduction strategy.
-
Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[7] A face shield should be used in conjunction with goggles when there is a significant risk of splashing.
-
Skin Protection: A flame-retardant, chemical-resistant lab coat must be worn and kept fully buttoned.[7] Handle the material with chemically impermeable gloves (e.g., nitrile or neoprene for incidental contact). Always inspect gloves for tears or punctures before use.[2][7] For extended handling or in the event of a spill, heavier-duty gloves such as butyl rubber are recommended.
-
Respiratory Protection: Respiratory protection is generally not required when working within a properly functioning chemical fume hood. If engineering controls are not available or are insufficient, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Step-by-Step Waste Management and Disposal Protocol
The proper disposal of chemical waste is a legal and ethical responsibility governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[8][9] The following protocol ensures compliance and safety.
Step 1: Waste Identification and Segregation All items contaminated with this compound are to be considered hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials).
-
Contaminated PPE (e.g., gloves, weighing paper).
Crucially, this waste stream must be segregated from incompatible materials to prevent dangerous chemical reactions.[10] Do not mix this compound waste with the materials listed in the table below.
Table 2: Chemical Incompatibilities
| Incompatible Material Class | Rationale for Segregation |
|---|---|
| Strong Oxidizing Agents | Can lead to vigorous or violent exothermic reactions.[2][5] |
| Strong Acids | As an amine (a base), it will undergo a strong exothermic neutralization reaction.[2][5] |
| Acid Chlorides & Anhydrides | Can react violently, generating heat and potentially toxic fumes.[3] |
Step 2: Waste Container Selection and Labeling
-
Container Selection: Choose a container that is in good condition, has a tightly sealing screw cap, and is chemically compatible with the waste.[10] High-density polyethylene (HDPE) or glass containers are typically appropriate. Never use food or beverage containers for waste accumulation.[10]
-
Labeling: Before any waste is added, the container must be labeled with the words "Hazardous Waste" and a full description of its contents, including "this compound" and any solvents present.[10][11]
Step 3: Waste Accumulation and Storage
-
Collect waste in the designated, pre-labeled container at or near the point of generation, in an area known as a Satellite Accumulation Area (SAA).[11]
-
Keep the waste container closed at all times except when actively adding waste.[10] This is a critical EPA requirement to prevent the release of vapors.
-
Store the container in a cool, dry, and well-ventilated location, away from the incompatible materials listed in Table 2.[5]
-
Ensure the container is within a secondary containment system, such as a plastic tub, to contain any potential leaks.[10]
Step 4: Final Disposal
-
Once the waste container is full, or as per your institution's policy, arrange for its removal by your Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not, under any circumstances, dispose of this compound or its solutions down the sanitary sewer drain.[2][5][7] This is a regulatory violation and can cause significant environmental harm.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to protect personnel and the environment.
-
Evacuate & Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[7]
-
Control Ignition Sources: Immediately remove all sources of ignition from the area.[7]
-
Ventilate: Ensure the area is well-ventilated, keeping the spill contained within a fume hood if possible.
-
Containment: Prevent the spill from spreading or entering drains using a spill kit with inert absorbent material (e.g., vermiculite, sand, or dry earth).[1][5] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and properly labeled hazardous waste container.[5][7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS office, as required by institutional policy.[1]
The Disposal Pathway: A Regulatory Workflow
The management of hazardous waste follows a "cradle-to-grave" principle, meaning the generator is responsible for the waste from its creation to its final, safe disposal.[9] The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
- Regulation of Laboratory Waste. American Chemical Society.
- Chemical Waste Procedures. University of Illinois Division of Research Safety.
- N-Phenyl-2-pyridinemethanamine SDS. (n.d.). ECHEMI.
- SAFETY DATA SHEET - this compound hydrochloride. (2025). Fisher Scientific.
- SAFETY DATA SHEET - 1-(PYRIDIN-2-YL)-N-[(PYRIDIN-3-YL)METHYL]METHYLAMINE. Apollo Scientific.
- This compound. PubChem.
- SAFETY DATA SHEET - 2-Phenylpyridine. (2020). Fisher Scientific.
- SAFETY DATA SHEET - 1-Methylpyridine-2-one. (2024). Sigma-Aldrich.
- SAFETY DATA SHEET - Phenyl(pyridin-3-yl)methanamine. AK Scientific, Inc.
- SAFETY DATA SHEET - Phenyl(pyridin2yl)methanamine. (n.d.). Chemicalbridge.
- SAFETY DATA SHEET - (5-((3-(Trifluoromethyl)phenyl)sulfonyl)pyridin-2-yl)methanamine hydrochloride. AK Scientific, Inc.
- This compound Introduction. (2024). ChemBK.
- Proper Disposal of (4-(Pyridin-3-yl)phenyl)methanol: A Guide for Laboratory Professionals. Benchchem.
- Regulatory and Guidance Information by Topic: Waste. (2025). US EPA.
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Personal protective equipment for handling Phenyl(pyridin-2-yl)methanamine
Operational Guide: Safe Handling of Phenyl(pyridin-2-yl)methanamine
This document provides a comprehensive, technically grounded guide for the safe handling, use, and disposal of this compound (CAS No. 39930-11-5). It is designed for laboratory professionals engaged in research and development who require immediate, essential safety and logistical information. Our approach moves beyond a simple checklist to instill a deep understanding of the causality behind each safety protocol, ensuring a self-validating system of laboratory practice.
Immediate Safety Briefing: Hazard Profile
This compound is a corrosive material that poses significant health risks upon exposure.[1] The primary hazards identified across multiple safety data sheets (SDS) include:
-
Severe Skin Burns and Eye Damage: The compound is classified as a corrosive material capable of causing severe burns to the skin and permanent eye damage upon contact.[1][2]
-
Respiratory Irritation: Inhalation of dust or fumes may cause irritation to the respiratory system.[1][3]
-
Harmful if Swallowed: Ingestion can be harmful and may cause gastrointestinal irritation.[1][3]
The toxicological properties have not been fully investigated, which necessitates handling it with the utmost caution, assuming a high degree of hazard.[1] The chemical structure, incorporating an amine and a pyridine ring, suggests that repeated exposure could potentially lead to systemic effects.[4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The selection of specific PPE is directly dictated by the compound's corrosive and irritant properties.
| Protection Area | Required Equipment | Rationale & Best Practices |
| Eye/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. Goggles must be worn to protect against splashes.[1] A full-face shield is required over the goggles when handling larger quantities or during procedures with a high splash potential (e.g., transfers, solution preparation).[2] |
| Hand | Double-Gloving: Chemical-Resistant Gloves (e.g., Nitrile) | Double-gloving provides an extra layer of protection against tears and permeation.[4] Always inspect gloves for integrity before use.[1] Consult the glove manufacturer's compatibility chart. Use proper glove removal technique to avoid skin contact with the outer, contaminated surface.[5] |
| Body | Chemical-Resistant Laboratory Coat | A fully-buttoned lab coat made of a chemical-resistant material is required to protect skin on the arms and torso.[4][6] Ensure full-length pants and closed-toe shoes are worn at all times in the laboratory.[4] |
| Respiratory | Use within a Certified Chemical Fume Hood | All handling of this compound must be performed within a properly functioning and certified chemical fume hood to control exposure to dust and vapors.[4][7] If a fume hood is not available, or as a last line of defense during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge should be used.[4][8] |
Standard Operating Procedure: Weighing and Solution Preparation
Adherence to a strict, step-by-step workflow is critical to minimize the risk of exposure and contamination. The following protocol outlines the essential steps for safely weighing the solid compound and preparing a solution.
Workflow Diagram: Handling this compound
Caption: Standard operating workflow for handling this compound.
Emergency Procedures: Spills and Exposures
Immediate and correct response to an emergency is critical to mitigating harm. All personnel must be familiar with the location of safety showers and eyewash stations.
Exposure Response
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with copious amounts of water or shower for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]
Spill Response Flowchart
Caption: Decision flowchart for responding to a chemical spill.
Decontamination and Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Do not empty into drains or dispose of with general laboratory trash.[1][9]
-
Solid Waste: This includes unused or waste chemical, contaminated weigh paper, gloves, and absorbent materials from spills. Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.[1][10][11]
-
Liquid Waste: Solutions containing this compound should be collected in a compatible, sealed, and labeled hazardous waste container.
-
Decontamination: All non-disposable equipment (glassware, spatulas) must be thoroughly decontaminated. Rinse with a suitable solvent (check compatibility) in a fume hood, collecting the rinsate as hazardous liquid waste. Follow with a standard wash using soap and water.
-
Final Disposal: All waste containers must be disposed of through your institution's official Environmental Health and Safety (EHS) program.[1] Ensure compliance with all local, state, and federal regulations.[9]
References
-
4-Aminopyridine SOP. University of Washington, Environmental Health & Safety. [Link]
-
This compound - Introduction. ChemBK. [Link]
-
SAFETY DATA SHEET - Phenyl(pyridin2yl)methanamine. Chemicalbridge. [Link]
-
(p-Amino pyridine ) MSDS. Oxford Lab Fine Chem LLP. [Link]
-
2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]
-
Personal Protective Equipment (PPE). CHEMM. [Link]
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- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. geneseo.edu [geneseo.edu]
- 8. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
